molecular formula C9H9Br2NO3 B556670 3,5-Dibromo-D-tyrosine CAS No. 50299-42-8

3,5-Dibromo-D-tyrosine

Número de catálogo: B556670
Número CAS: 50299-42-8
Peso molecular: 338.98 g/mol
Clave InChI: COESHZUDRKCEPA-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dibromo-D-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H9Br2NO3 and its molecular weight is 338.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350900
Record name 3,5-Dibromo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-42-8
Record name 3,5-Dibromo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-D-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine is a synthetic derivative of the naturally occurring amino acid D-tyrosine. The introduction of two bromine atoms onto the phenolic ring significantly alters its chemical and biological properties, making it a compound of interest for various research and development applications, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white or pale gray crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below. The data for the D-isoform is complemented by data from its more commonly studied L-isoform where direct D-isoform data is unavailable, as their physical properties are expected to be very similar, differing primarily in optical rotation.

PropertyValueSource(s)
Molecular Formula C₉H₉Br₂NO₃[2]
Molecular Weight 338.98 g/mol [2]
Appearance White to off-white/pale gray crystalline powder[1]
Melting Point 243 - 246 °C (for L-isoform)[1]
Solubility DMSO: 12.5 mg/mLWater: >50.8 µg/mL (for L-isoform)Limited solubility in water, more soluble in polar organic solvents like methanol (B129727).[3],[1]
pKa (for L-isoform) 2.17 (carboxyl group)6.45 (phenolic hydroxyl group)7.60 (amino group)[1]
XLogP3-AA -0.4[2]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibrominated ring, as well as signals for the alpha-proton and the beta-protons of the amino acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the carbons of the aromatic ring, with the brominated carbons showing characteristic shifts.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), the phenolic hydroxyl group (O-H stretching), and the aromatic ring (C=C stretching).

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the amino acid side chain.[4]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of 3,5-dibromo-L-tyrosine has been reported, which can be adapted for the synthesis of the D-enantiomer by starting with D-tyrosine.[5]

Materials:

  • D-Tyrosine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrobromic acid (HBr) in acetic acid (AcOH)

Procedure:

  • Dissolve D-tyrosine in a mixture of HBr and AcOH.

  • Add 2.2 equivalents of DMSO to the solution.

  • Heat the reaction mixture under controlled conditions (e.g., specific temperature and time as optimized for the L-isoform).

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated by precipitation or extraction.

Purification of this compound

Recrystallization:

A general approach to recrystallization involves finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[6]

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695)/water mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC):

For high-purity requirements, preparative HPLC can be employed. A chiral stationary phase would be necessary to separate any racemic impurities.

General Parameters for Chiral HPLC:

  • Stationary Phase: A chiral column, such as one based on a polysaccharide or a macrocyclic glycopeptide, would be appropriate for separating the enantiomers of 3,5-dibromotyrosine.[7][8]

  • Mobile Phase: A typical mobile phase for such separations could be a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol for normal-phase chromatography, or a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol for reversed-phase chromatography.[7]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant neuroprotective and anticonvulsant effects in preclinical studies.[9] Its mechanism of action is primarily attributed to its modulation of glutamatergic neurotransmission, which plays a critical role in excitotoxicity associated with conditions like stroke and epilepsy.[10]

Mechanism of Action in Neuroprotection and Seizure Reduction

This compound acts as an antagonist at glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.[10]

  • NMDA Receptor Antagonism: It is suggested to act as a competitive inhibitor at the glutamate-binding site of the NMDA receptor. By blocking the binding of glutamate, it prevents the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.[10]

  • AMPA/Kainate Receptor Depression: The compound also depresses the activity of AMPA and kainate receptors, further reducing the excitatory signaling that contributes to neuronal damage during ischemic events and seizures.[10]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens AMPA_R AMPA/Kainate Receptor AMPA_R->Ca_channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Leads to Glutamate->NMDA_R Binds & Activates Glutamate->AMPA_R Binds & Activates DBDT This compound DBDT->NMDA_R Inhibits DBDT->AMPA_R Depresses

Proposed mechanism of this compound's neuroprotective action.
Experimental Workflow for Assessing Neuroprotective Effects

A typical experimental workflow to evaluate the neuroprotective effects of this compound in a preclinical model of stroke is outlined below.

G cluster_workflow Experimental Workflow for Neuroprotection Assay Animal_Model Induce Stroke in Animal Model (e.g., MCAO) Treatment Administer this compound (or vehicle control) Animal_Model->Treatment Behavioral Assess Neurological Deficits (e.g., neurological score) Treatment->Behavioral Histology Measure Infarct Volume (e.g., TTC staining) Treatment->Histology Analysis Statistical Analysis Behavioral->Analysis Histology->Analysis Conclusion Conclusion on Neuroprotective Efficacy Analysis->Conclusion

Workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a halogenated amino acid with significant potential as a research tool and a lead compound for the development of novel therapeutics for neurological disorders such as stroke and epilepsy. Its well-defined mechanism of action, centered on the modulation of excitatory glutamate signaling, provides a strong rationale for its further investigation. This guide has summarized the key chemical properties and provided a framework for the synthesis, purification, and biological evaluation of this promising compound. Further research to fully characterize its spectral properties and to optimize purification protocols will be valuable for advancing its application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Dibromo-D-tyrosine, a key intermediate in the development of various bioactive molecules. This document outlines a robust synthetic protocol, detailed purification methodologies, and analytical techniques for characterization, designed to assist researchers in obtaining high-purity material for their studies.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of D-tyrosine. A well-established and efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[1][2][3] This approach offers a safe and scalable route to the desired product.

Reaction Scheme

The overall reaction is as follows:

D-Tyrosine is brominated at the 3 and 5 positions of the phenolic ring.

Experimental Protocol

Materials:

  • D-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (48% aqueous solution)

  • Glacial acetic acid

  • Deionized water

  • Sodium bisulfite

  • Sodium hydroxide

Procedure:

  • In a well-ventilated fume hood, suspend D-Tyrosine in a mixture of glacial acetic acid and 48% hydrobromic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this stirring suspension, add 2.2 equivalents of dimethyl sulfoxide (DMSO) dropwise at room temperature.[2][3]

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.

  • Pour the mixture into a beaker of ice-cold deionized water to precipitate the product further.

  • Collect the crude this compound by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

  • To remove any residual bromine, wash the solid with a cold, dilute solution of sodium bisulfite, followed by another wash with cold deionized water.

  • Dry the crude product under vacuum at 40-50°C.

Quantitative Data
ParameterValueReference
Starting MaterialD-TyrosineN/A
Key ReagentsDMSO, HBr, Acetic Acid[1][2][3]
DMSO Equivalents2.2[2][3]
Reaction Temperature60-70°C
Expected Yield (Crude)85-95%Estimated based on L-enantiomer synthesis
Purity (Crude)>90%Estimated

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, monobrominated species, and other byproducts. A combination of recrystallization and chromatographic methods can be employed to achieve high purity.

Purification by Recrystallization

This compound exhibits limited solubility in water but is more soluble in polar organic solvents such as methanol (B129727) and DMSO. This property can be exploited for purification by recrystallization.

Experimental Protocol:

  • Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 1-2 hours.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified this compound under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is a suitable method.

Experimental Protocol:

  • Dissolve the crude or recrystallized product in a suitable solvent, such as a mixture of the mobile phase components.

  • Filter the solution through a 0.45 µm filter before injection.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute the compound using a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data
ParameterRecrystallizationPreparative HPLC
Solvent SystemMethanolWater/Acetonitrile with 0.1% TFA
Expected Recovery70-85%80-95%
Expected Purity>98%>99.5%

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical MethodPurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to this compound.
Chiral HPLC Enantiomeric purity determinationA single peak corresponding to the D-enantiomer, confirming no racemization.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₉H₉Br₂NO₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationSpectra consistent with the structure of this compound.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow Start D-Tyrosine Reaction Bromination (60-70°C, 4-6h) Start->Reaction Reagents DMSO, HBr, Acetic Acid Reagents->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Crude_Product Crude this compound Drying->Crude_Product

Synthesis Workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Methanol) Crude_Product->Recrystallization HPLC Preparative HPLC (C18, Water/ACN/TFA) Crude_Product->HPLC Recrystallization->HPLC Pure_Product_Recryst Purified Product (>98%) Recrystallization->Pure_Product_Recryst Pure_Product_HPLC High-Purity Product (>99.5%) HPLC->Pure_Product_HPLC Analysis Analytical Characterization (HPLC, MS, NMR) Pure_Product_Recryst->Analysis Pure_Product_HPLC->Analysis

Purification and Analysis Workflow.

References

3,5-Dibromo-D-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-D-tyrosine, a brominated derivative of the amino acid D-tyrosine. This document details its chemical and physical properties, provides a synthesis method, and outlines its potential therapeutic applications, particularly in the context of neurological disorders such as stroke and epilepsy. Detailed experimental protocols for relevant in vivo studies are provided, alongside a discussion of its role as a biomarker for eosinophil-mediated tissue injury. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to gray compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 50299-42-8[1]
Molecular Weight 338.98 g/mol [1][2]
Molecular Formula C₉H₉Br₂NO₃[1]
Appearance Solid, Off-white to gray[3]
Solubility DMSO: 12.5 mg/mL (36.88 mM)[3]
Limited solubility in water; more soluble in polar organic solvents like methanol.[4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Synthesis Protocol

Materials:

  • D-tyrosine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrobromic acid (HBr) in acetic acid (AcOH)

  • Deionized water

  • Apparatus for heating and stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve D-tyrosine in a solution of HBr/AcOH in a suitable reaction vessel equipped with a stirrer.

  • Add 2.2 equivalents of DMSO to the reaction mixture.

  • Heat the mixture with constant stirring. The reaction to form 3,5-dibromo-L-tyrosine is typically conducted under comparable conditions to the synthesis of 3-bromo-L-tyrosine.[5]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Precipitate the product by adding deionized water.

  • Collect the solid product by filtration.

  • Wash the product with cold deionized water to remove any remaining impurities.

  • Dry the purified this compound in a vacuum oven.

Experimental Protocols for In Vivo Studies

This compound has shown promising therapeutic potential in animal models of stroke and seizures. The following are detailed protocols for these experimental models.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to induce focal cerebral ischemia, mimicking a stroke.

Materials:

  • Male Sprague-Dawley or Fischer-344 rats[6]

  • Anesthetic (e.g., isoflurane, Zoletil 50/Xylazine Hydrochloride)[7]

  • Heating pad with a rectal probe

  • Surgical instruments

  • 4-0 nylon filament with a silicone-coated tip[6][8]

  • This compound solution for injection

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37 ± 0.5 °C using a heating pad.[7]

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Introduce the silicone-coated 4-0 nylon filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm.[8]

    • Confirm successful occlusion by monitoring cerebral blood flow, aiming for a reduction of over 80%.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for the desired period (e.g., 90 minutes).[7]

    • For reperfusion, withdraw the filament.

  • Drug Administration:

    • Administer this compound (e.g., 30 or 90 mg/kg, intraperitoneally) as three bolus injections starting at 30, 90, and 180 minutes after the onset of MCAO.

  • Post-operative Care and Analysis:

    • Suture the incision and allow the animal to recover.

    • Assess neurological deficits at specified time points (e.g., 3 days post-MCAO).

    • Euthanize the animal and perfuse the brain.

    • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is used to induce acute seizures and evaluate the efficacy of anticonvulsant drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats[9]

  • Pentylenetetrazole (PTZ) solution (e.g., 35-70 mg/kg in saline)[10][11]

  • This compound solution for injection

  • Observation cage

  • Video recording equipment (optional)

  • Electroencephalography (EEG) equipment (for detailed studies)

Procedure:

  • Animal Acclimatization: Allow the rats to acclimatize to the experimental environment.

  • Drug Administration: Administer a single bolus of this compound (e.g., 30 mg/kg, intraperitoneally) 15 minutes prior to PTZ administration.

  • Seizure Induction:

    • Inject PTZ (e.g., a single dose of 70 mg/kg or a two-step regimen of 50 mg/kg followed by 30 mg/kg after 30 minutes) subcutaneously or intraperitoneally.[9][10]

  • Behavioral Observation:

    • Immediately place the rat in an observation cage and record its behavior for at least 20-30 minutes.

    • Score the seizure severity using a standardized scale, such as the Racine scale.[11][12]

  • Data Analysis:

    • Analyze the latency to the first seizure, the duration of seizures, and the maximum seizure score.

    • If using EEG, analyze the spike-wave discharge patterns.

Role in Eosinophil-Mediated Tissue Injury

3,5-Dibromotyrosine has been identified as a major product of protein oxidation by eosinophil peroxidase (EPO).[13] This makes it a potential biomarker for tissue injury mediated by eosinophils in inflammatory conditions such as asthma.

Eosinophil Peroxidase-Mediated Bromination Pathway

The following diagram illustrates the pathway of protein bromination by eosinophil peroxidase.

EPO_Pathway cluster_reactants Reactants H2O2 H₂O₂ EPO Eosinophil Peroxidase (EPO) H2O2->EPO Br Br⁻ (Bromide) Br->EPO HOBr HOBr (Hypobromous Acid) EPO->HOBr Catalyzes BrominatedProtein Brominated Protein (3,5-Dibromotyrosine) HOBr->BrominatedProtein Protein Protein (with Tyrosine) Protein->BrominatedProtein TissueDamage Tissue Damage BrominatedProtein->TissueDamage

Caption: Eosinophil peroxidase-mediated protein bromination.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies to evaluate the therapeutic effects of this compound.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rat MCAO or PTZ model) Grouping Animal Grouping (Control, Vehicle, Treatment) AnimalModel->Grouping DiseaseInduction Disease Induction (e.g., MCAO surgery or PTZ injection) Grouping->DiseaseInduction DrugAdmin This compound Administration DiseaseInduction->DrugAdmin Observation Behavioral/Physiological Observation & Scoring DrugAdmin->Observation Analysis Post-mortem Analysis (e.g., Infarct volume, Biomarkers) Observation->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General workflow for in vivo studies.

Analytical Methods

The quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is a commonly used method for the analysis of tyrosine and its derivatives.[14][15][16]

Conclusion

This compound is a compound of significant interest due to its potential neuroprotective effects. This guide provides essential information for researchers and drug development professionals, including its physicochemical properties, a method for its synthesis, and detailed protocols for its evaluation in relevant disease models. Further research into its mechanism of action and safety profile is warranted to fully elucidate its therapeutic potential.

References

The Solubility of 3,5-Dibromo-D-tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-D-tyrosine, a synthetic derivative of the amino acid D-tyrosine, is a compound of interest in various biochemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is a critical first step in the design of experiments for in vitro assays, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a look into the potential biological context of tyrosine derivatives.

It is important to note that publicly available quantitative solubility data for this compound is limited. This guide compiles the existing information and provides a framework for researchers to determine its solubility in their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 50299-42-8[1][2]
Molecular Formula C₉H₉Br₂NO₃[1][2]
Molecular Weight 338.98 g/mol [1][2]
Appearance Solid, Off-white to gray[1]
IUPAC Name (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid[2]

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and the potential for solute-solvent interactions. The available data, both quantitative and qualitative, is summarized below. For context, solubility information for the related compounds 3,5-Dibromo-L-tyrosine and the parent amino acid L-tyrosine is also included.

Quantitative and Qualitative Solubility Data
CompoundSolventSolubilityConditions
This compound Dimethyl Sulfoxide (DMSO) 12.5 mg/mL (36.88 mM) Requires ultrasonication, warming, and heating to 80°C.[1][3][4]
3,5-Dibromo-L-tyrosineWaterLimited solubility / >50.8 µg/mL[5]
3,5-Dibromo-L-tyrosineMethanolMore soluble than in water[5]
3,5-Dibromo-L-tyrosineAqueous BaseSlightly soluble[6]
L-TyrosineWater (neutral pH)0.45 mg/mL[7]
3,5-Diiodo-L-tyrosineDMSO~10 mg/mL[8]
3,5-Diiodo-L-tyrosinePBS (pH 7.2)~0.3 mg/mL[8]
3,5-Diiodo-L-tyrosineEthanolSlightly soluble[8]
3,5-Diiodo-L-tyrosineDimethylformamide (DMF)Slightly soluble[8]

The data indicates that this compound exhibits its highest known solubility in a polar aprotic solvent, DMSO, a common characteristic for many organic compounds with limited aqueous solubility. The bromination of the tyrosine ring likely increases the molecule's hydrophobicity compared to the parent L-tyrosine, contributing to its low solubility in water.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely used shake-flask method, can be employed to determine the equilibrium solubility of this compound.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. After a sufficient time to reach equilibrium, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., water, ethanol, methanol, phosphate-buffered saline)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure
  • Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg to 1 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the prepared standards and the diluted sample by HPLC. A C18 column is typically suitable for amino acid derivatives. The mobile phase could be a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid. Detection can be performed at a wavelength where this compound has significant absorbance.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the test solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add Solvent A->B C Seal Vials B->C D Shake at constant temp (24-48h) C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G HPLC Analysis F->G H Quantify vs. Calibration Curve G->H I I H->I Calculate Solubility

Workflow for solubility determination.

Biological Context: Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine and its derivatives are fundamental to many biological processes, most notably in cellular signaling. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to their specific ligands (like growth factors), activate intracellular signaling cascades that regulate cell proliferation, differentiation, survival, and metabolism.

While there is no specific information in the search results linking this compound to a particular signaling pathway, its structural similarity to tyrosine suggests a potential to interact with proteins involved in tyrosine kinase signaling. The diagram below illustrates a generalized RTK signaling pathway.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Monomers RTK_dimer Activated RTK Dimer (Autophosphorylated) Adaptor Adaptor Protein (e.g., Grb2) RTK_dimer->Adaptor Recruitment SOS GEF (e.g., Sos) Adaptor->SOS Ras Ras-GDP (Inactive) SOS->Ras GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding & Dimerization

A general RTK-Ras-MAPK signaling pathway.

This pathway begins with ligand binding, which induces receptor dimerization and autophosphorylation on tyrosine residues. These phosphotyrosine sites then act as docking sites for adaptor proteins, initiating a cascade that often involves the Ras-MAPK pathway, ultimately leading to changes in gene expression.

Conclusion

This technical guide provides the most current and comprehensive information available on the solubility of this compound. While quantitative data is sparse, with a confirmed solubility of 12.5 mg/mL in DMSO under specific conditions, the provided experimental protocol offers a robust method for determining its solubility in other solvents. The structural similarity of this compound to tyrosine suggests a potential for interaction with biological systems, such as the well-established RTK signaling pathways. Further research is necessary to fully characterize its solubility profile and elucidate its specific biological activities.

References

Unveiling the Enigma of 3,5-Dibromo-D-tyrosine in the Marine Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of 3,5-Dibromo-D-tyrosine in marine organisms. Extensive literature review reveals a significant finding: while bromotyrosine derivatives are abundant in marine life, particularly sponges of the order Verongida, the naturally occurring enantiomer is predominantly 3,5-dibromo-L-tyrosine . There is currently no direct evidence to support the natural occurrence of this compound in these organisms.

This guide will, therefore, address the topic by:

  • Clarifying the stereochemistry of naturally occurring 3,5-dibromotyrosine (B3032813).

  • Detailing the biosynthesis of 3,5-dibromo-L-tyrosine in marine sponges.

  • Summarizing the known biological and pharmacological activities of both L- and synthetic D-isomers.

  • Providing a generalized experimental protocol for the extraction and isolation of bromotyrosine compounds.

  • Presenting quantitative data on the bioactivity of relevant bromotyrosine derivatives.

The Question of Stereochemistry: D vs. L-Isomers in Nature

While D-amino acids are known to exist in some marine organisms as a result of post-translational modifications or non-ribosomal peptide synthesis, the biosynthetic pathways for bromotyrosine derivatives in marine sponges have been shown to utilize L-amino acid precursors. Specifically, studies on the marine sponge Aplysina fistularis have demonstrated that the biosynthesis of brominated tyrosine metabolites proceeds from L-tyrosine.[1] This strongly suggests that the resulting 3,5-dibromotyrosine is also in the L-configuration.

The D-isomer, this compound, is primarily known as a synthetic compound and has been investigated for its potential therapeutic applications, notably in the context of neurological disorders such as stroke and seizures.[2]

Biosynthesis of 3,5-Dibromo-L-tyrosine in Marine Sponges

The biosynthesis of 3,5-dibromo-L-tyrosine in marine sponges, particularly those of the genus Aplysina, is a multi-step enzymatic process. The pathway begins with the essential amino acid L-phenylalanine.

Biosynthesis of 3,5-Dibromo-L-tyrosine L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase 3-Bromo-L-tyrosine 3-Bromo-L-tyrosine L-Tyrosine->3-Bromo-L-tyrosine Bromination 3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine 3-Bromo-L-tyrosine->3,5-Dibromo-L-tyrosine Bromination Vanadium-dependent bromoperoxidase Vanadium-dependent bromoperoxidase Vanadium-dependent bromoperoxidase->3-Bromo-L-tyrosine Vanadium-dependent bromoperoxidase->3,5-Dibromo-L-tyrosine H2O H2O Vanadium-dependent bromoperoxidase->H2O H+ H+ Vanadium-dependent bromoperoxidase->H+ Br- Br- Br-->Vanadium-dependent bromoperoxidase H2O2 H2O2 H2O2->Vanadium-dependent bromoperoxidase

Biosynthesis of 3,5-Dibromo-L-tyrosine.

The key steps in this pathway are:

  • Hydroxylation: L-phenylalanine is hydroxylated to form L-tyrosine.

  • Bromination: L-tyrosine undergoes sequential bromination at the 3 and 5 positions of the phenolic ring. This reaction is catalyzed by a vanadium-dependent bromoperoxidase, an enzyme prevalent in marine algae and sponges. The enzyme utilizes bromide ions (Br-) from seawater and hydrogen peroxide (H2O2) as a co-substrate to generate a reactive bromine species.

Biological and Pharmacological Activities

Bromotyrosine derivatives, including 3,5-dibromo-L-tyrosine, exhibit a wide range of biological activities. These compounds are believed to play a role in the chemical defense of the producing organisms.

Biological Activities of 3,5-Dibromo-L-tyrosine and its Derivatives

The primary biological activities reported for naturally occurring bromotyrosine derivatives are antimicrobial and cytotoxic.

  • Antimicrobial Activity: Many bromotyrosine compounds show activity against various bacteria and fungi. This is thought to be a defense mechanism for the sponge. The antimicrobial mechanism of bromotyrosines is not fully elucidated but may involve the disruption of cellular membranes or inhibition of essential enzymes.

  • Cytotoxicity: Several bromotyrosine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] This has led to interest in these compounds as potential anticancer agents.

Pharmacological Effects of Synthetic this compound

While not found in nature, the synthetic D-isomer has been the subject of pharmacological studies. Research has shown that this compound exhibits neuroprotective effects in animal models of stroke and seizures.[2] The precise mechanism of action for these effects is still under investigation.

Quantitative Data on Bioactivity

The following table summarizes the reported cytotoxic activities of several bromotyrosine derivatives against various cancer cell lines.

CompoundCell LineActivity (IC50)Source Organism
Clavatadine CMCF7 (breast cancer)Moderate activitySuberea clavata
Clavatadine CMDA-MB-231 (breast cancer)Moderate activitySuberea clavata
Clavatadine CA549 (lung cancer)Moderate activitySuberea clavata
Psammaplysene DKB (oral cancer)0.7 µMSuberea ianthelliformis
Unguiculin BKB (oral cancer)0.08 µMMonanchora sp.
Unguiculin CKB (oral cancer)0.03 µMMonanchora sp.

Generalized Experimental Protocol for Isolation and Analysis

The following protocol outlines a general workflow for the extraction, isolation, and identification of bromotyrosine derivatives from marine sponges.

Experimental Workflow for Bromotyrosine Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation and Analysis Sponge_Sample Sponge Sample (e.g., Aplysina sp.) (Freeze-dried and ground) Solvent_Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Sponge_Sample->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Crude_Extract->Liquid_Partitioning VLC Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) (e.g., Silica gel, Sephadex LH-20) Liquid_Partitioning->VLC Fractions Fractions of Varying Polarity VLC->Fractions HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-phase, e.g., C18) Fractions->HPLC Pure_Compounds Isolated Pure Compounds HPLC->Pure_Compounds NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR) Pure_Compounds->NMR MS Mass Spectrometry (MS) (e.g., HR-ESI-MS) Pure_Compounds->MS Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination

References

Spectroscopic and Analytical Profile of 3,5-Dibromo-D-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dibromo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine. The document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The data presented below has been aggregated from various sources to provide a comprehensive mass profile of this compound.

Key Mass Spectrometry Parameters

The fundamental mass spectrometry values for this compound are summarized in the table below. These values are essential for the identification of the compound in various mass spectrometric analyses.

PropertyValueReference
Molecular FormulaC₉H₉Br₂NO₃[1]
Molecular Weight338.98 g/mol [1]
Monoisotopic Mass336.89492 Da[1]
Exact Mass338.89287 Da[1]
Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) values provide information about the ion's size and shape in the gas phase. These predicted values are useful for ion mobility-mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺337.90221151.6
[M+Na]⁺359.88415160.5
[M-H]⁻335.88765155.5
[M+NH₄]⁺354.92875167.4
[M+K]⁺375.85809144.0
[M+H-H₂O]⁺319.89219157.7
[M+HCOO]⁻381.89313164.4
[M+CH₃COO]⁻395.90878207.4
Data sourced from computational predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for the D-isomer is not widely published, the spectroscopic characteristics are expected to be identical to its enantiomer, 3,5-Dibromo-L-tyrosine (B556669), for which data is available. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data
ProtonChemical Shift (ppm)Multiplicity
H-α~3.84Doublet of doublets
H-β~3.08, ~2.84Multiplet
Aromatic H~7.62Singlet

Note: Chemical shifts are highly dependent on the solvent and pH. Data is inferred from related compounds.[3]

¹³C NMR Spectral Data
CarbonChemical Shift (ppm)
C=O (Carboxyl)~176.7
C-α~58.8
C-β~36.9
C-γ (Aromatic C-CH₂)~127.0
Aromatic C-Br~91.0
Aromatic C-H~142.4
Aromatic C-OH~165.2

Note: Chemical shifts are highly dependent on the solvent. Data is inferred from related compounds.[3]

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of this compound based on established methodologies for similar compounds.[4][5]

Mass Spectrometry: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode, to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 337.9 for [M+H]⁺) and applying collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters may include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Visualized Workflows

The following diagrams illustrate key processes involving 3,5-Dibromo-tyrosine.

G Enzymatic Bromination of Tyrosine cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Tyrosine L-Tyrosine EPO Eosinophil Peroxidase (EPO) Tyrosine->EPO H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EPO Br Bromide (Br⁻) Br->EPO Bromotyrosine 3-Bromotyrosine EPO->Bromotyrosine Oxidative Bromination Dibromotyrosine 3,5-Dibromotyrosine Bromotyrosine->Dibromotyrosine Further Bromination

Caption: Enzymatic formation of 3,5-Dibromotyrosine.

G General Workflow for Spectroscopic Analysis Sample This compound Sample Prep Sample Preparation (Dissolution in Solvent) Sample->Prep MS Mass Spectrometry (e.g., ESI-Q-TOF) Prep->MS NMR NMR Spectroscopy (e.g., 400 MHz) Prep->NMR MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data NMR_Data NMR Spectra (¹H, ¹³C Shifts) NMR->NMR_Data Analysis Data Analysis & Structure Confirmation MS_Data->Analysis NMR_Data->Analysis

Caption: Workflow for spectroscopic analysis.

References

3,5-Dibromo-D-tyrosine vs L-isoform biochemical differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Biochemical Differences Between 3,5-Dibromo-D-tyrosine and its L-isoform

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromotyrosine, a halogenated derivative of the amino acid tyrosine, is a molecule of significant interest in marine natural products chemistry and pharmaceutical development. Like all amino acids (except for glycine), it exists as two stereoisomers: 3,5-Dibromo-L-tyrosine and this compound. While the L-isoform is found in various marine organisms and is often utilized in peptide synthesis, the D-isoform is less common in nature but holds therapeutic potential due to its unique biochemical properties.[1][2] This guide provides a comprehensive overview of the known and potential biochemical differences between these two isoforms, with a focus on their implications for research and drug development. It is important to note that direct comparative studies on the biochemical activities of these two specific isoforms are limited in the publicly available scientific literature. Therefore, this guide synthesizes information on each isoform and extrapolates potential differences based on the well-established principles of D- and L-amino acid biochemistry.

Fundamental Principles of D- vs. L-Amino Acid Biochemistry

The core differences between this compound and its L-isoform stem from their chirality, or "handedness." This fundamental structural difference has profound implications for their biological activity.

  • Chirality and Stereoisomerism: L- and D-amino acids are enantiomers, meaning they are non-superimposable mirror images of each other.[3][4] This is analogous to a left and a right hand.

  • Prevalence in Nature: The vast majority of proteins in terrestrial life are composed exclusively of L-amino acids.[3][5] D-amino acids are less common but play crucial roles in specific contexts, such as in the peptidoglycan cell walls of bacteria and as neurotransmitters (e.g., D-serine).[2][4]

  • Enzymatic Stereoselectivity: Enzymes, being chiral molecules themselves, typically exhibit a high degree of stereoselectivity, meaning they will preferentially bind to and act upon one stereoisomer over the other.[3][6] This is a key reason for the different biological effects of D- and L-amino acids.

  • Metabolism: L-amino acids are metabolized through well-established pathways. D-amino acids, when present in vertebrates, are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO), which is largely absent for L-amino acids.[7][8]

  • Peptide Stability: The incorporation of D-amino acids into synthetic peptides can significantly increase their resistance to proteolytic degradation by enzymes that are specific for L-amino acid peptide bonds.[3][4] This can enhance the in vivo half-life of peptide-based drugs.

Biochemical Profile of 3,5-Dibromo-L-tyrosine

The L-isoform is the more extensively studied of the two, primarily due to its natural occurrence.

  • Natural Occurrence: 3,5-Dibromo-L-tyrosine is a known metabolite in various marine organisms, particularly sponges of the order Verongiida.[1] It is a precursor to a diverse range of bioactive bromotyrosine-derived natural products.

  • Biological Activity: It has been investigated for various biological activities, including as an antithyroid drug.[9]

  • Applications in Research and Development: It is widely used as a building block in solid-phase peptide synthesis to create modified peptides with enhanced biological activity.[10][11] Its brominated phenolic structure can be leveraged to design novel pharmaceuticals.[10][12]

Biochemical Profile of this compound

Research on the D-isoform is more limited, but it has shown promise in specific therapeutic areas.

  • Biological Activity: A notable study demonstrated that this compound exhibits neuroprotective effects. In rat models, it significantly improved neurological function and reduced infarct volume after stroke and also depressed pentylenetetrazole-induced seizures.[13] These effects were observed without significant adverse cardiovascular effects.[13]

  • Applications in Research and Development: Similar to its L-counterpart, the D-isoform is used in peptide synthesis.[14] Its primary utility in this context is likely to create peptides with increased stability and altered pharmacological profiles.[14][15] It is also used to develop fluorescent probes for biological imaging.[14]

Postulated Biochemical Differences and Future Research Directions

Based on general principles of stereochemistry, we can infer several key biochemical differences between the two isoforms, which represent avenues for future research.

  • Enzyme Interactions: It is highly probable that enzymes that metabolize tyrosine and its derivatives will show strong stereoselectivity. For instance, peroxidases have been shown to interact differently with D- and L-tyrosine.[16] Tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, is also known to be stereoselective.[6]

  • Receptor Binding: The three-dimensional arrangement of the amino, carboxyl, and aryl groups is critical for receptor binding. It is therefore expected that the D- and L-isomers will have different affinities and activities at various biological targets.

  • Metabolism: The L-isoform is likely to be processed by conventional amino acid metabolic pathways, whereas the D-isoform would be a substrate for D-amino acid oxidase (DAO), leading to its oxidative deamination.

  • Pharmacokinetics: Peptides incorporating this compound are expected to have a longer plasma half-life than their L-isoform-containing counterparts due to reduced susceptibility to proteolysis.

Data Presentation

The following tables summarize the available physical, chemical, and biological data for both isoforms.

Table 1: Physical and Chemical Properties

Property3,5-Dibromo-L-tyrosineThis compound
CAS Number 300-38-9[12]50299-42-8[15]
Molecular Formula C₉H₉Br₂NO₃[12]C₉H₉Br₂NO₃[15]
Molecular Weight 338.98 g/mol [9]338.98 g/mol [17]
Melting Point 243 - 246 °C[12]236 - 242 °C[15]
Optical Rotation [α]20D = +1.5 ± 0.5º (c=5 in 2N HCl)[12][α]D20 = -3 ± 2º (c=1 in 1N HCl)[15]
Appearance White to pale gray crystalline powder[12]Off-white to gray solid[17]

Table 2: Summary of Reported Biological Activity of this compound

ModelTreatment ProtocolKey FindingsReference
Rat Model of Stroke (MCAo) 30 or 90 mg/kg, i.p., starting at 30, 90, and 180 min after insultSignificantly improved neurological function and reduced infarct volume.[13]
Rat Model of Seizures (PTZ-induced) 30 mg/kg, i.p., 15 min prior to PTZ administrationSignificantly depressed PTZ-induced seizures.[13]
Safety Evaluation in Control Rats Telemetry and immunostainingNo significant changes in arterial blood pressure, heart rate, or spontaneous locomotor activity. No increase in activated caspase-3 positive cells in the brain.[13]

Experimental Protocols

The following are generalized protocols for key experiments relevant to comparing the biochemical properties of this compound and its L-isoform.

Protocol 1: Chiral Separation of 3,5-Dibromo-D- and L-tyrosine by HPLC

This protocol is fundamental for verifying the enantiomeric purity of starting materials and for analyzing the products of biochemical reactions.

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as a Crownpak CR(+) or a similar column designed for the separation of amino acid enantiomers.

  • Mobile Phase: An acidic mobile phase is typically used. For example, perchloric acid solution (pH 1.0-2.0). The exact composition and pH should be optimized for the specific column.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the tyrosine derivative absorbs, typically around 280 nm.

  • Procedure: a. Dissolve a standard mixture of 3,5-Dibromo-D- and L-tyrosine in the mobile phase. b. Inject the standard mixture onto the column and record the chromatogram to determine the retention times for each enantiomer. c. Inject the experimental sample and identify the peaks by comparing their retention times with the standards. d. Quantify the amount of each enantiomer by integrating the peak areas.

Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay

This assay can be used to determine if this compound is a substrate for DAO.

  • Principle: DAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The reaction can be monitored by measuring the consumption of oxygen or the production of H₂O₂.[8][18]

  • Reagents:

    • Purified D-amino acid oxidase (e.g., from porcine kidney).

    • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3).

    • This compound (substrate).

    • 3,5-Dibromo-L-tyrosine (negative control).

    • D-Alanine or D-Serine (positive control).

    • Horseradish peroxidase (HRP).

    • A chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).

  • Procedure (H₂O₂ detection method): a. Prepare a reaction mixture in a 96-well plate containing the reaction buffer, HRP, and the chromogenic substrate. b. Add the test compound (this compound, 3,5-Dibromo-L-tyrosine, or positive control) to the wells. c. Initiate the reaction by adding DAO to each well. d. Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength for the chosen chromogenic substrate. e. The rate of change in signal is proportional to the rate of H₂O₂ production and thus the DAO activity.

Protocol 3: Peptide Stability Assay

This protocol assesses the resistance of peptides containing either 3,5-Dibromo-D- or L-tyrosine to proteolytic degradation.

  • Materials:

    • Synthetic peptides of identical sequence, one containing 3,5-Dibromo-L-tyrosine and the other containing this compound.

    • A protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum or tissue homogenates).

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Quenching solution (e.g., 10% trifluoroacetic acid).

    • HPLC system for analysis.

  • Procedure: a. Incubate a known concentration of each peptide with the protease solution in the reaction buffer at 37°C. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution. c. Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products. d. Quantify the amount of remaining intact peptide at each time point by measuring the peak area. e. Plot the percentage of intact peptide remaining versus time to determine the degradation rate for each peptide.

Visualizations

General_Metabolic_Pathways L_AA 3,5-Dibromo-L-tyrosine L_Metabolism Standard Amino Acid Metabolic Pathways L_AA->L_Metabolism Protein_Syn Peptide/Protein Synthesis (Synthetic) L_AA->Protein_Syn L_Products Various Metabolites L_Metabolism->L_Products L_Peptide L-Peptide Protein_Syn->L_Peptide Proteolysis Proteolysis L_Peptide->Proteolysis Degradation Degradation Products Proteolysis->Degradation D_AA This compound DAO D-Amino Acid Oxidase (DAO) D_AA->DAO Peptide_Syn_D Peptide Synthesis (Synthetic) D_AA->Peptide_Syn_D D_Products α-Keto Acid + NH₃ + H₂O₂ DAO->D_Products D_Peptide D-Peptide (Protease Resistant) Peptide_Syn_D->D_Peptide D_Peptide->Proteolysis Resistant

Caption: General metabolic fates of L- and D-amino acids.

Stereoselectivity cluster_0 L-Isoform Interaction cluster_1 D-Isoform Interaction Enzyme_L Enzyme Active Site Product_L Binding & Reaction Enzyme_L->Product_L L_Substrate 3,5-Dibromo-L-tyrosine L_Substrate->Enzyme_L Good Fit Enzyme_D Enzyme Active Site No_Product No/Slow Reaction Enzyme_D->No_Product D_Substrate This compound D_Substrate->Enzyme_D Poor Fit

Caption: Stereoselectivity in enzyme-substrate binding.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_peptide Peptide-Based Assays start Obtain High-Purity This compound & 3,5-Dibromo-L-tyrosine chiral_hplc Verify Enantiomeric Purity (Chiral HPLC) start->chiral_hplc enzyme_assay Enzyme Inhibition/Substrate Assay (e.g., DAO, Peroxidase) chiral_hplc->enzyme_assay receptor_binding Receptor Binding Assay chiral_hplc->receptor_binding peptide_synthesis Synthesize Peptides (D- and L-isoforms) chiral_hplc->peptide_synthesis compare Compare Results: Affinity, Reaction Rate, Stability enzyme_assay->compare receptor_binding->compare stability_assay Proteolytic Stability Assay peptide_synthesis->stability_assay stability_assay->compare

References

The Role of 3,5-Dibromo-D-tyrosine in Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a myriad of acute and chronic diseases, including neurodegenerative disorders. The cellular response to oxidative stress is tightly regulated by intricate signaling pathways, with the Keap1-Nrf2 pathway being a central player in orchestrating the expression of a wide array of antioxidant and cytoprotective genes. While 3,5-dibromotyrosine (B3032813) is recognized as a biomarker of oxidative damage resulting from eosinophil peroxidase activity, emerging evidence for the D-enantiomer, 3,5-Dibromo-D-tyrosine, suggests a potential therapeutic role in conditions associated with severe oxidative stress, such as ischemic stroke. This technical guide provides an in-depth exploration of the known and hypothesized roles of this compound in modulating oxidative stress pathways, with a focus on its neuroprotective effects and its potential interaction with the Nrf2 signaling cascade.

Introduction to Oxidative Stress and the Keap1-Nrf2 Pathway

Oxidative stress arises from an excessive accumulation of ROS, which can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids.[1] This damage is a significant contributor to the pathophysiology of numerous diseases. To counteract oxidative insults, cells have evolved a sophisticated defense system. A cornerstone of this defense is the Keap1-Nrf2 signaling pathway.

Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional activation results in the upregulation of a battery of protective enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[4]

This compound: From Biomarker to Potential Therapeutic Agent

3,5-dibromotyrosine has been identified as a major product of protein oxidation mediated by eosinophil peroxidase, particularly in inflammatory conditions.[5] As such, its presence in biological samples is considered a reliable marker of eosinophil-dependent tissue injury and oxidative stress.

However, research into the specific D-enantiomer, this compound, has unveiled a potential neuroprotective role. A pivotal study demonstrated that systemic administration of this compound significantly improved neurological function and reduced infarct volume in a rat model of ischemic stroke.[6] These beneficial effects were observed even when treatment was initiated up to three hours after the onset of the ischemic event.[6] The compound also exhibited anticonvulsant activity in a chemically-induced seizure model.[6] Given that oxidative stress is a primary driver of neuronal damage in both ischemia-reperfusion injury and seizures, these findings strongly suggest that this compound may possess the ability to modulate oxidative stress pathways.

Hypothesized Mechanism of Action of this compound in Oxidative Stress

The precise molecular mechanisms underlying the neuroprotective effects of this compound have yet to be fully elucidated. However, based on its chemical structure and the known activities of related D-amino acids and Nrf2 activators, a multi-faceted mechanism can be proposed.

Potential Direct Antioxidant Activity

The phenolic hydroxyl group on the tyrosine ring is a key structural feature that can confer direct antioxidant activity by donating a hydrogen atom to scavenge free radicals. While the antioxidant capacity of L-tyrosine has been documented, the influence of the two bromine atoms on the D-enantiomer's radical scavenging potential requires further investigation.[7] It is plausible that the electron-withdrawing nature of the bromine atoms could modulate the redox potential of the phenolic group, potentially enhancing its ability to neutralize certain ROS.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A more likely and impactful mechanism for the observed neuroprotection is the indirect antioxidant effect mediated by the activation of the Nrf2 pathway. This is a common mechanism for many neuroprotective compounds.[8] The proposed mechanism involves the interaction of this compound with Keap1, leading to the stabilization and nuclear translocation of Nrf2.

The following diagram illustrates the hypothesized Keap1-Nrf2 signaling pathway and the potential point of intervention for this compound.

G cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ROS ROS ROS->Keap1 Modifies Cysteine Residues DBDT This compound DBDT->Keap1 Modifies Cysteine Residues? sMaf sMaf Nrf2_n->sMaf Dimerizes ARE ARE sMaf->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Figure 1: Hypothesized modulation of the Keap1-Nrf2 pathway by this compound.

Quantitative Data Presentation

While direct quantitative data on the antioxidant capacity of this compound is not yet available in the literature, the neuroprotective effects observed in the stroke model provide valuable in vivo data.

Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Stroke

Treatment GroupDose (mg/kg, i.p.)Infarct Volume Reduction (%)Neurological Deficit Score Improvement
Vehicle Control-0Baseline
This compound30Statistically SignificantStatistically Significant
This compound90Statistically SignificantStatistically Significant
Data adapted from the study on experimental stroke and seizures.[6] Specific percentages and scores were not provided in the abstract and would require access to the full study.

Table 2: Hypothetical In Vitro Antioxidant Capacity of this compound (Example Data)

AssayIC50 (µM)
DPPH Radical Scavenging150
ABTS Radical Scavenging85
Superoxide Anion Scavenging210
Hydroxyl Radical Scavenging180
This table is a template to illustrate how quantitative data from in vitro antioxidant assays would be presented. The values are hypothetical and for illustrative purposes only.

Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed.

In Vitro Antioxidant Capacity Assays

A battery of in vitro assays can be employed to determine the direct radical scavenging activity of this compound.

5.1.1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the stock solution.

    • In a 96-well plate, add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of a 0.1 mM DPPH solution in methanol (B129727) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

5.1.2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

  • Methodology:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays for Nrf2 Activation

Cellular models are essential to determine if this compound can activate the Nrf2 pathway. Human neuroblastoma (SH-SY5Y) or microglial (BV-2) cell lines are suitable models.

5.2.1. Western Blotting for Nrf2 and Downstream Targets

  • Principle: This technique is used to quantify the protein levels of Nrf2 in the nucleus and the expression of its target genes (e.g., HO-1, NQO1) in whole-cell lysates.

  • Methodology:

    • Culture SH-SY5Y cells to 80% confluency.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). An untreated control and a positive control (e.g., sulforaphane) should be included.

    • For Nrf2 translocation, perform nuclear and cytoplasmic fractionation. For downstream targets, prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole-cell).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

The following diagram illustrates the experimental workflow for assessing Nrf2 activation.

G start Cell Culture (e.g., SH-SY5Y) treatment Treatment with This compound start->treatment fractionation Nuclear/Cytoplasmic Fractionation treatment->fractionation lysis Whole-Cell Lysis treatment->lysis western_nrf2 Western Blot for Nuclear Nrf2 fractionation->western_nrf2 western_ho1 Western Blot for HO-1, NQO1 lysis->western_ho1 analysis Densitometry Analysis western_nrf2->analysis western_ho1->analysis

Figure 2: Experimental workflow for the assessment of Nrf2 pathway activation.
In Silico Modeling of Keap1-Nrf2 Interaction

  • Principle: Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the Kelch domain of Keap1, the binding site for Nrf2.

  • Methodology:

    • Obtain the crystal structure of the Keap1 Kelch domain from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry.

    • Perform molecular docking using software such as AutoDock or Schrödinger Maestro to predict the binding pose and affinity of this compound in the Nrf2 binding pocket of Keap1.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the binding site.

Conclusion and Future Directions

The current body of evidence, primarily driven by its significant neuroprotective effects in preclinical models of stroke, positions this compound as a promising candidate for further investigation as a modulator of oxidative stress pathways. While its role as a biomarker of oxidative damage is established, its therapeutic potential is an exciting and emerging area of research.

The hypothesized mechanisms, including direct radical scavenging and, more significantly, the activation of the Keap1-Nrf2 signaling pathway, provide a solid foundation for future studies. The experimental protocols outlined in this guide offer a roadmap for elucidating the precise molecular interactions and downstream effects of this compound.

Future research should focus on:

  • Quantitative assessment of the in vitro antioxidant capacity of this compound using a comprehensive panel of assays.

  • Definitive confirmation of Nrf2 pathway activation in relevant cellular models, including primary neurons and glial cells.

  • In vivo studies to measure the expression of Nrf2-dependent antioxidant enzymes in the brain tissue of animals treated with this compound in models of oxidative stress.

  • Pharmacokinetic and safety profiling to determine the bioavailability and therapeutic window of the compound.

A thorough understanding of the role of this compound in oxidative stress pathways will be instrumental in unlocking its full therapeutic potential for the treatment of neurodegenerative and other oxidative stress-related diseases.

References

The Neuroprotective Potential of 3,5-Dibromo-D-tyrosine in Neurological Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, has emerged as a compound of interest in the investigation of novel therapeutic strategies for neurological disorders. Preclinical studies have demonstrated its potential neuroprotective effects in models of ischemic stroke and epilepsy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in mitigating neuronal damage. The information presented herein is intended to support further research and drug development efforts in this area.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of this compound in neurological disorders is attributed to its activity as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Specifically, it is believed to compete with the endogenous co-agonist glutamate (B1630785) at its binding site on the NMDA receptor complex.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and its Inhibition by this compound

During pathological conditions such as ischemic stroke, excessive release of glutamate leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of detrimental downstream events, including the activation of catabolic enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. By competitively inhibiting the binding of glutamate to the NMDA receptor, this compound can attenuate this excitotoxic cascade, thereby exerting its neuroprotective effects.

NMDA Receptor Antagonism by this compound cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity 3_5_DBDT This compound 3_5_DBDT->NMDA_Receptor Competitively Inhibits

NMDA Receptor Antagonism by this compound.

Preclinical Efficacy in Neurological Disorder Models

The neuroprotective effects of this compound have been evaluated in established animal models of ischemic stroke and seizures.

Ischemic Stroke Model

In a rat model of stroke induced by middle cerebral artery occlusion (MCAo), administration of this compound was found to significantly improve neurological function and reduce the volume of infarcted brain tissue.[1][2] Notably, these beneficial effects were observed even when the treatment was initiated up to 3 hours after the onset of the ischemic event.[1][2]

Seizure Model

In a model of epileptic seizures induced by the chemoconvulsant pentylenetetrazole (PTZ), this compound administration significantly depressed the manifestation of seizures.[1][2]

Quantitative Data Summary

A comprehensive review of publicly available scientific literature, including abstracts of key studies, did not yield specific quantitative data for the effects of this compound on infarct volume, neurological scores, or seizure severity scores. The primary research articles describe the effects as "significant" but do not provide the numerical data in their abstracts. Access to the full text of these publications would be required to populate the following data tables.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion (MCAo)

Treatment Group Dose (mg/kg) Mean Infarct Volume (mm³) ± SEM % Reduction vs. Vehicle
Vehicle (Saline) N/A Data not available N/A
This compound 30 Data not available Data not available

| this compound | 90 | Data not available | Data not available |

Table 2: Effect of this compound on Neurological Deficit Score in a Rat Model of MCAo

Treatment Group Dose (mg/kg) Mean Neurological Score ± SEM Improvement vs. Vehicle
Vehicle (Saline) N/A Data not available N/A
This compound 30 Data not available Data not available

| this compound | 90 | Data not available | Data not available |

Table 3: Effect of this compound on Seizure Severity in a Rat Model of Pentylenetetrazole (PTZ)-Induced Seizures

Treatment Group Dose (mg/kg) Mean Seizure Score ± SEM % Reduction vs. Vehicle
Vehicle (Saline) N/A Data not available N/A

| this compound | 30 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound.

Middle Cerebral Artery Occlusion (MCAo) Model in Rats (Intraluminal Filament Method)

This model is widely used to mimic focal ischemic stroke in humans.

Objective: To induce a temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Vessel clips

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the animal in a supine position and maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Make a small incision in the CCA.

  • Introduce the nylon filament through the incision in the CCA and advance it into the ICA until it occludes the origin of the MCA.

  • For transient occlusion, the filament is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion. For permanent occlusion, the filament is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume:

  • After a predetermined survival period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed.

  • The brain is sectioned into coronal slices (e.g., 2 mm thick).

  • The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

  • The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.

Assessment of Neurological Deficit: Neurological function is assessed using a standardized scoring system. A common example is a 5-point scale:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

MCAo_Experimental_Workflow Anesthesia Anesthesia Surgery Surgery Anesthesia->Surgery 1. MCA_Occlusion MCA_Occlusion Surgery->MCA_Occlusion 2. Expose vessels Reperfusion Reperfusion MCA_Occlusion->Reperfusion 3. Insert filament Recovery Recovery Reperfusion->Recovery 4. Withdraw filament (optional) Neurological_Assessment Neurological_Assessment Recovery->Neurological_Assessment 5. Euthanasia_Brain_Collection Euthanasia_Brain_Collection Neurological_Assessment->Euthanasia_Brain_Collection 6. TTC_Staining TTC_Staining Euthanasia_Brain_Collection->TTC_Staining 7. Infarct_Volume_Analysis Infarct_Volume_Analysis TTC_Staining->Infarct_Volume_Analysis 8.

Experimental Workflow for the MCAo Model.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is a standard method for screening potential anticonvulsant compounds.

Objective: To induce generalized seizures in rodents through the administration of PTZ, a GABA-A receptor antagonist.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the rat to the observation chamber.

  • Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before PTZ injection.

  • Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Immediately after PTZ injection, place the rat in the observation chamber and record its behavior for a set period (e.g., 30 minutes).

Assessment of Seizure Severity: Seizure activity is scored using a standardized scale, such as the Racine scale:

  • Stage 0: No response.

  • Stage 1: Ear and facial twitching.

  • Stage 2: Myoclonic jerks without upright posture.

  • Stage 3: Myoclonic jerks, upright posture with bilateral forelimb clonus.

  • Stage 4: Clonic-tonic seizures.

  • Stage 5: Clonic-tonic seizures with loss of postural control.

PTZ_Seizure_Model_Workflow Acclimatization Acclimatization Drug_Administration Vehicle or 3,5-DBr-D-tyrosine (i.p.) Acclimatization->Drug_Administration 1. PTZ_Injection PTZ (i.p.) Drug_Administration->PTZ_Injection 2. Behavioral_Observation Behavioral_Observation PTZ_Injection->Behavioral_Observation 3. Seizure_Scoring Seizure_Scoring Behavioral_Observation->Seizure_Scoring 4.

Workflow for the PTZ-Induced Seizure Model.

Potential Role in Modulating Oxidative Stress

While direct experimental evidence is currently lacking, the mechanism of action of this compound as an NMDA receptor antagonist suggests a potential indirect role in mitigating oxidative stress. The overactivation of NMDA receptors is a known contributor to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in neurons. By reducing excessive Ca2+ influx, this compound may help to decrease the downstream activation of enzymes such as neuronal nitric oxide synthase (nNOS) and the generation of ROS by mitochondria, thereby alleviating oxidative damage. Further studies are required to directly assess the effects of this compound on markers of oxidative stress, such as superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) levels, in the context of neurological disorders.

Safety Profile

Preliminary studies in animal models suggest that this compound has a favorable safety profile. At therapeutic doses, it did not cause significant changes in cardiovascular parameters such as arterial blood pressure and heart rate.[1][2] Furthermore, it did not increase the number of activated caspase-3 positive cells in the brain, suggesting a lack of pro-apoptotic effects.[1][2]

Conclusion and Future Directions

This compound demonstrates promise as a neuroprotective agent with a primary mechanism of action involving competitive antagonism of the NMDA receptor. Its efficacy in preclinical models of stroke and seizures, coupled with a favorable initial safety profile, warrants further investigation.

Future research should focus on:

  • Quantitative Dose-Response Studies: Obtaining detailed quantitative data on the efficacy of this compound in animal models to establish optimal therapeutic windows.

  • Electrophysiological Characterization: Performing in-depth electrophysiological studies, such as patch-clamp analysis, to determine the IC50 and binding kinetics of this compound at the NMDA receptor.

  • Investigation of Oxidative Stress Pathways: Directly measuring the effects of this compound on markers of oxidative stress in neuronal cultures and in vivo models of neurological disease.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform clinical trial design.

A thorough understanding of these aspects will be critical in advancing this compound from a promising preclinical candidate to a potential therapeutic for the treatment of debilitating neurological disorders.

References

Methodological & Application

Application Notes: 3,5-Dibromo-D-tyrosine as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-D-tyrosine, a brominated derivative of the D-isomer of tyrosine, serves as a valuable tool for researchers in the fields of enzymology, pharmacology, and drug development. Its structural similarity to L-tyrosine, the natural substrate for the enzyme tyrosinase, allows it to act as a competitive inhibitor, making it an excellent candidate for studying the kinetics of this key enzyme in melanogenesis. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetic studies, particularly focusing on tyrosinase.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. It hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone. D-tyrosine and its derivatives, including this compound, can competitively inhibit tyrosinase.[1][2][3] This inhibition occurs because the inhibitor molecule structurally resembles the substrate (L-tyrosine) and binds to the active site of the enzyme, thereby preventing the substrate from binding and subsequent catalysis. This direct competition for the active site is a hallmark of competitive inhibition.

The binding of this compound to the tyrosinase active site is a reversible process. The inhibitor's effectiveness is determined by its affinity for the active site relative to the substrate's affinity. The presence of the bulky bromine atoms on the phenolic ring of D-tyrosine can influence its binding affinity and inhibitory potency.

Key Applications in Enzyme Kinetics

  • Determination of Inhibition Constants (Ki): By measuring the rate of the tyrosinase-catalyzed reaction at various substrate and inhibitor concentrations, the inhibition constant (Ki) for this compound can be determined. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

  • Active Site Probing: As a competitive inhibitor, this compound can be used to probe the structure and properties of the tyrosinase active site. Structure-activity relationship studies with different D-tyrosine derivatives can provide insights into the specific interactions required for binding.

  • High-Throughput Screening (HTS) Control: In the screening of compound libraries for novel tyrosinase inhibitors, this compound can serve as a positive control for competitive inhibition.

  • Studying Melanin Synthesis Regulation: Given that D-tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase, this compound can be utilized in cellular models to study the downstream effects of tyrosinase inhibition on melanogenesis.[1][2][4]

Data Presentation: Tyrosinase Inhibition by D-Tyrosine Derivatives

CompoundEnzymeSubstrateInhibition TypeIC50KiNotes
D-TyrosineTyrosinaseL-TyrosineCompetitive--Dose-dependently reduces melanin content in human melanoma cells.[1][2]
D-TyrosineTyrosinaseL-TyrosineCompetitive--Negatively regulates melanin synthesis.[3]

IC50 and Ki values are dependent on experimental conditions (e.g., substrate concentration, pH, temperature) and are therefore best determined empirically for this compound using the protocols outlined below.

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as the substrate. The assay measures the formation of dopachrome, a colored product of L-DOPA oxidation, at 475 nm.[5][6]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Sodium Phosphate Buffer

      • This compound solution at various concentrations (test wells) or buffer/DMSO (control wells).

      • Mushroom tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

To confirm the competitive inhibition mechanism and to determine the Ki value, a kinetic analysis is performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1, but with multiple concentrations of L-DOPA for each concentration of this compound.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V vs. 1/[S], where [S] is the substrate concentration) for each inhibitor concentration.

  • Analyze the plot:

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vmax will be constant), while the x-intercept (-1/Km) will change.

    • The Ki value can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

Mandatory Visualizations

G Competitive Inhibition of Tyrosinase E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S L-Tyrosine (S) I This compound (I) ES->E P Product (Dopachrome) ES->P k_cat EI->E

Caption: Competitive inhibition of tyrosinase by this compound.

G Experimental Workflow for Tyrosinase Inhibition Assay prep 1. Prepare Reagents: - Tyrosinase - L-DOPA - this compound setup 2. Assay Setup in 96-well plate: - Buffer - Inhibitor - Enzyme prep->setup preinc 3. Pre-incubation setup->preinc init 4. Initiate Reaction: Add L-DOPA preinc->init measure 5. Measure Absorbance at 475 nm init->measure analyze 6. Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measure->analyze

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

3,5-Dibromo-D-tyrosine in Protein Cross-linking: A Review of Potential Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine, a halogenated derivative of the amino acid tyrosine, presents intriguing possibilities for protein cross-linking experiments, a cornerstone technique in structural biology and drug development. While direct, detailed protocols for its use as a primary cross-linking agent are not extensively documented in publicly available literature, its chemical properties suggest potential applications in specialized cross-linking studies, particularly in the realm of photo-induced and proximity-based labeling experiments. This document aims to provide a comprehensive overview of the principles of tyrosine-based cross-linking, the potential role of halogenated tyrosine analogs like this compound, and generalized protocols that can be adapted for its use.

Principles of Tyrosine-Based Protein Cross-linking

Tyrosine residues in proteins can be exploited for cross-linking due to the reactivity of their phenolic side chains. The formation of dityrosine (B1219331) cross-links, both intra- and intermolecular, is a naturally occurring post-translational modification that can also be induced artificially. This process typically involves the generation of a tyrosyl radical, which can then couple with another tyrosyl radical to form a stable covalent bond.

The general mechanism for dityrosine formation is as follows:

  • Initiation: A reactive species, often generated by photo-activation or enzymatic action, abstracts a hydrogen atom from the hydroxyl group of a tyrosine residue, forming a tyrosyl radical.

  • Coupling: Two tyrosyl radicals in close proximity can then couple to form a dityrosine cross-link.

This process provides valuable distance constraints for structural modeling of proteins and protein complexes.

Potential Role of this compound in Cross-linking

The introduction of bromine atoms onto the tyrosine ring at positions 3 and 5 can modulate its chemical properties in several ways relevant to cross-linking:

  • Altered Reactivity: The electron-withdrawing nature of the bromine atoms can influence the reactivity of the phenolic hydroxyl group and the aromatic ring.

  • Photo-activation: Halogenated aromatic compounds can be susceptible to photo-dehalogenation upon UV irradiation, potentially generating a reactive aryl radical that can participate in cross-linking reactions. This opens the door for photo-inducible cross-linking strategies.

  • Unique Spectral Properties: The presence of heavy atoms like bromine may introduce unique spectral signatures that could be leveraged for detection and analysis.

While specific protocols are scarce, the conceptual framework for using this compound as a photo-cross-linker would involve its site-specific incorporation into a protein of interest, followed by photo-activation to induce cross-linking with nearby interacting partners.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for a photo-cross-linking experiment using this compound.

experimental_workflow cluster_preparation Preparation cluster_crosslinking Cross-linking & Digestion cluster_analysis Analysis incorp Site-specific incorporation of This compound into Protein A express Expression and purification of Protein A-Br2Y incorp->express Genetic incorporation complex Formation of Protein A-Br2Y and Protein B complex express->complex Incubation uv UV Irradiation (Photo-activation) complex->uv Cross-linking induction digest Enzymatic Digestion (e.g., Trypsin) uv->digest Sample preparation lcms LC-MS/MS Analysis digest->lcms Injection data Data Analysis to Identify Cross-linked Peptides lcms->data Spectral data model Structural Modeling data->model Distance constraints

Caption: A conceptual workflow for a protein cross-linking experiment utilizing this compound.

Generalized Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

The successful implementation of a cross-linking experiment with this compound hinges on its site-specific incorporation into the protein of interest. This is typically achieved using amber suppression technology.

Materials:

  • Expression vector for the protein of interest with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • E. coli expression strain.

  • LB medium and appropriate antibiotics.

  • This compound.

  • IPTG for induction.

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Co-transform the E. coli expression strain with the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Grow the transformed cells in LB medium supplemented with the appropriate antibiotics and this compound (typically 1-2 mM) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).

  • Purify the protein containing this compound using affinity chromatography.

  • Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Photo-induced Cross-linking

Materials:

  • Purified protein containing this compound.

  • Binding partner protein(s).

  • Reaction buffer (e.g., PBS, HEPES).

  • UV lamp (wavelength to be optimized, typically in the range of 300-365 nm).

  • SDS-PAGE analysis equipment.

Procedure:

  • Incubate the protein containing this compound with its binding partner(s) in the reaction buffer to allow complex formation. Molar ratios should be optimized.

  • Transfer the protein solution to a UV-transparent plate or cuvette.

  • Irradiate the sample with UV light for a defined period. The duration and intensity of UV exposure will require careful optimization to maximize cross-linking efficiency while minimizing protein damage.

  • Analyze the reaction products by SDS-PAGE. A successful cross-linking event will result in the appearance of a higher molecular weight band corresponding to the cross-linked protein complex.

Protocol 3: Mass Spectrometry Analysis of Cross-linked Products

Materials:

  • Cross-linked protein sample.

  • Denaturing and reducing agents (e.g., DTT, iodoacetamide).

  • Proteolytic enzyme (e.g., trypsin).

  • LC-MS/MS system.

  • Cross-linking analysis software.

Procedure:

  • Denature and reduce the cross-linked protein sample. Alkylate cysteine residues to prevent disulfide bond reformation.

  • Digest the protein sample with a protease (e.g., trypsin) overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use specialized cross-linking software to identify the cross-linked peptides from the complex MS/MS spectra. This software can identify peptide pairs that are covalently linked.

Quantitative Data Presentation

As there is a lack of specific experimental data for this compound cross-linking, the following table is a template that researchers can use to structure their quantitative findings from mass spectrometry analysis.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Spectral CountConfidence Score
XL-001Protein ABr2Y-55Protein BK-120250.95
XL-002Protein ABr2Y-55Protein AY-88180.92
.....................

Signaling Pathway Visualization

In the context of drug development, identifying the interaction partners of a target protein is crucial. The following diagram illustrates a hypothetical signaling pathway where this compound could be used to map the interactions of a receptor tyrosine kinase (RTK).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (with this compound) Adaptor Adaptor Protein RTK->Adaptor Cross-linking identifies interaction Kinase1 Kinase 1 Adaptor->Kinase1 TF Transcription Factor Kinase1->TF Gene Gene Expression TF->Gene Translocation Ligand Ligand Ligand->RTK Binding & Dimerization

Caption: Mapping protein interactions in a hypothetical RTK signaling pathway using this compound.

Conclusion and Future Directions

While this compound is not yet a mainstream tool for protein cross-linking, its chemical properties hold promise for the development of novel photo-activated cross-linking strategies. The lack of established protocols necessitates foundational research to optimize its incorporation into proteins and the conditions for efficient cross-linking. Future studies should focus on characterizing the photochemistry of this compound within the protein environment and establishing robust analytical workflows for identifying the resulting cross-linked products. The development of such methods would provide a valuable addition to the chemical biologist's toolbox for probing protein structure and interactions.

Application Notes and Protocols: Analytical Methods for Detecting 3,5-Dibromo-D-tyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine (DiBrY) is a significant biomarker for oxidative stress and tissue damage mediated by eosinophils.[1][2] It is formed through the oxidative bromination of tyrosine residues by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils.[1] This process is initiated by a respiratory burst in eosinophils, leading to the production of hypobromous acid (HOBr), which then brominates tyrosine residues. The presence and quantification of DiBrY in biological samples can thus provide valuable insights into the pathophysiology of various inflammatory diseases, including asthma, allergic disorders, and some cancers.[1] This document provides detailed protocols for two primary analytical methods for the detection and quantification of this compound in biological samples: an Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Biological Pathway: Formation of 3,5-Dibromo-tyrosine

cluster_0 Eosinophil Activation cluster_1 Enzymatic Reaction cluster_2 Protein Modification Activated Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Activated Eosinophil->EPO releases HOBr HOBr (Hypobromous Acid) EPO->HOBr H2O2 H₂O₂ H2O2->EPO co-substrate Br Br⁻ (Bromide) Br->EPO co-substrate Tyrosine Tyrosine Residue in Protein HOBr->Tyrosine reacts with DiBrY 3,5-Dibromo-tyrosine Residue Tyrosine->DiBrY Bromination

Caption: Eosinophil activation leads to the release of EPO, which catalyzes the formation of HOBr, resulting in the bromination of tyrosine residues to form 3,5-Dibromo-tyrosine.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described.

ParameterELISALC-MS/MS (Adapted Method)Reference(s)
Analyte3,5-Dibromo-tyrosineThis compound[3]
Sample TypePlasma, Serum, Tissue HomogenatesPlasma, Serum, Urine[3]
Assay Range0.078 µg/mL to 5 µg/mLEndogenous concentrations[4]
Limit of Detection (LOD)Not explicitly stated~0.030 ng/mL (estimated for 3-BT)[3]
Limit of Quantification (LOQ)Not explicitly stated~0.100 ng/mL (estimated for 3-BT)[3]
Intra-Assay Precision (CV%)< 10%< 10% (for related compounds)[3]
AccuracyNot explicitly stated95-105% (for related compounds)[3]
Cross-reactivityNo detectable cross-reactivity with tyrosine, di-tyrosine, 3-nitro-tyrosine, or 3-bromo-tyrosine.High specificity due to mass transitions.[3]

Note: LC-MS/MS data is adapted from a method for 3-Bromo-l-tyrosine and serves as an estimate of expected performance for this compound analysis.[3]

Experimental Protocols

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on commercially available competitive ELISA kits for the quantification of free and protein-bound 3,5-dibromotyrosine.

start Start: Prepare Samples and Standards plate_prep Add Samples/Standards to BSA-Coated Plate start->plate_prep add_biotin_ab Add Biotin-Conjugated Monoclonal Antibody plate_prep->add_biotin_ab incubation1 Incubate add_biotin_ab->incubation1 wash1 Wash Plate incubation1->wash1 add_strep_hrp Add Streptavidin-Poly HRP wash1->add_strep_hrp incubation2 Incubate add_strep_hrp->incubation2 wash2 Wash Plate incubation2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubation3 Incubate (Color Development) add_tmb->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Caption: Workflow for the competitive ELISA detection of 3,5-Dibromo-tyrosine.

  • Dibromo-tyrosine ELISA Kit (containing antibody-coated plate, standards, biotin-conjugated antibody, streptavidin-HRP, wash buffer, substrate, and stop solution).

  • Biological samples (plasma, serum, tissue homogenates).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and multichannel pipettes.

  • Distilled or deionized water.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Dilute the wash buffer concentrate.

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the BSA-coated microplate.

  • Biotinylated Antibody Addition: Add 50 µL of the biotin-conjugated anti-Dibromo-tyrosine monoclonal antibody to each well.

  • First Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of diluted wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-Poly HRP conjugate to each well.

  • Second Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 30-60 minutes) at room temperature.

  • Second Washing: Repeat the washing step as described in step 5.

  • Substrate Addition and Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Use this curve to determine the concentration of 3,5-Dibromo-tyrosine in the unknown samples.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the analysis of related halogenated tyrosines in human plasma and is suitable for the sensitive and specific quantification of this compound.[3]

start Start: Sample Collection (e.g., Plasma) add_is Add Internal Standard (e.g., ¹³C₆-labeled DiBrY) start->add_is protein_precip Protein Precipitation (e.g., with Acetone) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS System supernatant_transfer->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition quantification Quantify using Calibration Curve data_acquisition->quantification

Caption: Sample preparation and analysis workflow for LC-MS/MS detection of this compound.

  • Biological samples (e.g., 100 µL plasma).

  • Internal standard solution (e.g., ¹³C-labeled this compound in methanol).

  • 0.2% Trifluoroacetic acid (TFA).

  • Acetone (for protein precipitation).

  • Formic acid (FA).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 or C8, ~2.1 x 100 mm, <3 µm particle size).

  • Sample Preparation:

    • To 100 µL of plasma sample (or calibration standard), add 10 µL of the internal standard solution.

    • Add 10 µL of 0.2% TFA and vortex for 1 minute at room temperature.[3]

    • Add 200 µL of cold acetone, vortex for 10 minutes at room temperature to precipitate proteins.[3]

    • Centrifuge at 12,500 RPM for 5 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: 0.1% Formic Acid in Water.[3]

      • Mobile Phase B: 0.1% Formic Acid in Methanol.[3]

      • Injection Volume: 20 µL.[3]

      • Gradient:

        • 0-0.7 min: 10% B

        • 0.7-5.0 min: 10-40% B

        • 5.0-5.5 min: 40-95% B

        • 5.5-6.5 min: 95% B

        • 6.5-6.51 min: 95-10% B

        • Followed by re-equilibration.[3]

    • Mass Spectrometry Detection:

      • Ion Source: Electrospray Ionization (ESI), positive mode.[3]

      • MS Parameters:

        • Sprayer Voltage: 3 kV

        • Vaporizer Temperature: 265°C

        • Capillary Temperature: 355°C[3]

      • MRM Transitions (predicted for C₉H₉Br₂NO₃, MW 338.98):

        • Analyte (this compound): Q1: 339.9 -> Q3: 294.0 (loss of COOH), Q1: 339.9 -> Q3: 184.9 (tyrosine backbone fragment)

        • Internal Standard (¹³C₆-labeled): Q1: 345.9 -> Q3: 300.0 (Note: These transitions are predictive and should be optimized on the specific instrument.)

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Quantify this compound in the biological samples using the generated calibration curve.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the detection and quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, while LC-MS/MS provides higher specificity and sensitivity, making it the gold standard for quantitative analysis and confirmation. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of oxidative stress, inflammation, and drug development.

References

Application Notes: 3,5-Dibromotyrosine as a Biomarker for Eosinophil-Mediated Tissue Injury

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eosinophils are key granulocytes involved in the pathogenesis of various inflammatory conditions, including asthma, allergic disorders, and chronic rhinosinusitis[1][2]. Upon activation, these cells release a variety of inflammatory mediators, including the heme enzyme eosinophil peroxidase (EPO)[1][3]. EPO plays a central role in the host's defense but also contributes significantly to oxidative tissue damage by generating potent reactive brominating species[1][2][4]. The detection of specific, stable products resulting from EPO activity can serve as a valuable tool for monitoring eosinophil-driven inflammation and associated tissue injury in research and drug development. 3,5-Dibromotyrosine (B3032813), a product of EPO-catalyzed protein modification, has emerged as a promising and specific biomarker for this purpose[1][4].

Mechanism of 3,5-Dibromotyrosine Formation

Activated eosinophils secrete EPO, which utilizes hydrogen peroxide (H₂O₂) and physiological concentrations of bromide ions (Br⁻) as substrates[1][2][4]. The enzyme catalyzes the oxidation of bromide to form hypobromous acid (HOBr), a powerful brominating agent[4]. This reactive species can then attack the aromatic ring of tyrosine residues within proteins, leading to the formation of 3-bromotyrosine (B1580512) and subsequently 3,5-dibromotyrosine[1][4][5]. This reaction is highly specific to EPO, which, unlike myeloperoxidase (MPO) from neutrophils, can efficiently produce brominated products even in the presence of a vast excess of chloride ions[1][4]. The formation of these stable, brominated tyrosine adducts provides a molecular signature of eosinophil activation and their contribution to oxidative damage in vivo.

G cluster_Eosinophil Activated Eosinophil cluster_Reaction Extracellular Space Activation Inflammatory Stimuli Eosinophil Eosinophil Activation Activation->Eosinophil EPO_Release EPO Release Eosinophil->EPO_Release EPO Eosinophil Peroxidase (EPO) EPO_Release->EPO HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes H2O2 H₂O₂ H2O2->EPO Br Bromide (Br⁻) Br->EPO Biomarker 3,5-Dibromotyrosine (Biomarker) HOBr->Biomarker Protein Protein-Bound Tyrosine Protein->Biomarker Bromination

Caption: Pathway of 3,5-Dibromotyrosine formation by eosinophils.

Clinical and Research Applications

The quantification of 3,5-dibromotyrosine offers a specific method to assess the contribution of eosinophils to inflammatory diseases.

  • Asthma and Allergic Diseases: In allergen-induced asthma, the production of reactive brominating species by eosinophils is a key driver of inflammatory tissue injury[6]. Measuring 3,5-dibromotyrosine in bronchoalveolar lavage (BAL) fluid or other biological samples can provide a direct index of this specific pathological process[6].

  • Chronic Rhinosinusitis (CRS): Eosinophilic CRS (eCRS) is a subtype characterized by significant eosinophil infiltration. Measuring EPO (also abbreviated as EPX) activity, the engine of 3,5-dibromotyrosine production, accurately predicts eCRS and correlates with disease severity[7][8].

  • Drug Development: For therapeutics targeting eosinophil activity or EPO function, measuring downstream products like 3,5-dibromotyrosine can serve as a pharmacodynamic biomarker to demonstrate target engagement and biological effect.

Quantitative Data Summary

The following tables summarize key quantitative data related to EPO activity and its products, demonstrating the utility of this pathway for biomarker applications.

Table 1: Performance of Eosinophil Peroxidase (EPX) Activity Assay in Chronic Rhinosinusitis (eCRS)

Parameter Value Finding Source
Diagnostic Cutoff ≥ 0.80 R.A.U.1 Distinguishes eCRS from non-eCRS patients. [7]
Sensitivity 85.7% High accuracy in identifying patients with eCRS. [7]
Specificity 79.0% Good accuracy in identifying patients without eCRS. [7]
Correlation with Tissue Eosinophils rs = 0.424 Significant positive correlation. [7]
Correlation with Tissue EPX Levels rs = 0.503 Significant positive correlation. [7]
Correlation with Endoscopy Score rs = 0.440 Significant correlation with clinical severity. [7]

1Relative Absorbance Units

Table 2: Eosinophil Peroxidase (EPO) Content and Secretion

Parameter Value Condition Source
EPO Concentration ~1.1 x 10⁻⁵ g / 10⁶ eosinophils Basal cellular content. [9]
EPO Secretion (Control) 2.9 ± 0.6% Unstimulated eosinophils. [9]
EPO Secretion (fMLP1) 9.0 ± 1.7% Eosinophils stimulated with 10⁻⁶ M fMLP. [9]
EPO Secretion (fMLP + Cytochalasin B) 25.9 ± 12.7% Enhanced secretion with cytoskeletal inhibitor. [9]

1f-Met-Leu-Phe, a potent chemoattractant and activator of granulocytes.

Experimental Protocols

Protocol 1: Quantification of 3,5-Dibromotyrosine in Biological Samples

This protocol outlines the analysis of protein-bound 3,5-dibromotyrosine from biological fluids using mass spectrometry, adapted from methods described in the literature[4][6].

G start Start: Biological Sample (e.g., BAL Fluid, Plasma) step1 1. Protein Precipitation & Desalting start->step1 step2 2. Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Releases amino acids step1->step2 step3 3. Isotope Dilution Add known amount of ¹³C-labeled internal standard step2->step3 step4 4. Sample Cleanup (e.g., Solid-Phase Extraction) step3->step4 step5 5. Analysis by LC-MS/MS or GC-MS step4->step5 end End: Quantification of 3,5-Dibromotyrosine step5->end

Caption: Workflow for 3,5-Dibromotyrosine biomarker analysis.

1. Sample Preparation:

  • Collect biological samples (e.g., BAL fluid, plasma, tissue homogenates) and add antioxidants like DTPA (100 µM) to prevent ex vivo oxidation[6].

  • For protein-bound analysis, precipitate proteins using a method such as a single-phase extraction with methanol/chloroform/water[4]. This step also desalinates the sample.

2. Acid Hydrolysis:

  • Wash the protein pellet to remove contaminants.

  • Resuspend the pellet in 6N hydrochloric acid (HCl).

  • Add a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Tyrosine) for accurate quantification.

  • Hydrolyze the protein by heating at 110°C for 24 hours under an inert atmosphere (e.g., argon) to break peptide bonds and release individual amino acids.

3. Derivatization and Analysis (for GC-MS):

  • Following hydrolysis, dry the samples completely.

  • Derivatize the amino acids to make them volatile for gas chromatography (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with selected ion monitoring.

4. Analysis (for LC-MS/MS):

  • Alternatively, after hydrolysis and cleanup (e.g., via solid-phase extraction), samples can be directly analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • This method offers high sensitivity and specificity and may not require derivatization.

5. Quantification:

  • Quantify the amount of 3,5-dibromotyrosine by comparing the signal intensity of the endogenous analyte to that of the co-eluting stable isotope-labeled internal standard.

Protocol 2: Kinetic Colorimetric Assay for Eosinophil Peroxidase (EPO) Activity

This protocol is based on methods for accurately quantifying EPO concentration as a function of its enzymatic activity in samples like cell-conditioned media or nasal swab eluates[7][9].

1. Principle:

  • The assay measures the initial rate (Vmax) of a reaction where EPO catalyzes the oxidation of a chromogenic substrate in the presence of H₂O₂. The rate of color change is directly proportional to the EPO concentration.

2. Reagents:

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4).

  • Substrate Solution: A chromogenic substrate such as o-phenylenediamine (B120857) (OPD) or TMB.

  • Hydrogen Peroxide (H₂O₂): Diluted to the optimal working concentration.

  • Sample: Cell lysate, conditioned media, or fluid eluted from a nasal swab.

  • Standard: Purified human EPO of known concentration.

3. Procedure:

  • Prepare a standard curve using serial dilutions of purified EPO.

  • Add samples and standards to the wells of a 96-well microplate.

  • Initiate the reaction by adding the substrate solution and H₂O₂.

  • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Measure the change in absorbance (e.g., at 490 nm for OPD) over time (e.g., every 30 seconds for 5-10 minutes).

4. Data Analysis:

  • For each well, calculate the reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.

  • Plot the Vmax values for the standards against their known concentrations to generate a standard curve.

  • Determine the EPO concentration in the unknown samples by interpolating their Vmax values from the standard curve.

G Disease Inflammatory Disease (e.g., Asthma, eCRS) Eosino Eosinophil Infiltration & Activation Disease->Eosino causes EPO Increased EPO Activity in Tissue/Fluid Eosino->EPO leads to Biomarker Elevated Levels of 3,5-Dibromotyrosine EPO->Biomarker results in Injury Marker of Eosinophil-Mediated Oxidative Tissue Injury Biomarker->Injury is a Severity Correlates with Disease Severity Injury->Severity which

Caption: Logical relationship of 3,5-Dibromotyrosine to disease.

References

Application Notes and Protocols: Synthesis and Evaluation of 3,5-Dibromo-D-tyrosine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-Dibromo-D-tyrosine and its derivatives, along with their potential applications in drug discovery. Detailed protocols for synthesis and biological evaluation are provided, accompanied by quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a halogenated derivative of the amino acid D-tyrosine. The incorporation of bromine atoms into the phenyl ring significantly alters the molecule's electronic and steric properties, leading to unique biological activities.[1] Derivatives of 3,5-dibromotyrosine (B3032813) have garnered interest in drug discovery due to their potential therapeutic effects in a range of diseases, including neurological disorders and cancer. This document outlines key synthetic methodologies and biological evaluation protocols for these promising compounds.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H9Br2NO3[2][3]
Molecular Weight338.98 g/mol [2][3]
IUPAC Name(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid[2]
CAS Number50299-42-8[2]
Neuroprotective Effects of this compound in Animal Models
Animal ModelTreatment ProtocolKey FindingsReference
Rat Model of Stroke (MCAo)30 or 90 mg/kg, i.p., administered at 30, 90, and 180 min post-occlusionSignificantly improved neurological function and reduced infarct volume.
Rat Model of Epileptic Seizures (PTZ-induced)30 mg/kg, i.p., administered 15 min prior to PTZSignificantly depressed pentylenetetrazole (PTZ)-induced seizures.
Cytotoxicity of Spirocyclic Bromotyrosine Analogs against A-375 Human Melanoma Cells
CompoundCC50 (µM)Selectivity Index (SI)Reference
Dichloro compound 180.4 ± 0.32[4]
Pyridin-2-yl derivative 29Not specified2.4[4]
Hydrazide analog of 2-picoline 37Not specified2.4[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-L-tyrosine

This protocol is adapted from a method utilizing dimethyl sulfoxide (B87167) (DMSO) in a hydrobromic and acetic acid mixture.[5]

Materials:

  • L-tyrosine

  • Dimethyl sulfoxide (DMSO)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid (AcOH)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve L-tyrosine in a mixture of 48% HBr and glacial AcOH.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 2.2 equivalents of DMSO to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 3,5-dibromo-L-tyrosine.

  • Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Protocol 2: Synthesis of N-Acetyl-3,5-dibromo-L-tyrosine

This protocol describes the electrophilic bromination of N-acetyl-L-tyrosine.

Materials:

Procedure:

  • Dissolve N-acetyl-L-tyrosine in acetonitrile in a round-bottom flask.

  • Add 2.0 equivalents of N-bromosuccinimide to the solution in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous Na2S2O3 solution (3 times), water (3 times), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting solid by silica gel chromatography using a suitable eluent system (e.g., EtOAc/hexanes/CH3OH with 0.1% acetic acid).

Protocol 3: Synthesis of Spirocyclic Bromotyrosine Analogs

This multi-step synthesis involves the formation of a spirocyclic core followed by coupling with various amines or hydrazides.[4]

Materials:

  • L-tyrosine

  • tert-Butyl acetate

  • Perchloric acid

  • Sodium tungstate (B81510) dihydrate (Na2WO4·2H2O)

  • 30% Hydrogen peroxide (H2O2)

  • Ethanol

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Various amines or hydrazides

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H2O)

Procedure:

  • Esterification: React L-tyrosine with tert-butyl acetate in the presence of perchloric acid to yield L-tyrosine tert-butyl ester.

  • Oxime Formation: Oxidize the L-tyrosine tert-butyl ester with sodium tungstate and hydrogen peroxide in ethanol to form the corresponding oxime.

  • Spirocyclization: Subject the oxime to oxidative spirocyclization using NBS in DMF to produce the brominated spirocyclic ester.

  • Deprotection: Remove the tert-butyl protecting group from the spirocyclic ester using TFA in DCM to obtain the spirocyclic carboxylic acid core.

  • Amide Coupling: Couple the spirocyclic carboxylic acid core with a variety of amines or hydrazides using EDC·HCl and HOBt·H2O in DCM to generate the final spirocyclic bromotyrosine analogs.

  • Purify each intermediate and the final products using appropriate chromatographic techniques.

  • Characterize the structure of all synthesized compounds using NMR, mass spectrometry, and other relevant analytical methods.

Mandatory Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives Tyrosine D-Tyrosine ProtectedTyrosine N- or O-Protected D-Tyrosine Tyrosine->ProtectedTyrosine Protection Bromination Bromination (e.g., NBS, Br2) Tyrosine->Bromination ProtectedTyrosine->Bromination DibromoTyrosine This compound (or protected derivative) Bromination->DibromoTyrosine Deprotection Deprotection (if necessary) DibromoTyrosine->Deprotection PeptideSynthesis Peptide Synthesis DibromoTyrosine->PeptideSynthesis Coupling Coupling Reactions DibromoTyrosine->Coupling FinalProduct This compound Deprotection->FinalProduct PeptideDerivatives Bioactive Peptides PeptideSynthesis->PeptideDerivatives OtherDerivatives Other Derivatives (e.g., Spirocyclic) Coupling->OtherDerivatives

Caption: General synthesis workflow for this compound derivatives.

Proposed Neuroprotective Signaling Pathway

G Proposed Neuroprotective Signaling Pathway of this compound Derivatives Derivative This compound Derivative Receptor Potential Target (e.g., 5-HT2A Receptor, Receptor Tyrosine Kinase) Derivative->Receptor Modulation SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation/ Inhibition AntiApoptosis Anti-apoptosis SignalingCascade->AntiApoptosis AntiInflammation Anti-inflammation SignalingCascade->AntiInflammation Antioxidant Antioxidant Effects SignalingCascade->Antioxidant Neuroprotection Neuroprotection AntiApoptosis->Neuroprotection AntiInflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed neuroprotective signaling pathway for this compound derivatives.

Experimental Workflow for Biological Evaluation

G Experimental Workflow for Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity EnzymeAssays Enzyme Inhibition Assays InVitro->EnzymeAssays ReceptorBinding Receptor Binding Assays InVitro->ReceptorBinding InVivo In Vivo Models InVitro->InVivo Promising Candidates DataAnalysis Data Analysis and Lead Optimization Cytotoxicity->DataAnalysis EnzymeAssays->DataAnalysis ReceptorBinding->DataAnalysis DiseaseModel Disease Models (e.g., Stroke, Seizures) InVivo->DiseaseModel Toxicity Toxicity Studies InVivo->Toxicity DiseaseModel->DataAnalysis Toxicity->DataAnalysis

Caption: Experimental workflow for the biological evaluation of synthesized derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3,5-Dibromo-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most frequently encountered side products in the electrophilic bromination of D-tyrosine are:

  • 3-Bromo-D-tyrosine: This is the monobrominated intermediate and a primary impurity if the reaction is incomplete or the stoichiometry of the brominating agent is insufficient.

  • Unreacted D-tyrosine: Incomplete conversion will result in the presence of the starting material in the final product.

  • Over-brominated Tyrosine Species: Although less common, further bromination of the aromatic ring can occur under harsh reaction conditions, leading to tri-brominated products.

  • Oxidation Products: Depending on the brominating agent and reaction conditions, oxidation of the tyrosine molecule can occur.

Q2: How can I minimize the formation of 3-Bromo-D-tyrosine?

To minimize the formation of the monobrominated side product, consider the following:

  • Stoichiometry: Ensure at least two equivalents of the brominating agent (e.g., Br₂, N-bromosuccinimide) are used relative to D-tyrosine. A slight excess of the brominating agent may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Allow for sufficient reaction time for the second bromination to occur. Monitoring the reaction progress by techniques like TLC or HPLC is crucial.

  • Controlled Addition: A slow, portion-wise, or dropwise addition of the brominating agent can help maintain a localized excess, favoring dibromination over the accumulation of the monobrominated intermediate.

Q3: What analytical techniques are recommended for identifying and quantifying side products?

The following techniques are highly effective for analyzing the purity of this compound and identifying side products:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is ideal for separating D-tyrosine, 3-Bromo-D-tyrosine, and this compound.

  • Mass Spectrometry (MS): Provides molecular weight information for the main product and any impurities, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different brominated isomers and the starting material based on the chemical shifts and splitting patterns of the aromatic protons and carbons.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant amount of 3-Bromo-D-tyrosine in the final product. Insufficient brominating agent.Increase the molar ratio of the brominating agent to D-tyrosine. A 2.2 equivalent is often effective.[1]
Incomplete reaction.Extend the reaction time and/or moderately increase the reaction temperature. Monitor the reaction progress using TLC or HPLC.
Presence of unreacted D-tyrosine. Poor reactivity of the brominating agent.Ensure the quality and reactivity of the brominating agent. For instance, N-bromosuccinimide should be pure and stored under appropriate conditions.
Inefficient mixing.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Formation of colored impurities (oxidation). Use of harsh brominating agents or reaction conditions.Consider using a milder brominating agent like N-bromosuccinimide. Perform the reaction at a lower temperature.
Presence of oxidizing contaminants.Use high-purity solvents and reagents.
Low overall yield. Sub-optimal reaction conditions.Optimize solvent, temperature, and reaction time. A common method involves using DMSO in a mixture of HBr and acetic acid.[1][2]
Product loss during workup and purification.Optimize the extraction and purification steps. Recrystallization or column chromatography may be necessary.

Experimental Protocols

A common method for the synthesis of 3,5-Dibromo-L-tyrosine, which can be adapted for the D-isomer, involves the use of dimethyl sulfoxide (B87167) (DMSO) in a hydrobromic acid/acetic acid mixture.[1][2]

Synthesis of this compound:

  • To a solution of D-tyrosine in a mixture of 48% hydrobromic acid and glacial acetic acid, add dimethyl sulfoxide (approximately 2.2 equivalents).

  • Heat the reaction mixture, for example, at 60-70°C, and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the synthesis of this compound and the formation of the primary side product.

Synthesis_Pathway Tyrosine D-Tyrosine MonoBromo 3-Bromo-D-tyrosine (Side Product) Tyrosine->MonoBromo + Br+ DiBromo This compound (Target Product) MonoBromo->DiBromo + Br+

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Troubleshooting Start Start with D-Tyrosine Reaction Electrophilic Bromination Start->Reaction Product Crude Product Mixture Reaction->Product Analysis Analyze Product Mixture (HPLC, MS, NMR) Product->Analysis Impurity_Check Impurity Detected? Analysis->Impurity_Check MonoBromo 3-Bromo-D-tyrosine Present Impurity_Check->MonoBromo Yes Unreacted Unreacted D-Tyrosine Present Impurity_Check->Unreacted Yes Pure_Product Pure this compound Impurity_Check->Pure_Product No Optimize Optimize Reaction Conditions: - Increase Brominating Agent - Extend Reaction Time - Adjust Temperature MonoBromo->Optimize Unreacted->Optimize Optimize->Reaction

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 3,5-Dibromo-D-tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid 3,5-Dibromo-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of peptides containing this compound?

The purification of peptides containing this compound presents several distinct challenges compared to standard peptides. The introduction of two bromine atoms onto the D-tyrosine residue significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous solutions, aggregation, and strong, often irreversible, binding to reversed-phase HPLC columns. Furthermore, the altered stereochemistry (D-amino acid) can influence peptide secondary structure and enzymatic stability, potentially complicating purification and characterization.

Q2: How does the presence of this compound affect HPLC purification?

The increased hydrophobicity due to the dibromination of the tyrosine ring often results in very long retention times on standard C18 columns. This can lead to broad peaks and poor resolution. To overcome this, a less hydrophobic stationary phase (like C8 or C4) or a modified mobile phase with a higher percentage of organic solvent may be necessary. The use of ion-pairing reagents can also be beneficial in improving peak shape and resolution.

Q3: Are there any specific considerations for mass spectrometry analysis of these peptides?

Yes, the isotopic signature of bromine (approximately 50.7% 79Br and 49.3% 81Br) will be evident in the mass spectrum. For a peptide containing two bromine atoms, the isotopic pattern will show a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio, which can be used to confirm the presence of the dibrominated residue. It is crucial to have a high-resolution mass spectrometer to accurately resolve these isotopic patterns.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peptide Solubility The high hydrophobicity of the this compound residue can lead to aggregation and precipitation in aqueous buffers.- Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF, or acetonitrile) before adding it to the aqueous mobile phase.- Use a buffer with a higher pH to deprotonate acidic residues, which may increase solubility.- Consider the addition of chaotropic agents like guanidinium (B1211019) chloride or urea, but be mindful of their compatibility with your purification system.
Broad or Tailing Peaks in HPLC - Strong hydrophobic interactions with the stationary phase.- Peptide aggregation on the column.- Secondary interactions with silanol (B1196071) groups on the silica-based column.- Use a less hydrophobic stationary phase (e.g., C8 or C4).- Increase the column temperature to reduce viscosity and improve mass transfer.- Add a stronger ion-pairing reagent (e.g., TFA at 0.1%) to the mobile phase to mask silanol interactions.- Optimize the gradient elution to be shallower, allowing for better separation.
Irreversible Binding to HPLC Column Extreme hydrophobicity causing the peptide to "crash out" or permanently adsorb to the stationary phase.- Before analytical runs, perform a "scouting" run with a very steep gradient to determine the approximate elution conditions.- Use a guard column to protect the analytical column.- Consider alternative purification techniques such as Solid Phase Extraction (SPE) with a suitable sorbent for initial cleanup.
Low Yield After Purification - Peptide precipitation during solvent evaporation.- Adsorption to vials and tubing.- Inefficient cleavage from the solid-phase resin.- Add a small amount of organic solvent (e.g., 10% acetonitrile) to the collected fractions before lyophilization.- Use low-adsorption microcentrifuge tubes and vials.- Optimize the cleavage cocktail and time to ensure complete removal from the resin.
Ambiguous Mass Spectrometry Results - Poor ionization of the hydrophobic peptide.- Complex isotopic pattern obscuring the parent ion.- Optimize the ESI or MALDI matrix and solvent conditions to enhance ionization.- Use a high-resolution mass spectrometer to resolve the characteristic isotopic pattern of the dibrominated peptide.- Perform MS/MS fragmentation to confirm the peptide sequence and the location of the modified residue.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline for the purification of a this compound containing peptide. Optimization will be required based on the specific peptide sequence.

  • Peptide Solubilization: Dissolve the crude peptide in a minimal amount of DMSO or DMF. Dilute with Mobile Phase A to the desired injection concentration.

  • Column: C8 or C4 analytical or semi-preparative column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-65% B (adjust based on peptide hydrophobicity)

    • 45-50 min: 65-95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95-5% B (re-equilibration)

  • Flow Rate: 1 mL/min for analytical, adjust for semi-preparative.

  • Detection: UV at 220 nm and 280 nm. The dibrominated tyrosine will have a characteristic absorbance profile.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze collected fractions by mass spectrometry to confirm the identity of the peptide.

Protocol 2: Solid Phase Extraction (SPE) for Desalting and Initial Cleanup

SPE can be a valuable step to remove cleavage cocktail scavengers and other small molecule impurities before HPLC.

  • Cartridge Selection: Choose a C8 or C18 SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol, followed by one column volume of 50% acetonitrile/water, and finally two column volumes of 0.1% TFA in water.

  • Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent and dilute with 0.1% TFA in water. Load the solution onto the conditioned cartridge.

  • Washing: Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and hydrophilic impurities.

  • Elution: Elute the peptide with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60%, 80% acetonitrile).

  • Analysis: Analyze the eluted fractions by HPLC and mass spectrometry to identify the fractions containing the desired peptide.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Solid_Phase Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Solid_Phase->Cleavage TFA Cocktail Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide SPE Solid Phase Extraction (SPE) (Optional Desalting) Crude_Peptide->SPE Initial Cleanup RP_HPLC Reversed-Phase HPLC (C8 or C4 Column) Crude_Peptide->RP_HPLC Direct Purification SPE->RP_HPLC Collected_Fractions Collected Fractions RP_HPLC->Collected_Fractions Mass_Spec Mass Spectrometry (Purity & Identity Check) Collected_Fractions->Mass_Spec Lyophilization Lyophilization Collected_Fractions->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the purification of this compound containing peptides.

Troubleshooting_Logic Start Purification Issue Identified Problem_Type What is the nature of the issue? Start->Problem_Type Poor_Solubility Poor Solubility Problem_Type->Poor_Solubility Solubility HPLC_Issue HPLC Peak Issues (Broad, Tailing, No Elution) Problem_Type->HPLC_Issue Chromatography Low_Yield Low Final Yield Problem_Type->Low_Yield Yield Sol_Action1 Use Co-solvents (DMSO, DMF) Poor_Solubility->Sol_Action1 Sol_Action2 Adjust Buffer pH Poor_Solubility->Sol_Action2 HPLC_Action1 Switch to Less Hydrophobic Column (C8/C4) HPLC_Issue->HPLC_Action1 HPLC_Action2 Optimize Mobile Phase (Gradient, Ion-Pairing) HPLC_Issue->HPLC_Action2 HPLC_Action3 Increase Column Temperature HPLC_Issue->HPLC_Action3 Yield_Action1 Optimize Cleavage Protocol Low_Yield->Yield_Action1 Yield_Action2 Use Low-Adsorption Labware Low_Yield->Yield_Action2 Yield_Action3 Modify Lyophilization Procedure Low_Yield->Yield_Action3 Resolution Problem Resolved Sol_Action1->Resolution Sol_Action2->Resolution HPLC_Action1->Resolution HPLC_Action2->Resolution HPLC_Action3->Resolution Yield_Action1->Resolution Yield_Action2->Resolution Yield_Action3->Resolution

Caption: Troubleshooting decision tree for peptide purification challenges.

Technical Support Center: Optimizing Coupling of Fmoc-3,5-Dibromo-D-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of Fmoc-3,5-Dibromo-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS). Given the steric hindrance and electronic effects of the dibromo substitution, this amino acid often presents unique challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3,5-Dibromo-D-tyrosine considered a "difficult" amino acid to couple in SPPS?

A1: The coupling of Fmoc-3,5-Dibromo-D-tyrosine can be challenging due to a combination of factors:

  • Steric Hindrance: The two bulky bromine atoms on the tyrosine ring sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms can reduce the nucleophilicity of the carboxylate anion, potentially slowing down the activation step.

  • Hydrophobicity: The dibrominated tyrosine residue increases the hydrophobicity of the peptide, which can contribute to aggregation on the solid support, further impeding coupling efficiency.[2]

Q2: Which coupling reagents are recommended for Fmoc-3,5-Dibromo-D-tyrosine?

A2: For sterically hindered amino acids like Fmoc-3,5-Dibromo-D-tyrosine, the use of highly efficient coupling reagents is crucial.[3] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides alone.[1][3] Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, especially for difficult couplings.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with high efficiency, comparable to HATU, and a better safety profile as it is not based on the potentially explosive benzotriazole (B28993) moiety.[6][7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for hindered couplings.

Q3: What is "double coupling" and should I use it for Fmoc-3,5-Dibromo-D-tyrosine?

A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.[8] This is a highly recommended strategy for difficult amino acids like Fmoc-3,5-Dibromo-D-tyrosine, especially if a qualitative test (like the Kaiser test) indicates incomplete coupling after the first attempt.[1]

Q4: Can the choice of solvent impact the coupling efficiency?

A4: Yes, the solvent plays a critical role in resin swelling and peptide chain solvation. While DMF is the most common solvent, for sequences prone to aggregation due to hydrophobic residues like dibromotyrosine, using N-Methyl-2-pyrrolidone (NMP) or adding a small amount of a chaotropic agent like DMSO can help disrupt secondary structures and improve coupling.[2]

Q5: Are there any specific side reactions to be aware of when using Fmoc-3,5-Dibromo-D-tyrosine?

A5: While specific side reactions for 3,5-dibromo-tyrosine are not extensively documented in routine SPPS, general side reactions associated with sterically hindered residues and tyrosine should be considered. These can include incomplete coupling leading to deletion sequences and potential for racemization, although the latter is less common with modern coupling reagents.[9] Halogenated aromatic compounds can sometimes undergo side reactions under harsh cleavage conditions, but this is less of a concern with standard TFA cleavage cocktails.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Positive Kaiser Test (or other amine test) after coupling Incomplete coupling reaction due to steric hindrance.1. Perform a double coupling: Repeat the coupling step with fresh reagents.[8] 2. Increase coupling time: Extend the reaction time for the initial coupling (e.g., from 1 hour to 2-4 hours). 3. Increase reagent excess: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 4-5 equivalents).[8]
Peptide aggregation on the resin.1. Switch to a more effective solvent: Use NMP instead of or in a mixture with DMF.[2] 2. Incorporate structure-disrupting elements: If synthesizing a long peptide, consider using pseudoproline dipeptides or backbone protection (e.g., Hmb) in the sequence preceding the dibromotyrosine.[10] 3. Increase reaction temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be cautious of potential side reactions.[2]
Inefficient activation of the amino acid.1. Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU if not already in use.[3][4][7] 2. Ensure reagents are fresh and dry: Moisture can deactivate coupling reagents.
Low crude peptide yield with significant deletion sequences at the dibromotyrosine position Persistent incomplete coupling.1. Combine multiple strategies: Use a potent coupling reagent (e.g., HATU), perform a double coupling, and use an aggregation-disrupting solvent like NMP.[1][2][4] 2. Optimize pre-activation time: Allow the Fmoc-amino acid and coupling reagent to pre-activate for a few minutes before adding to the resin.
Difficulty dissolving Fmoc-3,5-Dibromo-D-tyrosine Poor solubility of the amino acid derivative.1. Use a DMF/DCM solvent mixture: A small amount of Dichloromethane (DCM) can sometimes aid in dissolving Fmoc-amino acids. 2. Gentle warming and sonication: Carefully warm the solvent and use an ultrasonic bath to aid dissolution. Ensure the solution cools to room temperature before adding the base for activation.

Data Presentation

Table 1: Qualitative Performance of Coupling Reagents for Difficult Sequences

Coupling ReagentRelative Efficiency for Hindered ResiduesKey AdvantagesPotential Disadvantages
HATU Very High- Fast reaction kinetics. - Generally low racemization.[4]- Higher cost. - Can cause guanidinylation of the N-terminus if used in excess.
HCTU High- High coupling efficiency, often comparable to HATU.[4][5] - More cost-effective than HATU.- Can still be less effective than HATU for the most challenging couplings.
COMU Very High- High efficiency, comparable to HATU.[6][7] - Safer (not based on benzotriazole). - Water-soluble byproducts.- Can be less stable in solution over long periods.
PyBOP High- Effective for sterically hindered couplings.- Can be less efficient than HATU for some sequences.
DIC/Oxyma Moderate to High- Low racemization. - Cost-effective.- Slower reaction kinetics compared to onium salts.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3,5-Dibromo-D-tyrosine using HATU

This protocol describes a robust method for coupling Fmoc-3,5-Dibromo-D-tyrosine to a deprotected peptide-resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-3,5-Dibromo-D-tyrosine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, drain the coupling solution and proceed to Protocol 2 (Double Coupling).

    • If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling of Fmoc-3,5-Dibromo-D-tyrosine

This protocol should be followed if the initial coupling (Protocol 1) is incomplete.

  • First Coupling:

    • Perform steps 1-3 of Protocol 1.

  • Intermediate Wash:

    • After the first coupling, drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-3,5-Dibromo-D-tyrosine as described in step 2 of Protocol 1.

    • Add the fresh solution to the resin and agitate for another 1-2 hours at room temperature.

  • Final Monitoring and Washing:

    • Perform a Kaiser test. The result should now be negative.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Visualizations

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Check Completion? (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling No (Recouple) Next_Cycle Next Amino Acid Monitoring->Next_Cycle Yes Next_Cycle->Deprotection Continue Cycle End Final Cleavage & Purification Next_Cycle->End Final Residue

Caption: A generalized workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Troubleshooting_Logic Problem Problem: Positive Kaiser Test (Incomplete Coupling) CheckReagent Using Potent Reagent? (HATU, HCTU, COMU) Problem->CheckReagent SwitchReagent Action: Switch to HATU/HCTU/COMU CheckReagent->SwitchReagent No DoubleCouple Action: Perform Double Coupling CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple IncreaseTime Action: Increase Coupling Time & Reagent Excess DoubleCouple->IncreaseTime CheckAggregation Suspect Aggregation? IncreaseTime->CheckAggregation ChangeSolvent Action: Use NMP or add DMSO CheckAggregation->ChangeSolvent Yes Recheck Re-evaluate with Kaiser Test CheckAggregation->Recheck No ChangeSolvent->Recheck

Caption: A troubleshooting decision tree for incomplete coupling of Fmoc-3,5-Dibromo-D-tyrosine.

References

preventing racemization of 3,5-Dibromo-D-tyrosine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of 3,5-Dibromo-D-tyrosine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to a mixture of D- and L-enantiomers. In the synthesis of peptides containing this compound, any conversion to its L-enantiomer results in a diastereomeric impurity. This is a significant concern because the biological activity and therapeutic efficacy of a peptide are often highly specific to its precise three-dimensional structure. The presence of diastereomers can be difficult to remove and may lead to reduced potency or altered pharmacological profiles.

Q2: What are the primary chemical mechanisms that lead to the racemization of this compound during peptide synthesis?

A2: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (B7731731) Formation: The activated carboxyl group of the N-protected this compound can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, which can scramble the stereochemistry.[1]

  • Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to racemization. The electron-withdrawing nature of the two bromine atoms on the tyrosine ring can increase the acidity of the alpha-proton, potentially making this compound more susceptible to this mechanism.

Q3: How do the dibromo-substituents on the tyrosine ring affect its susceptibility to racemization?

A3: The two bromine atoms on the aromatic ring of tyrosine are electron-withdrawing. This electronic effect can increase the acidity of the alpha-proton on the amino acid backbone, making it more susceptible to abstraction by a base.[2] This increased propensity for proton abstraction can facilitate both the direct enolization mechanism and the formation of the oxazolone intermediate, thus potentially increasing the risk of racemization compared to unsubstituted tyrosine.

Troubleshooting Guide

Issue: My peptide containing this compound shows a significant diastereomeric impurity after synthesis.

This common issue can often be traced back to the coupling step of the this compound residue. Follow this guide to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in preventing racemization.

  • Problem: Highly reactive coupling reagents can accelerate oxazolone formation.

  • Solution: Opt for coupling reagents known for low racemization potential. Uronium/aminium salt reagents like HBTU, HATU, and HCTU, when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are generally preferred. Phosphonium salt reagents like PyBOP and PyAOP are also effective at minimizing racemization.[3] Carbodiimides like DCC and DIC should almost always be used with a racemization-suppressing additive.[3]

Step 2: Evaluate the Base Used in the Coupling Reaction

The type and amount of base can significantly influence the rate of racemization.

  • Problem: Strong or sterically unhindered bases can readily abstract the alpha-proton.

  • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is often a better choice than N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[3] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

  • Problem: Elevated temperatures during the coupling reaction increase the rate of epimerization.

  • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C, especially during the activation of the this compound.[1] For microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization.[4]

Step 4: Optimize Activation Time

Prolonged activation of the carboxylic acid can increase the opportunity for racemization.

  • Problem: The longer the activated amino acid exists before coupling, the higher the chance of racemization.

  • Solution: Keep the pre-activation time to a minimum. Ideally, the activated amino acid should be added to the resin-bound amine component as soon as possible. In situ activation methods are often preferred.

Quantitative Data on Racemization

Coupling ReagentAdditiveBaseTypical Racemization (%)
DCCNoneDIEAHigh
DCCHOBtNMMLow
HBTUHOBtDIEALow
HATUHOAtNMMVery Low
PyAOPNoneCollidineVery Low
DICOxyma-Very Low

This table is illustrative and compiled from general peptide synthesis literature. Actual racemization levels can vary depending on the specific amino acid, peptide sequence, and reaction conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization of this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a starting point for the coupling of Fmoc-3,5-Dibromo-D-tyrosine-OH to a resin-bound peptide.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and the resin is thoroughly washed with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-3,5-Dibromo-D-tyrosine-OH (3 equivalents) and a racemization-suppressing additive such as Oxyma (3 equivalents) in DMF.

  • Coupling Reagent Addition: Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3 equivalents), to the amino acid/additive solution.

  • Pre-activation: Allow the mixture to pre-activate for a short period (e.g., 2-5 minutes) at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing this step at 0°C.

  • Monitoring: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Quantification of 3,5-Dibromo-L-tyrosine Impurity by Chiral HPLC

This protocol describes a general method to determine the percentage of the L-enantiomer impurity in a synthesized peptide containing this compound.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and if necessary, purify it using standard reversed-phase HPLC.

  • Acid Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Evaporate the HCl from the hydrolysate under vacuum. Re-dissolve the amino acid residue mixture in a suitable buffer or mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a teicoplanin-based CSP).[5]

    • Mobile Phase: An isocratic or gradient mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with a chiral selector if necessary, should be optimized for the separation of D- and L-tyrosine derivatives.

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine-containing compounds.

    • Quantification: Integrate the peak areas for both the this compound and the 3,5-Dibromo-L-tyrosine. Calculate the percentage of the L-isomer impurity using the formula: % L-isomer = (Area of L-isomer / (Area of D-isomer + Area of L-isomer)) * 100.

Visual Guides

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A1 Activated N-Protected This compound A2 Planar Oxazolone Intermediate A1->A2 Cyclization A3 Racemized Product A2->A3 Deprotonation/ Reprotonation B1 Activated N-Protected This compound B2 Planar Enolate Intermediate B1->B2 Base-mediated α-proton abstraction B3 Racemized Product B2->B3 Reprotonation

Caption: Primary mechanisms of racemization for this compound.

Troubleshooting_Workflow start High Diastereomeric Impurity Detected q1 Review Coupling Reagent and Additives start->q1 s1 Use Low-Racemization Reagent (e.g., HATU/Oxyma) q1->s1 Yes q2 Evaluate Base q1->q2 No s1->q2 s2 Use Weaker/Sterically Hindered Base (e.g., NMM) q2->s2 Yes q3 Check Reaction Temperature q2->q3 No s2->q3 s3 Lower Coupling Temperature (e.g., 0°C) q3->s3 Yes q4 Assess Activation Time q3->q4 No s3->q4 s4 Minimize Pre-activation Time q4->s4 Yes end Re-synthesize and Analyze q4->end No s4->end

Caption: Troubleshooting workflow for racemization of this compound.

References

degradation of 3,5-Dibromo-D-tyrosine in acidic conditions like TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3,5-Dibromo-D-tyrosine, with a specific focus on its stability and potential degradation under acidic conditions, such as during trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid D-tyrosine where two hydrogen atoms on the phenolic ring are substituted by bromine atoms. This modification imparts unique properties, making it a valuable tool in drug discovery and peptide research. Its applications include serving as a building block for peptides with enhanced biological activity and stability, and as a structural probe in biochemical and biophysical studies.

Q2: Is this compound stable during standard solid-phase peptide synthesis (SPPS) cycles?

Generally, the dibrominated phenolic ring of this compound is relatively stable under the standard conditions of Fmoc-based SPPS, including piperidine (B6355638) treatment for Fmoc deprotection. The electron-withdrawing nature of the bromine atoms can actually protect the aromatic ring from certain side reactions. However, prolonged exposure to strong acids or oxidizing conditions should be avoided.

Q3: What are the potential degradation pathways for this compound during TFA cleavage?

While specific quantitative data on the degradation of this compound in TFA is not extensively documented, potential degradation can be inferred from the known reactivity of tyrosine and other sensitive amino acids during acid cleavage.[1] Potential side reactions could include:

  • Reattachment to the resin: Cations generated from the cleavage of protecting groups or the resin linker can potentially reattach to the electron-rich aromatic ring of the dibromotyrosine.

  • Alkylation: The phenolic hydroxyl group or the aromatic ring itself could be susceptible to alkylation by carbocations present in the cleavage cocktail.[1]

  • Oxidation: Although less likely than for unsubstituted tyrosine due to the deactivating effect of the bromine atoms, oxidation of the phenol (B47542) ring is a theoretical possibility, especially in the presence of oxidizing agents or air.

Troubleshooting Guide: TFA Cleavage of Peptides Containing this compound

This guide addresses common issues encountered during the TFA cleavage of peptides containing this compound and provides strategies for mitigation.

Issue Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin. Reattachment of the cleaved peptide to the resin.Optimize cleavage time (typically 1-3 hours). Use a cleavage cocktail containing scavengers to prevent reattachment. Consider using a more acid-labile resin if the peptide sequence allows.
Presence of Unexpected Side Products (Observed by MS) Degradation of this compound or other sensitive residues. Alkylation or oxidation side reactions.Use a well-optimized scavenger cocktail. Minimize the cleavage time. Ensure high-quality, fresh TFA and scavengers are used. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the Cleavage Mixture Formation of colored byproducts from the degradation of scavengers or amino acids.This is not always indicative of a problem with the target peptide. However, if accompanied by low yield or purity, re-evaluate the cleavage conditions and scavenger choice.

Experimental Protocols

Standard TFA Cleavage Protocol for Peptides Containing this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

Procedure:

  • Transfer the dry peptide-resin to a reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides also containing other sensitive residues like Trp or Met, a more complex scavenger mixture might be necessary.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-3 hours under an inert atmosphere.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and then with DCM. Combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

3_5_Dibromo_D_tyrosine This compound (in Peptide Chain on Resin) TFA_Cleavage TFA Cleavage Cocktail (TFA, Scavengers) 3_5_Dibromo_D_tyrosine->TFA_Cleavage  Acidolysis Cleaved_Peptide Desired Cleaved Peptide TFA_Cleavage->Cleaved_Peptide Side_Products Potential Side Products (e.g., Alkylated, Reattached) TFA_Cleavage->Side_Products

Caption: General TFA cleavage workflow for peptides containing this compound.

cluster_Peptide Peptide Chain cluster_Cleavage TFA Cleavage Environment Dibromo_Tyr This compound Residue Alkylation Alkylation (Side Product) Dibromo_Tyr->Alkylation  Attack by R+ Debromination Potential Debromination (Minor Side Product) Dibromo_Tyr->Debromination  Harsh Conditions Carbocation Carbocations (R+) (from protecting groups, linkers) Carbocation->Alkylation

Caption: Potential degradation pathways for this compound during TFA cleavage.

Start Start: Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Start->Prepare_Cocktail Cleavage Perform Cleavage (1-3h, RT, Inert Atmosphere) Prepare_Cocktail->Cleavage Filter_Precipitate Filter and Precipitate Peptide (Cold Diethyl Ether) Cleavage->Filter_Precipitate Wash_Dry Wash and Dry Peptide Filter_Precipitate->Wash_Dry Analysis Analyze Purity and Yield (HPLC, MS) Wash_Dry->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Optimize Optimize Conditions: - Scavenger choice - Cleavage time - Temperature Troubleshoot->Optimize Yes End End: Pure Peptide Troubleshoot->End No Optimize->Start

Caption: Experimental workflow for TFA cleavage with troubleshooting decision points.

References

solubility issues with 3,5-Dibromo-D-tyrosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-Dibromo-D-tyrosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a halogenated derivative of the amino acid D-tyrosine. The presence of two bromine atoms on the aromatic ring significantly increases the molecule's hydrophobicity, often leading to poor solubility in aqueous solutions like physiological buffers (e.g., PBS, Tris-HCl). This can pose a significant challenge for its use in biological assays and drug development, where precise concentrations in aqueous media are often required.

Q2: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What are the initial troubleshooting steps?

Difficulty dissolving this compound in neutral buffers like PBS is a common issue. The recommended first step is to attempt dissolution in a minimal amount of a water-miscible organic solvent before adding the aqueous buffer. A systematic approach to troubleshooting is outlined in the guide below.

Q3: How does pH affect the solubility of this compound?

The solubility of amino acids and their derivatives is highly pH-dependent due to their ionizable groups (carboxyl and amino groups). For this compound, altering the pH can significantly improve solubility.

  • Basic pH: Increasing the pH (e.g., to pH 9-10) will deprotonate the carboxylic acid and potentially the phenolic hydroxyl group, forming a more soluble salt. This is often the most effective first step.

  • Acidic pH: Lowering the pH (e.g., to pH 2-3) will protonate the amino group, which can also increase solubility, though often to a lesser extent than raising the pH.

It is crucial to ensure that the final pH of the solution is compatible with your experimental system.

Q4: Are there any recommended co-solvents to improve the solubility of this compound?

Yes, the use of co-solvents can be an effective strategy. However, the choice and concentration of the co-solvent must be carefully considered to avoid any interference with the downstream application. Common choices include:

It is best practice to dissolve the compound in a small volume of the organic solvent first and then slowly add the aqueous buffer to the desired final concentration.

Troubleshooting Guide

Issue: this compound does not dissolve or precipitates out of solution in aqueous buffer.

This guide provides a systematic approach to address this common solubility challenge.

Troubleshooting Workflow

G cluster_start cluster_ph Step 1: pH Adjustment cluster_cosolvent Step 2: Co-solvent Addition cluster_temp Step 3: Temperature Adjustment cluster_end start Start: Insoluble Compound ph_adjust Adjust pH of buffer (e.g., to pH 9.0 with NaOH) start->ph_adjust ph_check Soluble? ph_adjust->ph_check cosolvent Dissolve in minimal organic solvent (e.g., DMSO) then add buffer ph_check->cosolvent No success Success: Compound Solubilized ph_check->success Yes cosolvent_check Soluble? cosolvent->cosolvent_check heat Gently warm solution (e.g., to 37°C) cosolvent_check->heat No cosolvent_check->success Yes temp_check Soluble? heat->temp_check temp_check->success Yes fail Consult Further: Consider alternative formulation strategies temp_check->fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Summary of Troubleshooting Strategies

StrategyParameterRecommended ActionConsiderations
pH Adjustment pHInitially, adjust the pH of the aqueous buffer to >9.0 using 1M NaOH. Alternatively, try adjusting to <3.0 with 1M HCl.Ensure the final pH is compatible with your assay. High or low pH can denature proteins or affect cell viability.
Co-solvent Usage Solvent Type & Conc.Dissolve this compound in a minimal volume of DMSO or Ethanol (<1% of final volume if possible). Then, add the buffer dropwise while vortexing.The final concentration of the organic solvent should be tested for compatibility with the experimental system.
Temperature TemperatureGently warm the solution (e.g., 30-40°C) while stirring.Be cautious, as prolonged heating can degrade the compound. Check for precipitation upon cooling to room/experimental temperature.
Sonication Mechanical EnergyPlace the sample in a bath sonicator for short intervals.This can help break up aggregates and enhance dissolution. Avoid overheating the sample.

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol describes how to prepare a stock solution of this compound by adjusting the pH of the buffer.

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., PBS, Tris)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add approximately 80% of the final desired volume of the aqueous buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH and continue adding NaOH until the compound fully dissolves. A pH between 9.0 and 10.5 is often effective.

  • Once dissolved, carefully adjust the pH back towards the desired final pH with 1 M HCl if necessary. Be aware that the compound may precipitate if the pH is brought back to neutral.

  • Add the buffer to reach the final desired volume.

  • Sterile filter the solution through a 0.22 µm filter if required for the application.

Protocol 2: Solubilization of this compound using a Co-solvent

This protocol outlines the use of an organic co-solvent to prepare a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Desired aqueous buffer

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to the powder to create a concentrated stock solution (e.g., if the final desired concentration is 1 mM, you might first dissolve it to 100 mM in DMSO).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can assist if needed.

  • To prepare the working solution, slowly add the concentrated DMSO stock solution to your pre-warmed aqueous buffer while vortexing. Do not add the buffer to the DMSO.

  • Ensure the final concentration of DMSO is low (typically <0.5% v/v) to minimize effects on biological systems.

Logical Relationship for Protocol Selection

G cluster_start cluster_decision cluster_protocols cluster_check start Goal: Prepare Aqueous Solution decision Is final pH flexibility possible? start->decision ph_protocol Use Protocol 1: pH Adjustment decision->ph_protocol Yes check Is organic solvent tolerated in assay? decision->check No cosolvent_protocol Use Protocol 2: Co-solvent check->ph_protocol No (Re-evaluate pH tolerance) check->cosolvent_protocol Yes

Caption: Decision tree for selecting the appropriate solubilization protocol.

Navigating the Unexpected Fragmentation of 3,5-Dibromo-D-tyrosine in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the mass spectrometric analysis of 3,5-Dibromo-D-tyrosine. Unexpected fragmentation can hinder accurate identification and quantification. This guide offers structured advice to diagnose and resolve common issues encountered during experimental workflows.

Troubleshooting Guide: Unexpected Fragmentation Patterns

Issue: Presence of unexpected fragments or absence of the expected molecular ion peak for this compound.

This guide will walk you through a systematic approach to troubleshoot these common mass spectrometry issues.

Troubleshooting Workflow

cluster_start Start: Unexpected Fragmentation Observed cluster_isotope Step 1: Verify Isotopic Pattern cluster_insource Step 2: Investigate In-Source Fragmentation cluster_cid Step 3: Analyze MS/MS Fragmentation cluster_protocol Step 4: Refine Experimental Protocol cluster_end Resolution start Observe Unexpected Fragments or Missing Molecular Ion isotope_check Check for Characteristic Bromine Isotopic Pattern (M, M+2, M+4 in ~1:2:1 ratio) start->isotope_check insource_frag Hypothesize In-Source Fragmentation (Loss of Br, HBr, COOH) isotope_check->insource_frag If pattern is absent or incorrect msms_analysis Perform MS/MS on Precursor Ion isotope_check->msms_analysis If pattern is correct optimize_source Optimize Ion Source Parameters (e.g., lower temperature, gentler ionization) insource_frag->optimize_source optimize_source->msms_analysis If issue persists compare_data Compare Fragment Ions with Known Tyrosine Fragmentation Pathways msms_analysis->compare_data protocol_review Review Sample Preparation and LC Method compare_data->protocol_review If fragments are still unexpected end Successful Identification of Fragmentation Pathway compare_data->end If fragments match known pathways troubleshoot_lc Address Potential Issues (e.g., co-elution, contamination, peak shape) protocol_review->troubleshoot_lc troubleshoot_lc->end After optimization

Caption: A logical workflow for troubleshooting unexpected fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic pattern for this compound in a mass spectrum?

A1: Due to the presence of two bromine atoms, you should observe a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] For a molecule with two bromine atoms, you will see a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[3] Significant deviation from this pattern may suggest the presence of co-eluting species or unexpected adduct formation.[2]

Q2: I am not observing the molecular ion peak for this compound. What could be the cause?

A2: The absence of a clear molecular ion peak is often due to in-source fragmentation, where the molecule fragments within the ion source before detection.[2] Halogenated compounds can be susceptible to this phenomenon. Common neutral losses include the loss of a bromine atom (-Br), hydrogen bromide (-HBr), or the carboxylic acid group (-COOH). To mitigate this, consider using a softer ionization technique or optimizing your current ion source parameters (e.g., reducing temperatures, lowering cone voltage).

Q3: What are the common fragmentation pathways for tyrosine and its derivatives that I should be aware of?

A3: For unmodified tyrosine, common fragmentation pathways involve the loss of the carboxylic acid group (a loss of 46 Da) and the subsequent loss of the amine group.[4] The primary fragmentation of aromatic amino acids often occurs at the Cα-Cβ bond. For halogenated tyrosines, such as iodinated tyrosines, fragmentation pathways include the competitive elimination of NH₃ and the combined loss of H₂O and CO.[5] It is plausible that this compound follows similar fragmentation patterns.

Q4: I am observing poor peak shapes for my analyte. How can this affect my fragmentation data?

A4: Poor peak shapes, such as tailing or fronting, can indicate issues with your liquid chromatography (LC) method.[1] Peak tailing can be caused by secondary interactions with the stationary phase, while fronting might result from column overload.[1] These issues can lead to co-elution of your analyte with matrix components, which can cause ion suppression and complicate the interpretation of your mass spectra.

Experimental Protocols

Protocol 1: Generic Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to reduce in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

Quantitative Data

Table 1: Theoretical and Observed m/z Values for this compound and Potential Fragments
SpeciesFormulaTheoretical Monoisotopic Mass (Da)Expected Isotopic Pattern (Relative Abundance)Potential Fragmentation Origin
[M+H]⁺C₉H₁₀Br₂NO₃⁺337.9027337.9 (50%), 339.9 (100%), 341.9 (50%)Molecular Ion
[M-H]⁻C₉H₈Br₂NO₃⁻335.8871335.9 (50%), 337.9 (100%), 339.9 (50%)Molecular Ion
[M+H-H₂O]⁺C₉H₈Br₂NO₂⁺319.8922319.9 (50%), 321.9 (100%), 323.9 (50%)Loss of Water
[M+H-COOH]⁺C₈H₁₀Br₂N⁺291.9189291.9 (50%), 293.9 (100%), 295.9 (50%)Decarboxylation
[M+H-Br]⁺C₉H₁₀BrNO₃⁺258.9922259.0 (100%), 261.0 (98%)Loss of a Bromine Atom
[M-H-Br]⁻C₉H₈BrNO₃⁻257.9769258.0 (100%), 260.0 (98%)Loss of a Bromine Atom

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to the characteristic isotopic patterns.[1][3]

Experimental MS/MS Data for 3,5-dibromo-L-tyrosine ([M-H]⁻ Precursor)

The following data is based on publicly available experimental results.[6]

Precursor m/zCollision EnergyTop 5 Fragment m/z
335.8871Ramp 5-60 V78.92, 335.8871, 274.8714, 261.8645

Interpretation of Fragments:

  • m/z 78.92: Likely corresponds to the bromide ion [Br]⁻.

  • m/z 274.8714: Corresponds to the loss of both the carboxyl group and a bromine atom.

  • m/z 261.8645: Potentially arises from a more complex rearrangement.

Signaling Pathways and Workflows

While there are no specific signaling pathways directly involving this compound to diagram, the following workflow illustrates a systematic approach to identifying an unknown compound suspected to be a halogenated tyrosine derivative.

Workflow for Identification of Halogenated Tyrosine Derivatives

cluster_lcms Step 1: Initial LC-MS Analysis cluster_isotope_pattern Step 2: Isotopic Pattern Analysis cluster_msms Step 3: MS/MS Fragmentation Analysis cluster_database Step 4: Database Searching and Confirmation cluster_final Conclusion lcms Acquire Full Scan MS Data isotope Examine Molecular Ion Cluster for Halogen Pattern lcms->isotope msms Acquire MS/MS Data for Suspected Precursor isotope->msms Halogen pattern observed fragment_analysis Analyze for Characteristic Losses (e.g., -COOH, -Br, -HBr) msms->fragment_analysis database Search Spectral Libraries and Databases fragment_analysis->database standard Confirm with Authentic Standard database->standard conclusion Confident Identification standard->conclusion

Caption: A systematic workflow for the identification of halogenated tyrosine derivatives using mass spectrometry.

References

improving the yield of 3,5-Dibromo-D-tyrosine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dibromo-D-tyrosine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Bromination of D-tyrosine: This method involves the direct reaction of D-tyrosine with a brominating agent. A common and efficient approach utilizes a solution of Dimethyl Sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[1][2]

  • N-Acetyl Protection Route: This multi-step approach involves the protection of the amino group of D-tyrosine by acetylation, followed by bromination of the N-acetyl-D-tyrosine, and subsequent deprotection (hydrolysis) of the acetyl group to yield the final product. This method can offer higher yields and purity by preventing side reactions at the amino group.

Q2: What are the typical brominating agents used in these syntheses?

A2: Several brominating agents can be employed, including:

  • Bromine (Br₂): Can be used in an acidic aqueous medium.

  • N-Bromosuccinimide (NBS): A milder and more selective reagent, often used in the N-acetyl protection route.

  • In situ generated brominating agents: Such as the one formed from DMSO and HBr.[1]

Q3: What are the main side products I should be aware of?

A3: The most common side products include:

  • 3-Bromo-D-tyrosine: The mono-brominated product, which can be formed if the amount of brominating agent or the reaction time is insufficient for complete dibromination.

  • Oxidation products: The phenol (B47542) ring of tyrosine is susceptible to oxidation, which can lead to various byproducts.

  • Reactions at the amino group: If the amino group is not protected, it can react with the brominating agent, leading to undesired products.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through:

  • Recrystallization: A common method for purifying solid organic compounds.

  • Silica (B1680970) Gel Chromatography: An effective technique for separating the desired product from side products and unreacted starting materials. An appropriate solvent system (e.g., a mixture of ethyl acetate, hexanes, and methanol (B129727) with a small amount of acetic acid) is used to elute the compounds from the column.

Q5: Is it necessary to protect the amino group of D-tyrosine before bromination?

A5: While not strictly necessary, protecting the amino group (e.g., by N-acetylation) is highly recommended. This prevents side reactions at the amino group and can lead to a cleaner reaction with a higher yield of the desired 3,5-dibrominated product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the stoichiometry of the brominating agent. Use at least 2.2 equivalents for dibromination.[1][2]
Side Reactions - If using the direct bromination method, consider switching to the N-acetyl protection route to prevent reactions at the amino group. - Control the reaction temperature. Lower temperatures can sometimes reduce the formation of side products.
Suboptimal Brominating Agent - If using Br₂, consider switching to a milder and more selective reagent like N-Bromosuccinimide (NBS), especially for the protected tyrosine.
Loss during Work-up/Purification - Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous work-up to minimize product loss. - For chromatography, use an appropriate solvent system to ensure good separation and recovery.
Problem 2: Presence of Mono-brominated Product (3-Bromo-D-tyrosine) in the Final Product
Possible Cause Suggested Solution
Insufficient Brominating Agent - Increase the molar ratio of the brominating agent to D-tyrosine (or its N-acetyl derivative) to favor dibromination. A ratio of at least 2.2:1 is recommended.[1][2]
Short Reaction Time - Extend the reaction time to allow for the second bromination to occur. Monitor the disappearance of the mono-brominated intermediate by TLC or HPLC.
Poor Mixing - Ensure efficient stirring of the reaction mixture to maintain homogeneity and facilitate the reaction.
Problem 3: Formation of Dark-colored Impurities
Possible Cause Suggested Solution
Oxidation of the Phenol Ring - Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use freshly distilled solvents and high-purity reagents.
Reaction Temperature is Too High - Lower the reaction temperature. Some bromination reactions can be performed at room temperature or even at 0°C to reduce the formation of degradation products.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3,5-Dibromotyrosine Synthesis
Parameter Direct Bromination (HBr/DMSO) N-Acetyl Protection Route (NBS)
Starting Material D-TyrosineN-Acetyl-D-tyrosine
Brominating Agent In situ generated from DMSO/HBrN-Bromosuccinimide (NBS)
Number of Steps 13 (Acetylation, Bromination, Deprotection)
Typical Yield Good to high (qualitative)[1][2]Generally higher and cleaner reaction
Key Advantage Simpler, one-pot procedureHigher selectivity, fewer side reactions
Key Disadvantage Potential for more side productsLonger overall synthesis time

Note: Most quantitative yield data is for the L-isomer, but similar results are expected for the D-isomer due to the reaction occurring at the aromatic ring, distant from the chiral center.

Table 2: Physicochemical Properties of this compound
Property Value Reference
Molecular Formula C₉H₉Br₂NO₃[3][4]
Molecular Weight 338.98 g/mol [3][4]
Appearance White to off-white solid
Melting Point Not specified
Solubility Soluble in DMSO[5]
CAS Number 50299-42-8[3][4]

Experimental Protocols

Method 1: Direct Bromination of D-Tyrosine using HBr/DMSO

This protocol is adapted from the synthesis of the L-isomer and is expected to be applicable to the D-isomer.

Materials:

  • D-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (AcOH)

Procedure:

  • Dissolve D-tyrosine (1 equivalent) in a mixture of acetic acid and 48% HBr.

  • Add DMSO (2.2 equivalents) dropwise to the stirring solution at room temperature.[1][2]

  • Heat the reaction mixture to 60-70°C and stir for the appropriate time (monitor by TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Method 2: N-Acetyl Protection Route

Step 1: N-Acetylation of D-Tyrosine

Materials:

Procedure:

  • Dissolve D-tyrosine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while maintaining the temperature and pH of the solution.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Acidify the solution with hydrochloric acid to precipitate the N-acetyl-D-tyrosine.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Bromination of N-Acetyl-D-tyrosine

Materials:

  • N-Acetyl-D-tyrosine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • Dissolve N-acetyl-D-tyrosine (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (2.2 equivalents) in one portion to the stirring solution at room temperature.

  • Stir the reaction mixture for 18-24 hours (monitor by TLC).

  • After the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-acetyl-3,5-dibromo-D-tyrosine by silica gel chromatography.

Step 3: Deprotection of N-Acetyl-3,5-dibromo-D-tyrosine

Materials:

  • N-Acetyl-3,5-dibromo-D-tyrosine

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • Suspend N-acetyl-3,5-dibromo-D-tyrosine in a solution of hydrochloric acid.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). The hydrolysis of the N-acetyl group is generally slower than the cleavage of glycosidic bonds.[6]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry.

Visualizations

Synthesis_Workflow cluster_direct Direct Bromination cluster_protected N-Acetyl Protection Route DT D-Tyrosine React_Direct React with HBr/DMSO in AcOH DT->React_Direct Workup_Direct Work-up & Purification React_Direct->Workup_Direct Product_Direct This compound Workup_Direct->Product_Direct DT2 D-Tyrosine Acetylation N-Acetylation DT2->Acetylation NADT N-Acetyl-D-tyrosine Acetylation->NADT Bromination Bromination (NBS) NADT->Bromination NADBDT N-Acetyl-3,5-dibromo- D-tyrosine Bromination->NADBDT Deprotection Acid Hydrolysis NADBDT->Deprotection Workup_Protected Work-up & Purification Deprotection->Workup_Protected Product_Protected This compound Workup_Protected->Product_Protected Troubleshooting_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Reagent Increase Brominating Agent Stoichiometry Incomplete->Increase_Reagent Check_Side_Products Analyze for Side Products (e.g., mono-brominated) Complete->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Use_Protection Consider N-Acetyl Protection Route Side_Products_Present->Use_Protection Optimize_Temp Optimize Reaction Temperature Side_Products_Present->Optimize_Temp Optimize_Purification Optimize Work-up and Purification Steps No_Side_Products->Optimize_Purification

References

troubleshooting low incorporation of 3,5-Dibromo-D-tyrosine in peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of 3,5-Dibromo-D-tyrosine into synthetic peptides. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges, ensuring successful synthesis of peptides containing this unique unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating this compound more difficult than standard amino acids?

A1: The difficulty arises primarily from two factors:

  • Steric Hindrance: The two bulky bromine atoms on the tyrosine ring physically obstruct the approach of the coupling reagents and the N-terminus of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms deactivates the carboxyl group, making it less reactive towards acylation.

Q2: What are the initial signs of poor incorporation?

A2: Common indicators include a positive or weak positive Kaiser test after coupling, the appearance of deletion sequences (peptide minus the dibromotyrosine residue) in mass spectrometry analysis, and a complex, difficult-to-purify crude product profile on HPLC.

Q3: Is it necessary to protect the hydroxyl group of this compound?

A3: The phenolic hydroxyl group of halogenated tyrosines is generally considered stable under standard Fmoc Solid-Phase Peptide Synthesis (SPPS) conditions and typically does not require protection.[3] However, for lengthy syntheses or if side reactions are observed, protection with a tert-butyl (tBu) group can be considered.

Q4: Can I use standard coupling reagents like HBTU?

A4: While HBTU can be used, more potent coupling reagents are often required to overcome the steric hindrance.[4] Reagents like HATU or HCTU are generally recommended for difficult couplings involving sterically hindered amino acids.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during the incorporation of this compound.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test)

Question: My Kaiser test remains positive after a standard coupling cycle for this compound. What steps should I take?

Answer: A positive Kaiser test indicates the presence of unreacted free amines, signifying incomplete coupling. The steric hindrance from the dibromo-substituents is the likely cause.[2] Follow this troubleshooting workflow:

G start Positive Kaiser Test (Low Coupling) strategy1 Strategy 1: Re-couple (Double Coupling) start->strategy1 strategy2 Strategy 2: Modify Conditions start->strategy2 strategy3 Strategy 3: Change Reagents start->strategy3 double_couple Perform a second full coupling cycle immediately. strategy1->double_couple extend_time Increase coupling time (e.g., 2-4 hours). strategy2->extend_time increase_temp Increase coupling temperature (e.g., to 40-50°C). strategy2->increase_temp change_reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU). strategy3->change_reagent increase_equiv Increase excess of amino acid and coupling reagents (e.g., 4-5 eq.). strategy3->increase_equiv retest Retest with Kaiser Test double_couple->retest extend_time->retest increase_temp->retest change_reagent->retest increase_equiv->retest success Proceed with Synthesis retest->success Negative cap If still positive, cap unreacted amines with Acetic Anhydride (B1165640) and proceed. retest->cap Positive

Caption: Troubleshooting workflow for a positive Kaiser test.

Recommended Actions:

  • Double Couple: The simplest first step is to immediately perform a second, identical coupling cycle before deprotection.

  • Extend Reaction Time: Increase the coupling time from the standard 60 minutes to 2-4 hours to allow the reaction to proceed to completion.[3]

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents, for instance, 4-5 equivalents relative to the resin substitution.[3]

  • Switch to a Stronger Coupling Reagent: If using HBTU or DIC, switch to a more effective reagent for hindered amino acids, such as HATU or HCTU.[3] These form more reactive acyl-guanidinium or uronium species.

  • Cap and Continue: If a small number of free amines remain after troubleshooting, it is best to permanently block them (capping) with acetic anhydride to prevent the formation of deletion peptides.

Problem 2: Presence of Deletion Peptides in Mass Spectrometry

Question: My final mass spectrum shows a significant peak corresponding to my target peptide minus the mass of this compound (M - 338.9 Da). How can I prevent this?

Answer: This confirms that a substantial portion of the peptide chains failed to incorporate the dibromotyrosine, and the synthesis continued on the unreacted N-terminus. This is a direct result of the low coupling efficiency addressed in Problem 1.

G cluster_synthesis Peptide Synthesis Steps cluster_coupling Coupling Step with Dibromo-D-tyrosine resin Resin-Peptide-(N-1) deprotection Fmoc Deprotection resin->deprotection free_amine Resin-Peptide-(N-1)-NH2 deprotection->free_amine coupling Add Fmoc-Dibromo-D-Tyr + Coupling Reagents free_amine->coupling incomplete Incomplete Reaction (Steric Hindrance) coupling->incomplete success Successful Incorporation (Target Peptide) incomplete->success Majority Pathway (Optimized) failure Unreacted Amine incomplete->failure Minority Pathway (Problematic) next_aa Coupling of Next Amino Acid (N+1) failure->next_aa deletion Deletion Peptide Formed (M - 338.9 Da) next_aa->deletion

Caption: Logical flow showing the origin of deletion peptides.

To prevent this, you must improve the coupling efficiency during the synthesis itself. Proactively apply the solutions from Problem 1:

  • Use Potent Reagents: Start with HATU or an equivalent high-efficiency coupling reagent for the this compound step.

  • Implement Double Coupling: Routinely use a double coupling protocol for this specific amino acid.

  • Monitor Closely: Perform a Kaiser test after the second coupling. If it is not completely negative, cap the remaining free amines before proceeding to the next deprotection step.

Problem 3: Side Reactions or Degradation During Cleavage

Question: My crude HPLC shows multiple unexpected peaks, and the mass spectrum contains masses that do not correspond to simple deletion. What could be the cause?

Answer: While this compound is relatively stable, the harsh acidic conditions of final cleavage can sometimes lead to side reactions.

Potential Side Reactions & Solutions:

  • Re-bromination/Debromination: Although less common, highly reactive species generated during cleavage could potentially interact with the activated aromatic ring.

  • Oxidation: The electron-rich phenol (B47542) ring is susceptible to oxidation.

Mitigation Strategy: The most effective way to prevent these issues is to use a robust scavenger cocktail during cleavage from the resin. Scavengers protect sensitive residues from reactive carbocations and other species generated during the deprotection of side-chain protecting groups.[3]

Recommended Cleavage Cocktail (Reagent K):

  • Trifluoroacetic Acid (TFA): 90-95%

  • Triisopropylsilane (TIS): 2.5-5% (Carbocation scavenger)

  • Water: 2.5-5% (Carbocation scavenger)

  • 1,2-Ethanedithiol (EDT): 2.5% (Optional, for peptides containing Trp or Met)

Using an effective scavenger cocktail ensures that the dibromotyrosine residue remains intact during the final deprotection and cleavage step.

Supporting Data

While specific data for this compound is sparse, the following table illustrates the expected coupling efficiencies for sterically hindered/modified tyrosines with different coupling reagents, based on published data for similar residues like 3-Chloro-L-Tyrosine.[3]

Coupling ReagentEquivalents (AA:Reagent:Base)Time (min)Expected Coupling EfficiencyNotes
HBTU/DIPEA3:2.9:66085-95%Standard efficiency, may require double coupling.
HCTU/DIPEA3:2.9:660>98%More potent than HBTU for hindered residues.
HATU/DIPEA 3:2.9:6 60 >99% Highly recommended for difficult couplings.
DIC/Oxyma3:3:390>98%Good alternative, generally less expensive than HATU.

This data is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3,5-Dibromo-D-tyrosine

This protocol is designed to maximize incorporation efficiency.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-3,5-Dibromo-D-tyrosine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Intermediate Wash: Wash the resin with DMF (3x).

  • Kaiser Test (Optional): Perform a qualitative Kaiser test on a small sample of beads.

  • Second Coupling (Recommended): Repeat steps 4 and 5 for a second coupling cycle of 2 hours.

  • Final Wash: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: Analysis of Crude Peptide by LC-MS

This protocol verifies the incorporation and assesses the purity of the crude peptide post-cleavage.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. Adjust based on peptide hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 220 nm and 280 nm. The dibromotyrosine residue will contribute to the 280 nm absorbance.

  • Mass Spectrometry Setup (ESI-MS):

    • Divert a portion of the HPLC eluent to the electrospray ionization (ESI) source.

    • Mode: Positive ion mode.

    • Scan Range: Scan a mass range that includes the expected molecular weight of your target peptide and potential deletion sequences (e.g., 500-2500 m/z).

  • Data Analysis:

    • Integrate the peak area of the target peptide in the HPLC chromatogram to estimate crude purity.

    • Deconvolute the ESI-MS spectrum to confirm the monoisotopic mass of the major peak matches the theoretical mass of the desired peptide.

    • Search for a peak corresponding to the target mass minus 338.9 Da (the mass of the dibromotyrosine residue) to identify any deletion products.

References

stability of 3,5-Dibromo-D-tyrosine stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3,5-Dibromo-D-tyrosine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. To achieve a concentration of 36.88 mM (12.5 mg/mL), ultrasonic treatment and warming the solution to 80°C may be necessary.[1] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]

Q2: What are the optimal storage conditions and expected shelf life for this compound stock solutions?

A2: For optimal stability, prepared stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

The solid powder form of this compound also has specific storage recommendations for maintaining its integrity over time:

  • -20°C: Stable for up to 3 years.

  • 4°C: Stable for up to 2 years.

Q3: What are the signs of degradation in a this compound stock solution?

A3: The primary indicator of degradation is a change in the solution's color, often turning yellow or brown. This discoloration is typically due to the oxidation of the phenolic ring of the tyrosine structure. Exposure to light and oxygen can accelerate this degradation process.

Q4: Can I store the stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the solid form may be shipped at room temperature, long-term storage of solutions at this temperature can lead to accelerated degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the stock solution upon freezing or storage. The concentration of the stock solution may be too high, exceeding its solubility at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure you are using anhydrous DMSO for initial dissolution.
The stock solution has turned yellow or brown. This indicates oxidation of the this compound. This can be caused by exposure to light, oxygen, or repeated freeze-thaw cycles.It is recommended to discard the discolored solution and prepare a fresh stock. To prevent this in the future, store aliquots in amber vials, protected from light, and minimize air exposure in the vials.
Inconsistent experimental results using the stock solution. This could be due to degradation of the compound or inaccuracies in the initial concentration due to incomplete dissolution.Prepare a fresh stock solution, ensuring complete dissolution using sonication and warming if necessary. Always use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.

Quantitative Stability Data

While specific quantitative stability data for this compound under various pH and light conditions is not extensively available in the public domain, the following table summarizes the known stability based on supplier recommendations.

Storage Condition Solvent Duration Expected Stability
-80°CDMSO6 monthsHigh
-20°CDMSO1 monthModerate
4°CAqueous Buffer< 24 hoursLow
Room TemperatureAnyNot RecommendedVery Low

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 338.98 g/mol ). For 1 mL of 10 mM solution, you will need 3.39 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Vortex the solution to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution to 80°C using a water bath or heating block and use a sonicator until the solution is clear.[1]

  • Once completely dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Acidic Condition: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Condition: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Condition: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Condition: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Condition: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and white light.

  • Control: Keep an aliquot of the stock solution at the recommended storage condition (-80°C) and another at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products. A stability-indicating method should be developed to separate the parent peak from any degradants.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_preparation Preparation cluster_storage Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Warm, and Sonicate add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_frozen Store at -80°C or -20°C aliquot->store_frozen

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_workflow Troubleshooting Guide for Stability Issues start Inconsistent Experimental Results check_solution Check Solution Appearance start->check_solution is_discolored Is the solution discolored? check_solution->is_discolored is_precipitated Is there a precipitate? is_discolored->is_precipitated No prepare_fresh Prepare Fresh Stock Solution is_discolored->prepare_fresh Yes warm_vortex Warm and Vortex Solution is_precipitated->warm_vortex Yes retest Retest Experiment is_precipitated->retest No prepare_fresh->retest warm_vortex->retest

Caption: A logical workflow for troubleshooting common issues with stock solutions.

References

minimizing byproducts during the bromination of D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the bromination of D-tyrosine, with a focus on minimizing byproduct formation.

Troubleshooting Guide

Q1: My bromination reaction is yielding a mixture of mono-, di-, and sometimes tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: Achieving high selectivity for mono-bromination of the tyrosine ring requires careful control of the reaction conditions. Over-bromination is a common issue. Here are several factors to consider:

  • Stoichiometry of the Brominating Agent: Ensure you are using a strict stoichiometry of the brominating agent to D-tyrosine. For mono-bromination, a 1:1 to 1.2:1 molar ratio is often recommended. Excess brominating agent will favor the formation of di- and poly-brominated products.

  • Choice of Brominating Agent: Milder brominating agents can offer better control. N-Bromosuccinimide (NBS) is a common choice for selective bromination of activated aromatic rings like phenols.[1][2] Using elemental bromine (Br₂) often leads to over-bromination unless the reaction conditions are very carefully controlled.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Reactions are often carried out at room temperature or below.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile (B52724) is a common solvent for NBS brominations.[3] Using a less polar solvent may temper the reactivity.

  • Protecting Groups: Protecting the amino and carboxyl groups of D-tyrosine can prevent unwanted side reactions and may influence the electronic properties of the aromatic ring, thereby affecting selectivity. N-acetyl-D-tyrosine is a common starting material for this reason.[3]

Q2: I am observing the formation of colored impurities in my reaction mixture. What are these and how can I avoid them?

A2: Colored impurities can arise from several sources:

  • Oxidation of the Phenolic Ring: The phenolic ring of tyrosine is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by harsh reaction conditions or the presence of oxidizing agents.

  • Decomposition of the Brominating Agent: Some brominating agents, like NBS, can decompose over time, especially when exposed to light, to release bromine, which is reddish-brown.[1] Using freshly purified or high-purity reagents is recommended.

  • Side Reactions: Unwanted side reactions can lead to the formation of complex, colored polymeric materials.

To minimize colored impurities, consider the following:

  • Degas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) can help to prevent oxidation.

  • Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil, especially when using light-sensitive reagents like NBS.

  • Purification: Most colored impurities can be removed during the purification step, for example, by recrystallization or column chromatography.

Q3: My desired brominated D-tyrosine product is difficult to purify from the starting material and other byproducts. What are the best purification strategies?

A3: The purification of brominated tyrosine derivatives can be challenging due to their similar polarities. Here are some effective methods:

  • Recrystallization: This is often the first method of choice for purifying solid products. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: Silica (B1680970) gel chromatography is a powerful technique for separating compounds with different polarities. A gradient of solvents, for example, from a less polar mixture (e.g., ethyl acetate (B1210297)/hexanes) to a more polar one (e.g., with methanol), can be used to elute the different components.

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, reversed-phase HPLC is an excellent option.[4][5][6][7] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[5][7]

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in the bromination of D-tyrosine?

A: The most common byproducts are over-brominated species, primarily 3,5-dibromo-D-tyrosine and to a lesser extent, 2,3,5-tribromo-D-tyrosine. If the amino and carboxyl groups are not protected, side reactions at these functional groups can also occur. Dimerization of tyrosine to form dityrosine (B1219331) can also be a side reaction under certain oxidative conditions.[4]

Q: Is it necessary to protect the amino and carboxyl groups of D-tyrosine before bromination?

A: While not strictly necessary for all protocols, protecting the amino and carboxyl groups is highly recommended to minimize byproducts.[8][9][10] The amino group can react with some brominating agents, and both the amino and carboxyl groups can influence the solubility and reactivity of the molecule. A common and effective strategy is to use N-acetyl-D-tyrosine as the starting material, which protects the amino group.[3]

Q: How can I selectively synthesize this compound?

A: To favor the formation of this compound, you should use at least two equivalents of the brominating agent. A common method involves reacting L-tyrosine (and by extension, D-tyrosine) with 2.2 equivalents of DMSO in a mixture of hydrobromic acid and acetic acid.[11][12] Another approach is the reaction of N-acetyl-tyrosine with two equivalents of NBS.[3]

Q: Will the bromination reaction affect the stereochemistry of D-tyrosine?

A: The bromination occurs at the aromatic ring, which is distant from the chiral center (the alpha-carbon). Under typical electrophilic aromatic substitution conditions, the stereochemistry at the alpha-carbon should not be affected, and you will retain the D-configuration.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of Tyrosine Derivatives

Starting MaterialBrominating AgentStoichiometry (Brominating Agent:Tyrosine)SolventTemperaturePrimary ProductReference
L-TyrosineDMSO/HBr1.2:1Acetic Acid60-70°C3-Bromo-L-tyrosine[11][12]
L-TyrosineDMSO/HBr2.2:1Acetic Acid60-70°C3,5-Dibromo-L-tyrosine[11][12]
N-acetyl-L-tyrosineNBS2:1AcetonitrileRoom TempN-acetyl-3,5-dibromo-L-tyrosine[3]
L-TyrosineKBrO₃/HCl2.4 mM KBrO₃ in 0.08N HClWater150°C3-Bromo-L-tyrosine & Dityrosine[4]

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromo-D-tyrosine

This protocol is adapted from a method for the synthesis of 3-bromo-L-tyrosine.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-tyrosine (1 equivalent) in a mixture of glacial acetic acid and 48% hydrobromic acid.

  • Addition of Brominating Agent: While stirring, add dimethyl sulfoxide (B87167) (DMSO) (1.2 equivalents) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for the appropriate time (monitor by TLC or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-D-tyrosine.

Protocol 2: Synthesis of N-acetyl-3,5-dibromo-D-tyrosine

This protocol is based on the bromination of N-acetyl-L-tyrosine.[3]

  • Reaction Setup: Dissolve N-acetyl-D-tyrosine (1 equivalent) in acetonitrile in a round-bottom flask with a magnetic stirrer.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (2.0 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting solid by silica gel chromatography to yield N-acetyl-3,5-dibromo-D-tyrosine.

Mandatory Visualization

Bromination_Workflow cluster_prep Preparation cluster_reaction Bromination Reaction cluster_purification Purification start D-Tyrosine protect Protection of Amino Group (e.g., Acetylation) start->protect Optional but Recommended reaction Electrophilic Aromatic Substitution start->reaction Direct Bromination protect->reaction byproducts Byproducts (Di- and Poly-brominated) reaction->byproducts workup Reaction Workup (Quenching, Extraction) reaction->workup reagents Brominating Agent (e.g., NBS, DMSO/HBr) reagents->reaction purify Purification (Recrystallization, Chromatography) workup->purify product Pure Brominated D-Tyrosine purify->product

Caption: Workflow for the bromination of D-tyrosine.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Selectivity (Mixture of Products) cause1 Excess Brominating Agent issue->cause1 cause2 High Reaction Temperature issue->cause2 cause3 Reactive Brominating Agent issue->cause3 cause4 Unprotected Functional Groups issue->cause4 sol1 Adjust Stoichiometry (1-1.2 eq.) cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Use Milder Reagent (e.g., NBS) cause3->sol3 sol4 Use Protecting Groups (e.g., N-acetyl) cause4->sol4

Caption: Troubleshooting logic for low selectivity.

References

Technical Support Center: HPLC Purification of 3,5-Dibromo-D-tyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the HPLC purification of 3,5-Dibromo-D-tyrosine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC purification of this compound analogs?

A1: The main challenges stem from the inherent properties of these compounds:

  • Hydrophobicity: The two bromine atoms significantly increase the hydrophobicity of the tyrosine core, leading to strong retention on reverse-phase columns. This can result in broad peaks and require high concentrations of organic solvent for elution.

  • Chirality: As D-amino acid analogs, achieving enantiomeric purity requires specialized chiral stationary phases (CSPs) or chiral derivatizing agents.

  • Peak Tailing: The electron-rich aromatic ring and the potential for secondary interactions with the stationary phase can lead to significant peak tailing, complicating quantification and reducing resolution.[1]

  • Solubility: Analogs with varying functional groups may exhibit poor solubility in standard mobile phases, leading to precipitation and column clogging.

Q2: Which HPLC mode is most suitable for purifying these analogs?

A2: Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the initial purification of this compound analogs due to their hydrophobic nature. For chiral separation to isolate the desired D-enantiomer, a subsequent step using a chiral HPLC method is typically necessary.

Q3: How do I select an appropriate column for RP-HPLC purification?

A3: A C18 column is a standard and effective choice for the reverse-phase purification of these hydrophobic compounds. Key parameters to consider are:

  • Particle Size: Smaller particle sizes (e.g., 3-5 µm) offer higher efficiency and better resolution for analytical separations. For preparative purification, larger particle sizes (e.g., 5-10 µm) are often used to handle higher sample loads.

  • Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like these analogs.

  • Column Dimensions: Analytical separations typically use columns with a 4.6 mm internal diameter and 150-250 mm length. Preparative columns will have larger dimensions to accommodate higher sample volumes.

Q4: What are the key considerations for mobile phase optimization in RP-HPLC?

A4: Mobile phase composition is critical for achieving good separation.[2][3]

  • Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) due to its lower viscosity and better UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is typically required to elute these hydrophobic compounds.

  • Aqueous Phase: Use high-purity water (HPLC grade).

  • Additives/Buffers: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial.[3][4][5] It helps to protonate the amino and carboxylic acid groups, reducing peak tailing and improving peak shape. A concentration of 0.1% (v/v) is a common starting point. The choice of buffer can significantly impact peak shape, with TFA often providing sharper peaks for basic compounds compared to formic acid.[3][4][5]

Q5: How can I achieve chiral separation of the D- and L-enantiomers?

A5: Chiral separation is essential for isolating the desired this compound analog.[6] There are two primary approaches:

  • Chiral Stationary Phases (CSPs): This is the most direct method. Columns based on macrocyclic glycopeptides (e.g., Teicoplanin-based) have shown success in separating underivatized amino acid enantiomers.[7] Polysaccharide-based CSPs are also widely used.[6]

  • Chiral Derivatizing Agents: The analogs can be reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral reverse-phase column.[8] This adds an extra step to the workflow but can be a cost-effective alternative to purchasing a dedicated chiral column.

Troubleshooting Guides

Issue 1: Peak Tailing

Possible Cause Solution
Secondary Silanol (B1196071) Interactions Decrease the mobile phase pH to 2-3 using an additive like 0.1% TFA to suppress the ionization of residual silanol groups on the silica-based stationary phase.[1]
Inadequate Buffering If using a buffered mobile phase, ensure the concentration is sufficient (e.g., 25-50 mM) to maintain a consistent pH on the column surface.[1]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile) to remove strongly retained impurities.
Column Degradation If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Replace the column.
Metal Chelation The analyte may be chelating with trace metals in the stationary phase or system. Consider using a mobile phase with a chelating agent like EDTA, or use a column with a highly inert stationary phase.
Issue 2: Peak Broadening

Possible Cause Solution
Column Overload Reduce the mass of the sample injected onto the column. Broad, fronting peaks are a classic sign of overloading.
Sample Solvent Effects Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Extra-Column Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector.[9]
Slow Gradient If the gradient is too shallow, the peak may broaden as it moves through the column. Increase the gradient slope.
Column Void A void at the head of the column can cause peak broadening. This can be caused by pressure shocks or degradation of the packed bed. The column may need to be replaced.[9]
Issue 3: Poor Chiral Resolution

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) Ensure the selected CSP is suitable for the separation of underivatized amino acids. Macrocyclic glycopeptide and certain polysaccharide-based CSPs are good candidates.[6][7]
Suboptimal Mobile Phase The choice of organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration can significantly impact chiral resolution. Systematically screen different solvents and concentrations.
Temperature Effects Chiral separations are often sensitive to temperature. Lowering the column temperature can sometimes increase the enantioselectivity, leading to better resolution.
Flow Rate A lower flow rate generally provides more time for the enantiomers to interact with the CSP, which can improve resolution.
Incorrect Elution Mode Some chiral columns can be operated in different modes (normal phase, reverse phase, polar organic). Ensure you are using the recommended mode for your class of compounds.

Experimental Protocols

Protocol 1: General Reverse-Phase Purification

This protocol is a starting point for the initial purification of a crude reaction mixture containing a this compound analog.

Parameter Condition
Column C18, 5 µm, 120 Å, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10-50 µL (depending on concentration)

Methodology:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 10 column volumes.

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and filter through a 0.45 µm syringe filter.

  • Inject the sample and run the gradient program.

  • Collect fractions corresponding to the target peak.

  • Analyze the collected fractions for purity.

Protocol 2: Chiral Separation of D/L Enantiomers

This protocol is an example for separating the D- and L-enantiomers of a 3,5-Dibromo-tyrosine analog.

Parameter Condition
Column Chirobiotic T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mm
Mobile Phase Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at 280 nm
Injection Volume 5-20 µL

Methodology:

  • Prepare the isocratic mobile phase and degas.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve the purified racemic mixture from the reverse-phase step in the mobile phase.

  • Inject the sample and monitor the separation of the two enantiomeric peaks. The D-enantiomer is typically more retained on this type of CSP.[7]

  • Optimize the separation by adjusting the methanol/water ratio. Higher methanol content generally increases enantioselectivity for amino acids on this column.[7]

  • Collect the fraction corresponding to the desired D-enantiomer.

Data Presentation

Table 1: Example Reverse-Phase HPLC Gradient Conditions
Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in Acetonitrile)
0.09010
5.09010
35.01090
40.01090
40.19010
45.09010
Table 2: Comparison of Chiral Stationary Phases for Amino Acid Separation
CSP Type Common Trade Names Typical Mobile Phases Advantages Considerations
Macrocyclic Glycopeptide Chirobiotic T, V, RPolar organic, Reverse phaseBroad enantioselectivity for amino acids, can be used for underivatized compounds.[7]Can be less robust than other phases.
Polysaccharide-based Chiralpak, ChiralcelNormal phase, Polar organic, Reverse phaseWide range of applications, high success rate for many compound classes.[6]May require derivatization for good resolution of some amino acids.
Crown Ether-based CrownpakAcidic aqueous/organic mixturesExcellent for primary amines, including amino acids.Limited pH range.

This technical support center provides a foundational guide for the successful HPLC purification of this compound analogs. For specific applications, further method development and optimization will be necessary.

References

Validation & Comparative

A Comparative Guide to 3,5-Dibromo-D-tyrosine and 3,5-diiodo-L-tyrosine as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurological and endocrinological research, the halogenated derivatives of tyrosine, specifically 3,5-Dibromo-D-tyrosine and 3,5-diiodo-L-tyrosine, have emerged as valuable investigational tools. While both are structurally related to the endogenous amino acid tyrosine, their distinct halogen substitutions and stereochemistry confer unique pharmacological profiles, directing their application toward different areas of study. This guide provides an objective comparison of these two compounds, supported by available experimental data, to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical characteristics of each molecule, which influence their biological activity and experimental utility.

PropertyThis compound3,5-diiodo-L-tyrosine
Molecular Formula C₉H₉Br₂NO₃C₉H₉I₂NO₃
Molecular Weight 338.98 g/mol 432.98 g/mol
Stereochemistry D-isomerL-isomer
Halogen Atoms BromineIodine

Primary Research Applications and Mechanisms of Action

Current research highlights divergent applications for these two compounds, stemming from their differing effects on biological systems. This compound has shown promise as a neuroprotective agent, whereas 3,5-diiodo-L-tyrosine is primarily utilized in studies of enzyme inhibition and thyroid hormone signaling.

This compound: A Tool for Neuroprotection Research

Studies have demonstrated the potential of this compound in models of acute neurological injury, such as stroke and seizures. Its mechanism of action is believed to involve the modulation of glutamatergic neurotransmission. Specifically, it has been shown to act as an antagonist at the glutamate-binding site of the NMDA receptor[1]. This action is critical as excessive NMDA receptor activation is a key contributor to excitotoxic neuronal death in ischemic stroke and epilepsy.

Experimental Evidence:

In a rat model of stroke induced by middle cerebral artery occlusion (MCAo), intraperitoneal administration of this compound significantly improved neurological function and reduced infarct volume, even when treatment was initiated hours after the ischemic event[2]. Furthermore, in a pentylenetetrazole (PTZ)-induced seizure model in rats, this compound effectively depressed seizure activity[2].

G cluster_0 Ischemic Stroke / Seizure cluster_1 Postsynaptic Neuron Excess Glutamate Release Excess Glutamate Release NMDA Receptor NMDA Receptor Excess Glutamate Release->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates Neuronal Damage Neuronal Damage Ca2+ Influx->Neuronal Damage Leads to This compound This compound This compound->NMDA Receptor Antagonizes

3,5-diiodo-L-tyrosine: A Tool for Enzyme Inhibition and Thyroid Hormone Studies

3,5-diiodo-L-tyrosine is a well-established intermediate in the biosynthesis of thyroid hormones and serves as a valuable tool for studying this pathway[3]. Additionally, it is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine[3].

Experimental Evidence:

In vitro studies have determined the half-maximal inhibitory concentration (IC₅₀) of 3,5-diiodo-L-tyrosine for tyrosine hydroxylase to be 20 µM[3]. This inhibitory activity makes it a useful compound for investigating the physiological and pathological roles of catecholamines. Furthermore, its role in the thyroid hormone cascade allows researchers to probe the intricacies of thyroid gland function and metabolism. While it is a precursor to thyroid hormones, its binding affinity to thyroid hormone receptors is significantly lower than that of triiodothyronine (T3)[4][5].

G cluster_0 Catecholamine Synthesis L-Tyrosine L-Tyrosine Tyrosine Hydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine Hydroxylase Substrate L-DOPA L-DOPA Tyrosine Hydroxylase->L-DOPA Catalyzes Dopamine Dopamine L-DOPA->Dopamine Precursor to 3,5-diiodo-L-tyrosine 3,5-diiodo-L-tyrosine 3,5-diiodo-L-tyrosine->Tyrosine Hydroxylase Inhibits

Quantitative Data Summary

The following tables summarize the available quantitative data for each compound based on published experimental findings.

Table 1: Neuroprotective Effects of this compound in Rat Models

ModelTreatment ProtocolOutcome MeasuresResultsReference
Middle Cerebral Artery Occlusion (MCAo)Three bolus injections (30 or 90 mg/kg, i.p.) at 30, 90, and 180 min post-occlusionNeurological deficit score, Infarct volumeSignificant improvement in neurological function and reduction in infarct volume[2]
Pentylenetetrazole (PTZ)-induced SeizuresSingle bolus (30 mg/kg, i.p.) 15 min prior to PTZ administrationSeizure scoreSignificant depression of PTZ-induced seizures[2]

Table 2: Enzyme Inhibition and Receptor Binding of 3,5-diiodo-L-tyrosine

TargetAssay TypeQuantitative ValueReference
Tyrosine HydroxylaseIn vitro inhibition assayIC₅₀ = 20 µM[3]
Thyroid Hormone ReceptorsCompetitive binding assaySubstantially lower affinity than T3[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols.

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This surgical model is widely used to mimic ischemic stroke in humans.

G start Anesthetize Rat expose_cca Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) start->expose_cca ligate_cca_eca Ligate Proximal CCA and ECA expose_cca->ligate_cca_eca insert_filament Insert Filament into ICA via ECA stump ligate_cca_eca->insert_filament advance_filament Advance Filament to Occlude Middle Cerebral Artery (MCA) insert_filament->advance_filament occlusion_period Maintain Occlusion (e.g., 90 minutes) advance_filament->occlusion_period reperfusion Withdraw Filament for Reperfusion occlusion_period->reperfusion assessment Assess Neurological Deficits and Infarct Volume reperfusion->assessment end End of Experiment assessment->end

Protocol Summary:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is ligated and transected. A loose ligature is placed around the origin of the ECA.

  • Filament Insertion: A monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump.

  • Occlusion: The filament is advanced intracranially until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 90 minutes).

  • Reperfusion: For reperfusion studies, the filament is withdrawn to restore blood flow.

  • Post-operative Care and Assessment: The incision is closed, and the animal is allowed to recover. Neurological deficits are assessed at various time points, and the brain is subsequently analyzed for infarct volume.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This pharmacological model is used to screen for anticonvulsant drugs.

Protocol Summary:

  • Animal Preparation: Rats are habituated to the experimental environment.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally at a predetermined time before PTZ injection.

  • PTZ Injection: A sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg) is injected intraperitoneally.

  • Behavioral Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).

Tyrosine Hydroxylase Inhibition Assay

This in vitro assay measures the activity of tyrosine hydroxylase and the inhibitory potential of test compounds.

G start Prepare Reaction Mixture add_enzyme Add Tyrosine Hydroxylase Enzyme start->add_enzyme add_inhibitor Add Test Compound (e.g., 3,5-diiodo-L-tyrosine) add_enzyme->add_inhibitor incubate_pre Pre-incubate add_inhibitor->incubate_pre add_substrate Initiate Reaction with L-[3H]-tyrosine incubate_pre->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction with Activated Charcoal/HCl incubate_reaction->stop_reaction centrifuge Centrifuge to Pellet Charcoal stop_reaction->centrifuge measure_radioactivity Measure Radioactivity of Supernatant ([3H]2O) centrifuge->measure_radioactivity end Calculate Inhibition measure_radioactivity->end

Protocol Summary:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing necessary cofactors for tyrosine hydroxylase, such as (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and a reducing agent like dithiothreitol (B142953) (DTT).

  • Enzyme and Inhibitor Addition: A purified or partially purified preparation of tyrosine hydroxylase is added to the reaction mixture, followed by the addition of various concentrations of the test inhibitor (e.g., 3,5-diiodo-L-tyrosine).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-tyrosine, often radiolabeled (e.g., [³H]L-tyrosine).

  • Incubation: The reaction is allowed to proceed for a defined time at 37°C.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid or a slurry of activated charcoal, which binds the unreacted radiolabeled substrate.

  • Product Quantification: The product, [³H]H₂O (if using [3,4-³H]L-tyrosine) or a downstream catecholamine, is quantified to determine the enzyme activity. The percentage of inhibition is then calculated relative to a control without the inhibitor.

Conclusion

This compound and 3,5-diiodo-L-tyrosine represent two distinct and valuable tools for researchers. The choice between them should be guided by the specific research question.

  • This compound is the preferred tool for studies focused on neuroprotection in models of stroke and epilepsy , owing to its demonstrated efficacy and its mechanism as an NMDA receptor antagonist.

  • 3,5-diiodo-L-tyrosine is the compound of choice for investigating the inhibition of tyrosine hydroxylase and the catecholamine synthesis pathway , as well as for studies related to thyroid hormone biosynthesis .

Future research directly comparing the effects of these two compounds in a wider range of assays would provide a more comprehensive understanding of their pharmacological profiles and could potentially uncover new research applications.

References

A Comparative Analysis of the Neuroprotective Effects of Halogenated Tyrosines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of various halogenated tyrosine derivatives. It synthesizes available experimental data to offer insights into their therapeutic potential in mitigating neuronal damage.

Halogenated derivatives of the amino acid tyrosine have emerged as a class of compounds with significant neuroprotective potential. Studies have demonstrated their ability to attenuate neuronal damage in various in vitro and in vivo models of neurological insults, such as ischemia and excitotoxicity. This guide compares the neuroprotective effects of different halogenated tyrosines, including 3-chlorotyrosine, 3-bromotyrosine, 3-iodotyrosine, 3,5-dibromotyrosine (B3032813), and 3,5-diiodotyrosine, based on available experimental evidence.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective effects of halogenated tyrosines have been quantified in several studies, primarily focusing on their ability to counteract excitotoxic and ischemic insults. The data presented below is compiled from various sources to provide a comparative overview.

CompoundExperimental ModelKey FindingsReference
3,5-Dibromo-L-tyrosine (DBrT) Oxygen-Glucose Deprivation (OGD) in neuronal culturesSignificantly reduced LDH release, indicating neuroprotection.[1]
Transient Middle Cerebral Artery Occlusion (MCAO) in ratsDecreased brain infarct volume to 52.7 ± 14.1% of control. Improved neurological deficit score to 57.1 ± 12.0% of control.[1][2]
AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs)Depressed the frequency of mEPSCs with an IC50 of 127.5 ± 13.3 µmol/L.[1]
3,5-Diiodo-L-tyrosine (DIT) AMPA/kainate receptor-mediated mEPSCsDepressed the frequency of mEPSCs with a greater potency, showing an IC50 of 104.6 ± 14.1 µmol/L.[1]
3-Iodotyrosine Intrastiatal injection in miceExcess amounts induced Parkinson-like features, suggesting potential neurotoxicity at high concentrations.
3-Chlorotyrosine Not extensively studied for neuroprotectionPrimarily identified as a biomarker for myeloperoxidase-catalyzed oxidation and inflammation.

It is important to note that direct comparative studies under identical experimental conditions for all halogenated tyrosines are limited. The data presented here are from individual studies and should be interpreted with caution.

Mechanistic Insights into Neuroprotection

The primary mechanism underlying the neuroprotective effects of di-halogenated tyrosines, such as DBrT and DIT, appears to be the attenuation of excitatory glutamatergic synaptic transmission[1]. Overactivation of glutamate (B1630785) receptors, particularly NMDA and AMPA receptors, is a key driver of neuronal death in ischemic and excitotoxic conditions.

dot

Glutamate_Excitotoxicity_and_Halogenated_Tyrosine_Intervention Ischemia Ischemia / Reperfusion Glutamate_Release ↑ Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA/Kainate Receptor Glutamate_Release->AMPA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx AMPA_R->Ca_Influx Downstream_Damage Neuronal Damage (Oxidative Stress, Apoptosis) Ca_Influx->Downstream_Damage Halogenated_Tyrosines 3,5-Dibromotyrosine 3,5-Diiodotyrosine Halogenated_Tyrosines->NMDA_R Possible Antagonism Halogenated_Tyrosines->AMPA_R Antagonism

Caption: Proposed mechanism of neuroprotection by di-halogenated tyrosines.

By depressing the frequency of AMPA/kainate receptor-mediated currents, DBrT and DIT effectively reduce the excitotoxic cascade initiated by excessive glutamate release during ischemic events[1]. This antiglutamatergic activity is a key component of their neuroprotective action. The signaling pathways for mono-halogenated tyrosines are less clear, with some evidence pointing towards potential toxicity in the case of 3-iodotyrosine at high concentrations.

Experimental Protocols

To facilitate further research and comparative studies, this section details the methodologies for key experiments cited in the evaluation of the neuroprotective effects of halogenated tyrosines.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model simulates ischemic conditions in the brain.

dot

OGD_Workflow Start Primary Neuronal Culture Wash Wash with glucose-free HEPES-buffered salt solution Start->Wash OGD_Incubation Incubate in glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) Wash->OGD_Incubation Reperfusion Return to normal culture medium and normoxic conditions OGD_Incubation->Reperfusion Analysis Assess neuronal viability (e.g., LDH assay, CellTiter-Glo) Reperfusion->Analysis

Caption: General workflow for an Oxygen-Glucose Deprivation experiment.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured to an appropriate density.

  • OGD Induction: The culture medium is replaced with a glucose-free HEPES-buffered salt solution. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 60-90 minutes).

  • Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.

  • Assessment of Neuroprotection: The halogenated tyrosine compound to be tested is typically added to the culture medium before, during, or after the OGD insult. Neuronal viability is assessed at a later time point (e.g., 24 hours) using assays such as the Lactate (B86563) Dehydrogenase (LDH) assay or CellTiter-Glo®.

Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive glutamate receptor activation.

  • Cell Culture: Primary neurons are cultured in 96-well plates.

  • Compound Treatment: Neurons are pre-incubated with various concentrations of the halogenated tyrosine for a specified duration.

  • Glutamate Exposure: A neurotoxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a defined period (e.g., 15-30 minutes).

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to fresh culture medium.

  • Viability Assessment: Cell viability is measured 24 hours later using methods like the MTT assay or by quantifying LDH release into the culture medium.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

  • Cell Preparation: Cultured neurons are washed with a suitable buffer.

  • Probe Loading: Cells are incubated with DCFH-DA (e.g., 10 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Induction of Oxidative Stress: Cells can be exposed to a neurotoxic stimulus (e.g., glutamate or OGD) in the presence or absence of the halogenated tyrosine.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method to quantify cell death by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Sample Collection: A sample of the cell culture supernatant is collected.

  • Reaction Mixture: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Enzymatic Reaction: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The level of LDH release is proportional to the number of dead cells.

Conclusion

The available evidence strongly suggests that di-halogenated tyrosines, particularly 3,5-dibromotyrosine and 3,5-diiodotyrosine, are promising neuroprotective agents. Their mechanism of action, centered on the attenuation of glutamatergic excitotoxicity, provides a solid rationale for their therapeutic potential in conditions like ischemic stroke. In contrast, the neuroprotective profile of mono-halogenated tyrosines is less defined and warrants further investigation. Specifically, the potential for neurotoxicity with compounds like 3-iodotyrosine at higher concentrations needs to be carefully considered. Future research should focus on direct, systematic comparisons of a broader range of halogenated tyrosines in standardized in vitro and in vivo models to fully elucidate their structure-activity relationships and therapeutic windows.

References

Validating 3,5-Dibromo-D-tyrosine: A Specific Biomarker for Eosinophil-Driven Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] Consequently, the identification and validation of specific and reliable biomarkers of oxidative stress are crucial for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of 3,5-Dibromo-D-tyrosine with other established oxidative stress biomarkers, supported by experimental data and detailed methodologies.

This compound: A Marker of Specific Inflammatory Pathways

This compound is a product of protein oxidation formed under specific inflammatory conditions. Its generation is primarily catalyzed by eosinophil peroxidase (EPO) and, to a lesser extent, myeloperoxidase (MPO), enzymes predominantly found in eosinophils and neutrophils, respectively.[3][4] These enzymes utilize hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent brominating agent that reacts with tyrosine residues on proteins to form 3-bromotyrosine (B1580512) and subsequently 3,5-dibromotyrosine (B3032813).[3][4] This specific formation pathway makes 3,5-dibromotyrosine a promising biomarker for diseases characterized by eosinophil and neutrophil activation, such as asthma and ischemia-reperfusion injury.[4]

Comparative Analysis of Oxidative Stress Biomarkers

The utility of a biomarker is determined by its specificity, stability, and the reliability of its detection methods. Below is a comparison of this compound with other widely used biomarkers of oxidative stress that target different macromolecules.

BiomarkerTarget MoleculeFormation PathwaySpecificityCommon Analytical MethodsKey Applications
This compound Protein (Tyrosine)Enzymatic bromination by eosinophil/myeloperoxidase.[3][4]High for eosinophil and neutrophil-mediated inflammation.HPLC, Mass Spectrometry (MS).[3][5]Asthma, allergic inflammatory disorders, ischemia-reperfusion injury.[4]
F₂-Isoprostanes LipidsFree radical-catalyzed peroxidation of arachidonic acid.[1]Gold standard for lipid peroxidation.ELISA, Gas Chromatography-MS, Liquid Chromatography-MS.[1][6]Cardiovascular disease, neurodegenerative diseases, general oxidative stress.
8-oxo-dG DNAHydroxyl radical attack on guanine (B1146940) bases in DNA.[1]Widely used marker for oxidative DNA damage.HPLC with Electrochemical Detection, LC-MS/MS, Comet Assay.[1][6]Cancer, aging, neurodegenerative diseases.
Protein Carbonyls ProteinDirect oxidation of amino acid side chains (e.g., Lys, Arg, Pro, Thr).[2]General marker of protein oxidation, lacks pathway specificity.Spectrophotometry (DNPH assay), ELISA, Western Blot.Aging, neurodegenerative diseases, diabetes.[2]
3-Nitrotyrosine Protein (Tyrosine)Reaction of tyrosine with reactive nitrogen species (e.g., peroxynitrite).[7]Specific for nitrative stress, often associated with inflammation.HPLC, LC-MS/MS, Immunohistochemistry.[5][7]Cardiovascular disease, inflammation, neurodegenerative disorders.

Quantitative Data Insights

Direct quantitative comparisons across different studies are challenging due to variations in methodologies, patient cohorts, and disease states. However, individual studies provide valuable insights into the relative levels of these biomarkers in pathological conditions. For instance, a study on patients in an intensive care unit (ICU) showed significantly higher levels of total oxidant status (TOS) and oxidative stress index (OSI) compared to healthy controls.[8] Another study comparing F₂-isoprostanes, 8-oxo-dG, and the comet assay in healthy adults found only a modest correlation between F₂-isoprostanes and the comet assay, highlighting that different biomarkers reflect distinct aspects of oxidative stress.[1]

BiomarkerConditionPatient Group (Mean ± SD)Control Group (Mean ± SD)p-valueReference
Total Oxidant Status (TOS)ICU Admission13.4 ± 7.51.8 ± 4.4p = 0.021[8]
Oxidative Stress Index (OSI)ICU Admission689.8 ± 693.9521.7 ± 546.6p = 0.035[8]
C-Reactive Protein (CRP) (mg/L)ICU Admission76.6 ± 85.95.6 ± 15.1p < 0.001[8]
Procalcitonin (PCT) (ng/L)ICU Admission15.8 ± 8.62.3 ± 7.2p = 0.012[8]

Note: Data for this compound in a similar comparative context is emerging. The table illustrates the type of quantitative data available for other biomarkers.

Experimental Protocols

Accurate quantification of oxidative stress biomarkers is paramount for their validation and clinical utility. Below are outlines of typical experimental protocols.

Quantification of this compound by HPLC-MS/MS
  • Sample Preparation: Proteins are extracted from biological samples (e.g., plasma, tissue homogenates).

  • Proteolysis: Proteins are subjected to enzymatic digestion (e.g., with pronase) to release individual amino acids.

  • Solid-Phase Extraction: The digest is passed through a solid-phase extraction column to remove interfering substances and enrich for the amino acid fraction.

  • HPLC Separation: The extracted amino acids are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

Quantification of F₂-Isoprostanes by ELISA
  • Sample Collection: Urine or plasma is collected.

  • Assay Procedure: The sample is added to a microplate pre-coated with an antibody specific for F₂-isoprostanes.

  • Competitive Binding: A known amount of enzyme-labeled F₂-isoprostane is added, which competes with the sample F₂-isoprostanes for antibody binding.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Quantification: The intensity of the color is measured using a spectrophotometer and is inversely proportional to the concentration of F₂-isoprostanes in the sample.

Quantification of 8-oxo-dG by LC-MS/MS
  • DNA Isolation: DNA is extracted from cells or tissues.

  • DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleosides.

  • LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry to separate and quantify 8-oxo-dG relative to deoxyguanosine.

Visualizing Pathways and Workflows

G cluster_0 Cellular Environment (Eosinophil/Neutrophil) cluster_1 Formation of Brominating Agent cluster_2 Protein Modification H2O2 Hydrogen Peroxide (H₂O₂) EPO_MPO EPO / MPO H2O2->EPO_MPO Br Bromide (Br⁻) Br->EPO_MPO HOBr Hypobromous Acid (HOBr) EPO_MPO->HOBr Catalysis Dibromotyrosine 3,5-Dibromotyrosine HOBr->Dibromotyrosine Tyrosine Tyrosine Residue Tyrosine->Dibromotyrosine Bromination

Caption: Formation pathway of 3,5-Dibromotyrosine.

G cluster_0 Oxidative Stress Event cluster_1 Macromolecular Damage cluster_2 Resulting Biomarkers OS Increased ROS/RNS Lipids Lipids OS->Lipids DNA DNA OS->DNA Proteins Proteins OS->Proteins Isoprostanes F₂-Isoprostanes Lipids->Isoprostanes Oxo_dG 8-oxo-dG DNA->Oxo_dG Dibromo_Tyr 3,5-Dibromotyrosine Proteins->Dibromo_Tyr Nitro_Tyr 3-Nitrotyrosine Proteins->Nitro_Tyr

Caption: Relationship between oxidative stress and biomarkers.

G Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (Extraction, Digestion) Sample->Preparation Analysis Analytical Separation (e.g., HPLC) Preparation->Analysis Detection Detection & Quantification (e.g., MS/MS) Analysis->Detection Data Data Analysis Detection->Data Result Biomarker Concentration Data->Result

Caption: General experimental workflow for biomarker analysis.

Conclusion

This compound is a highly specific biomarker that reflects protein damage mediated by eosinophil and neutrophil activation. Its specificity is a distinct advantage over more general markers of oxidative stress, such as protein carbonyls. While established markers like F₂-isoprostanes and 8-oxo-dG are invaluable for assessing lipid and DNA damage respectively, 3,5-dibromotyrosine provides a unique window into inflammatory pathways involving peroxidase activity. For researchers and drug development professionals investigating diseases with a strong eosinophilic or neutrophilic component, this compound represents a valuable and specific tool for mechanistic studies and as a potential clinical endpoint. Further validation studies directly comparing it with other biomarkers in relevant patient populations will continue to solidify its role in the field of oxidative stress research.

References

A Comparative Analysis of 3,5-Dibromo-D-tyrosine and 3-Chlorotyrosine in Proteomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and clinical research, the identification and quantification of post-translational modifications are crucial for understanding disease mechanisms and discovering novel biomarkers. Among these modifications, halogenated tyrosine residues, such as 3,5-Dibromo-D-tyrosine and 3-chlorotyrosine, have emerged as specific indicators of oxidative stress and inflammation. This guide provides a comprehensive comparative analysis of these two important biomolecules, offering insights into their formation, detection, and significance in proteomics.

Introduction to Halogenated Tyrosines

This compound and 3-chlorotyrosine are stable end-products of oxidative damage to proteins, formed by the enzymatic halogenation of tyrosine residues. Their presence and concentration in biological samples serve as specific footprints of the activity of different peroxidase enzymes, offering valuable information about distinct inflammatory pathways.

This compound is primarily generated by the action of eosinophil peroxidase (EPO), an enzyme abundant in eosinophils. EPO utilizes bromide ions (Br⁻) and hydrogen peroxide (H₂O₂) to produce reactive brominating species, which then modify tyrosine residues on proteins.[1][2] Elevated levels of 3,5-dibromotyrosine (B3032813) are therefore indicative of eosinophil-driven inflammation, which is implicated in conditions such as asthma and allergic inflammatory disorders.[1][2]

3-Chlorotyrosine , on the other hand, is a specific marker for the activity of myeloperoxidase (MPO), an enzyme found in neutrophils. MPO uses chloride ions (Cl⁻) and hydrogen peroxide to generate hypochlorous acid (HOCl), a potent oxidizing agent that chlorinates tyrosine residues.[3] Increased levels of 3-chlorotyrosine are associated with neutrophil-mediated inflammation and have been observed in a range of diseases, including cardiovascular disease and inflammatory lung conditions.[3]

Data Presentation: Physicochemical and Mass Spectrometry Properties

The accurate detection and quantification of this compound and 3-chlorotyrosine heavily rely on mass spectrometry-based techniques. The following tables summarize their key physicochemical properties and mass spectrometric parameters to aid in experimental design and data analysis.

PropertyThis compound3-Chlorotyrosine
Molecular Formula C₉H₉Br₂NO₃C₉H₁₀ClNO₃
Molecular Weight 338.98 g/mol 215.63 g/mol
CAS Number 50299-42-87044-67-9

Table 1. Physicochemical Properties of this compound and 3-Chlorotyrosine.

Parameter3,5-Dibromotyrosine Derivative (e.g., TBDMS)3-Chlorotyrosine Derivative (e.g., N(O,S)-ethoxycarbonyltrifluoroethyl ester)
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI)Electron Ionization (EI)
m/z of [M]+ Varies with derivative441
Key Fragment Ions (m/z) Varies with derivative352 ([M-89]⁺), 314 ([M-127]⁺)[4]

Table 2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Derivatized Halogenated Tyrosines.

Parameter3,5-Dibromotyrosine3-Chlorotyrosine
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Precursor Ion [M+H]⁺ (m/z) 339.9216.0
Product Ions (m/z) Varies based on collision energy170.1, 199.2[5]

Table 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Halogenated Tyrosines.

Quantitative Performance in Biological Matrices

While a direct head-to-head comparison in a single study is lacking, the following table summarizes reported concentrations of brominated and chlorinated tyrosines in human biological samples from various studies. It is important to note that the specific molecules (mono- vs. di-brominated) and analytical methods differ, impacting direct comparability.

AnalyteBiological MatrixConditionConcentration RangeAnalytical MethodReference
3-Bromotyrosine (B1580512)Human PlasmaHealthyNot specifiedEC-NCI GC/MS[6]
3-BromotyrosineHuman UrineHealthy4.4 ± 3.9 in 10³ tyrosineLC/MS/MS[7]
3-BromotyrosineDog SerumChronic Inflammatory EnteropathyMedian: 3.3 µmol/LEI-GC/MS[8]
3-ChlorotyrosineHuman PlasmaHealthyHPLC-MS/MS[9]
3-ChlorotyrosineHuman PlasmaInflammatory DiseaseHPLC-MS/MS[9]
3-ChlorotyrosineInfant Tracheal AspiratesRespiratory DistressMedian: 83 µmol/mol tyrosineNot specified[3]
3,5-DichlorotyrosineHuman PlasmaHealthyGenerally HPLC-MS/MS[9]
3,5-DichlorotyrosineHuman PlasmaInflammatory DiseaseHPLC-MS/MS[9]

Table 4. Reported Concentrations of Halogenated Tyrosines in Biological Samples. LOD: Limit of Detection, LRL: Lowest Reportable Limit.

Experimental Protocols

The following are generalized protocols for the detection of this compound and 3-chlorotyrosine in biological samples using mass spectrometry.

Sample Preparation for Mass Spectrometry

A crucial step for accurate quantification is the proper preparation of the biological sample. This typically involves protein precipitation, enzymatic hydrolysis, and solid-phase extraction (SPE) to isolate the amino acid fraction.

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724). Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Protein Hydrolysis (for protein-bound analysis): The protein pellet can be subjected to acid or enzymatic hydrolysis (e.g., with pronase) to release the modified amino acids.

  • Solid-Phase Extraction (SPE): Reconstitute the dried extract in a suitable buffer and apply to a cation-exchange SPE cartridge to isolate the amino acid fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Chlorotyrosine

Due to the low volatility of amino acids, a derivatization step is necessary for GC-MS analysis.

  • Derivatization (Silylation):

    • To the dried amino acid extract, add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

    • Seal the vial and heat at 100°C for 4 hours.[11]

    • After cooling, the sample is ready for injection.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for the characteristic ions of the derivatized 3-chlorotyrosine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 3,5-Dibromotyrosine

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

  • Sample Reconstitution: Reconstitute the dried amino acid extract from the SPE step in the initial mobile phase (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from low to high organic content to elute the analytes.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 3,5-dibromotyrosine and its internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biochemical pathways of this compound and 3-chlorotyrosine formation and a general experimental workflow for their detection.

G cluster_EPO Eosinophil Peroxidase (EPO) Pathway Eosinophil Activated Eosinophil EPO EPO Eosinophil->EPO HOBr HOBr (Hypobromous Acid) EPO->HOBr catalyzes H2O2_Br H₂O₂ + Br⁻ H2O2_Br->HOBr DiBromoTyr This compound HOBr->DiBromoTyr Tyr_Br Tyrosine Residue Tyr_Br->DiBromoTyr brominates

Formation of this compound.

G cluster_MPO Myeloperoxidase (MPO) Pathway Neutrophil Activated Neutrophil MPO MPO Neutrophil->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes H2O2_Cl H₂O₂ + Cl⁻ H2O2_Cl->HOCl ChloroTyr 3-Chlorotyrosine HOCl->ChloroTyr Tyr_Cl Tyrosine Residue Tyr_Cl->ChloroTyr chlorinates

Formation of 3-Chlorotyrosine.

G Sample Biological Sample (Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation, Hydrolysis, SPE) Sample->Preparation Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data Data Acquisition & Quantification Analysis->Data

Experimental Workflow for Halogenated Tyrosine Analysis.

References

In Vivo Stability of 3,5-Dibromo-D-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in vivo stability of 3,5-Dibromo-D-tyrosine against its L-isomer and the parent D-amino acid, D-tyrosine. The inclusion of D-amino acids in drug design is a strategic approach to enhance pharmacokinetic properties, primarily by increasing resistance to enzymatic degradation. This document summarizes key stability parameters, presents supporting experimental data from literature, and provides detailed experimental protocols for in vivo assessment.

Comparative Analysis of In Vivo Stability

The in vivo stability of an amino acid-based therapeutic candidate is critically influenced by its stereochemistry. L-amino acids are readily metabolized by endogenous enzymes, whereas D-amino acids exhibit significantly greater resistance to proteolytic cleavage, leading to a longer circulation half-life.[1][2]

Key Comparative Points:

  • Enzymatic Degradation: 3,5-Dibromo-L-tyrosine is susceptible to metabolism through deamination, decarboxylation, and debromination. In contrast, this compound is expected to be highly resistant to these enzymatic processes due to its D-configuration.

  • Metabolite Profile: The metabolism of 3,5-Dibromo-L-tyrosine leads to the formation of metabolites such as 3,5-dibromo-4-hydroxyphenylacetic acid. The metabolic profile of the D-isomer is expected to be substantially less complex, with the parent compound remaining unchanged for a longer duration.

  • Bioavailability: The enhanced stability of D-amino acids can contribute to improved oral bioavailability, as the molecule is less likely to be degraded in the gastrointestinal tract and during first-pass metabolism.

Quantitative Data Summary

The following table summarizes literature-reported and projected in vivo stability data for 3,5-Dibromo-L-tyrosine, and D-tyrosine, and provides an expected profile for this compound based on the known properties of D-amino acids.

Parameter3,5-Dibromo-L-tyrosineD-TyrosineThis compound (Expected)
Primary Metabolic Pathways Deamination, Decarboxylation, DebrominationMinimal metabolism, primarily renal clearanceExpected to have minimal metabolism
Plasma Half-life (t½) Short (estimated < 2 hours)Longer than L-tyrosineSignificantly longer than L-isomer
Bioavailability (Oral) Low to ModerateModerateModerate to High
Major Metabolites 3,5-dibromo-4-hydroxyphenylacetic acid-Parent compound

Note: The data for this compound is projected based on the established principles of D-amino acid stability and requires experimental verification.

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a small molecule like this compound in a rodent model.

a. Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-5 per group)

  • Housing: Housed in metabolic cages to allow for urine and feces collection.

b. Dosing:

  • Formulation: The compound is dissolved in a suitable vehicle (e.g., saline, PEG400).

  • Administration:

    • Intravenous (IV) bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.

c. Sample Collection:

  • Blood samples (approx. 100 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

  • Urine and feces are collected at intervals (e.g., 0-8 hours, 8-24 hours) to assess excretion pathways.

d. Sample Analysis:

  • Plasma and urine samples are analyzed for the concentration of the parent drug and potential metabolites using a validated LC-MS/MS method.

e. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated using appropriate software (e.g., WinNonlin).

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

LC-MS/MS Protocol for Quantification in Plasma

This protocol describes a general method for the quantification of this compound in plasma samples.

a. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase).

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase over a set time to ensure separation from endogenous plasma components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

c. Quantification:

  • A calibration curve is generated using standards of known concentrations of this compound in blank plasma.

  • The concentration of the analyte in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_preclinical_study In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Workflow cluster_outcome Stability Assessment animal_model Rodent Model Selection (e.g., Sprague-Dawley Rats) dosing Compound Administration (IV and Oral Routes) animal_model->dosing sample_collection Serial Blood & Excreta Collection dosing->sample_collection sample_processing Plasma Separation & Sample Storage sample_collection->sample_processing sample_prep Plasma Sample Preparation (Protein Precipitation) sample_processing->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of Analyte) sample_prep->lcms_analysis data_analysis Pharmacokinetic Modeling (t½, CL, Vd, AUC, F%) lcms_analysis->data_analysis stability_profile In Vivo Stability Profile of This compound data_analysis->stability_profile

Caption: Experimental workflow for in vivo stability evaluation.

signaling_pathway cluster_l_isomer 3,5-Dibromo-L-tyrosine cluster_d_isomer This compound l_tyr 3,5-Dibromo-L-tyrosine l_metabolites Metabolites (e.g., 3,5-dibromo-4-hydroxyphenylacetic acid) l_tyr->l_metabolites Enzymatic Degradation d_tyr This compound d_excretion Renal Excretion (Primarily Unchanged) d_tyr->d_excretion Resistance to Degradation

Caption: Comparative metabolic pathways of L- and D-isomers.

References

A Comparative Guide to 3,5-Dibromo-D-tyrosine and p-Bromophenylalanine for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein NMR spectroscopy, the site-specific incorporation of unnatural amino acids provides a powerful tool for structural and functional studies. Among these, halogenated amino acids have garnered significant interest as probes due to their unique electronic properties and their utility as heavy atoms. This guide offers a detailed comparison of two such amino acids: 3,5-Dibromo-D-tyrosine and p-bromophenylalanine, focusing on their application in protein NMR.

Introduction to Halogenated Amino Acids in Protein NMR

The introduction of halogen atoms into the aromatic side chains of amino acids can profoundly influence the physico-chemical properties of proteins. This modification can alter lipophilicity, electrostatic character, and introduce the potential for halogen bonding, thereby affecting protein stability, enzymatic activity, and ligand-receptor interactions[1]. In protein NMR, halogenated amino acids, particularly those containing bromine or iodine, serve as valuable heavy-atom probes that can aid in structure determination through anomalous dispersion effects. Furthermore, the unique chemical shifts of these modified residues can provide sensitive reporters for conformational changes and intermolecular interactions.

This guide will delve into a head-to-head comparison of this compound and p-bromophenylalanine, evaluating their respective strengths and weaknesses for protein NMR applications based on available experimental data.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these amino acids is crucial for their application in protein studies.

PropertyThis compoundp-Bromophenylalanine
Molecular Formula C₉H₉Br₂NO₃C₉H₁₀BrNO₂
Molecular Weight 338.98 g/mol 244.08 g/mol
Structure Tyrosine derivative with two bromine atoms on the phenyl ringPhenylalanine derivative with one bromine atom on the phenyl ring
Solubility Data not widely reported in protein expression contextsSoluble in standard cell culture media for incorporation

Incorporation into Proteins: Methodologies and Efficiencies

The successful incorporation of unnatural amino acids into a target protein is a critical first step. The primary method for site-specific incorporation is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically an amber stop codon (UAG).

p-Bromophenylalanine: A Well-Established Protocol

The incorporation of p-bromophenylalanine (p-Br-Phe) into recombinant proteins using E. coli expression systems is a well-documented process. A significant challenge that has been overcome is the misincorporation of endogenous amino acids, such as tryptophan and lysine, by the orthogonal synthetase.

Experimental Workflow for p-Bromophenylalanine Incorporation:

Workflow for Site-Specific Incorporation of p-Bromophenylalanine cluster_0 Plasmid Preparation cluster_1 Cell Transformation and Growth cluster_2 Protein Expression and Purification pET pET Plasmid (Gene of Interest with Amber Codon) transform Co-transform E. coli with pET and pEvol plasmids pET->transform pEvol pEvol Plasmid (Orthogonal tRNA/aaRS) pEvol->transform culture Grow culture in minimal medium supplemented with p-Br-Phe transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce purify Purify the p-Br-Phe containing protein induce->purify

Caption: General workflow for incorporating p-bromophenylalanine into proteins.

Key Experimental Details for High-Fidelity p-Bromophenylalanine Incorporation:

To achieve high-fidelity incorporation of p-Br-Phe and minimize misincorporation of tryptophan and lysine, specific modifications to the orthogonal translation machinery have been developed. These include:

  • tRNA Modification: Disruption of a Watson-Crick base pair in the acceptor stem of the suppressor tRNA (ytRNAPheCUA) reduces mischarging by the endogenous E. coli lysyl-tRNA synthetase.

  • Aminoacyl-tRNA Synthetase (aaRS) Engineering: Redesigning the binding site of the yeast phenylalanyl-tRNA synthetase (yPheRS) enhances its specificity for p-Br-Phe over tryptophan. For instance, the T415A variant of yPheRS shows a 5-fold higher activity for p-Br-Phe compared to tryptophan.

Combining these engineered tRNA and aaRS components has been shown to allow for the incorporation of p-Br-Phe into proteins with at least 98% fidelity.

This compound: A Less Explored Avenue for Recombinant Incorporation

While 3,5-dibromotyrosine (B3032813) has been identified as a product of protein oxidation and has been chemically synthesized, detailed protocols for its site-specific incorporation into recombinant proteins for NMR studies are not as well-established as those for p-bromophenylalanine[1][2]. However, the general principles of amber stop codon suppression using an orthogonal tRNA/synthetase pair would still apply. The development of a specific orthogonal pair for this compound would be a prerequisite for its efficient and high-fidelity incorporation.

Hypothetical Experimental Workflow for this compound Incorporation:

Hypothetical Workflow for this compound Incorporation cluster_0 System Development (Prerequisite) cluster_1 Protein Expression cluster_2 Purification and Analysis develop_aaRS Develop/Evolve Orthogonal aaRS for this compound transform Co-transform E. coli with expression and orthogonal plasmids develop_aaRS->transform develop_tRNA Design/Evolve Orthogonal tRNA develop_tRNA->transform culture Grow culture in medium supplemented with this compound transform->culture induce Induce protein expression culture->induce purify Purify the modified protein induce->purify analyze Verify incorporation (e.g., Mass Spec) purify->analyze

Caption: A potential workflow for incorporating this compound, highlighting the need for system development.

Incorporation Efficiency:

Amino AcidReported Incorporation Efficiency/YieldNotes
p-Bromophenylalanine High fidelity (>98%) with engineered systems. Yields are protein-dependent but generally sufficient for NMR studies.Efficiency is highly dependent on the specificity of the orthogonal tRNA/aaRS pair.
This compound Data not available for recombinant protein expression for NMR.The larger size and two heavy atoms may present challenges for efficient incorporation by an orthogonal synthetase.

Impact on Protein Structure and Stability

The introduction of bulky, halogenated amino acids can potentially perturb the local and global structure of a protein.

  • p-Bromophenylalanine: The single bromine atom is relatively well-tolerated in many protein contexts, particularly when replacing a phenylalanine at a solvent-exposed site. However, incorporation into the hydrophobic core could lead to structural rearrangements.

  • This compound: With two bromine atoms and a hydroxyl group, this amino acid is significantly bulkier and more polar than phenylalanine. Its incorporation is more likely to cause structural perturbations, especially if it replaces a residue in a tightly packed region of the protein. The potential for altered hydrogen bonding due to the hydroxyl group and the steric bulk of the two bromine atoms should be carefully considered.

Applications and Performance in Protein NMR

Both amino acids offer unique advantages for specific NMR applications.

FeatureThis compoundp-Bromophenylalanine
Heavy Atom Phasing The two bromine atoms provide a stronger anomalous signal, which could be advantageous for crystallographic and NMR-based phasing methods.The single bromine atom provides a useful anomalous signal for phasing.
NMR Spectral Probes The unique chemical shifts of the aromatic protons can serve as sensitive probes for local environment changes. The two bromine atoms may lead to more significant chemical shift perturbations upon ligand binding or conformational changes.The brominated phenyl ring provides a distinct set of proton and carbon signals that are useful for monitoring protein interactions and dynamics.
Relaxation Effects The two heavy bromine atoms are expected to have a more pronounced effect on nuclear relaxation rates. This could potentially lead to line broadening of nearby nuclei, which might be a disadvantage for high-resolution studies but could be exploited in relaxation-based experiments to obtain distance information.The single bromine atom will also influence relaxation rates, but to a lesser extent than the dibrominated analog.
Structural Perturbation Higher potential for structural perturbation due to its larger size and polarity.Generally considered to be a more conservative substitution for phenylalanine.

Expected Impact on NMR Spectra:

The incorporation of these brominated amino acids will introduce new signals in the aromatic region of the 1H and 13C NMR spectra. The chemical shifts of these signals will be sensitive to the local environment and can be used to monitor changes in protein structure and interactions. The heavy bromine atoms will also affect the relaxation properties of nearby nuclei, which can be both a challenge and an opportunity. While it may lead to some line broadening, this effect can also be used to obtain distance restraints to the brominated residue.

Summary and Recommendations

AspectThis compoundp-Bromophenylalanine
Ease of Incorporation Requires development of a specific orthogonal tRNA/synthetase pair; methodology is not well-established.Well-established protocols with high fidelity and good yields are available.
Potential for Structural Perturbation Higher, due to larger size and two bromine atoms.Lower, more conservative substitution for phenylalanine.
Utility as a Heavy Atom Probe Potentially stronger signal for phasing due to two bromine atoms.Proven utility for phasing.
NMR Spectral Reporter Potentially a more sensitive probe due to larger electronic effects of two bromines.A reliable and widely used probe for monitoring protein structure and interactions.

Choosing the Right Tool for the Job:

  • For researchers seeking a reliable and well-characterized method for introducing a heavy atom and a unique NMR probe , p-bromophenylalanine is the clear choice given the availability of established high-fidelity incorporation systems.

  • This compound represents a more exploratory option. Its potential for providing a stronger anomalous signal and more sensitive NMR reporting capabilities makes it an intriguing candidate for future development. However, researchers must be prepared to invest in the development and validation of an efficient and specific orthogonal translation system for its incorporation.

References

Unraveling the Neuroprotective Mechanisms of 3,5-Dibromo-D-tyrosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available research provides a comparative guide for scientists and drug development professionals on the mechanism of action of 3,5-Dibromo-D-tyrosine, a compound with demonstrated neuroprotective potential in preclinical models of stroke and seizure. This guide focuses on elucidating its effects through cell-based assays, offering a framework for further investigation and comparison with related compounds.

Core Mechanism: A Modulator of Glutamatergic Neurotransmission

Evidence suggests that this compound exerts its neuroprotective effects by acting as a polyvalent modulator of the glutamatergic system. The primary proposed mechanism is the depression of N-methyl-D-aspartate (NMDA) receptor activity and a reduction in presynaptic glutamate (B1630785) release. This dual action is critical in mitigating the excitotoxicity that underlies neuronal damage in ischemic events and seizures.

Comparative Analysis with Structurally Similar Compounds

To better understand the unique properties of this compound, this guide provides a comparison with its L-isostere, 3,5-dibromo-L-phenylalanine, for which more extensive in vitro data is available. While both compounds exhibit neuroprotective qualities, their mechanisms at the cellular level show subtle but important differences.

CompoundProposed Mechanism of Action in Cell-Based AssaysKey Quantitative Data (from cultured rat cerebrocortical neurons)
This compound Depresses NMDA receptor activity; Decreases presynaptic glutamate release.Specific quantitative data from cell-based assays is not readily available in the reviewed literature. In vivo studies in rat models of stroke show significant reduction in infarct volume and neurological deficits.[1]
3,5-dibromo-L-phenylalanine Partial agonist at the NMDA receptor glutamate-binding site; Depresses presynaptic glutamate release; Blocks AMPA/kainate receptors.NMDA Receptor Activity: EC50 of 331.6 +/- 78.6 µM with 30.5 +/- 4.7% efficacy compared to NMDA.[2] AMPA/kainate Receptor Activity: IC50 of 29.4 +/- 4.3 µM for inhibiting mEPSC frequency.[2]
L-phenylalanine Non-competitive antagonist at the NMDA receptor glycine-binding site.NMDA Receptor Activity: IC50 of 1.71 +/- 0.24 mM for attenuation of NMDA-activated currents in cultured hippocampal neurons.[3]

Experimental Protocols for Mechanistic Confirmation

To facilitate further research and validation of these mechanisms, detailed protocols for key cell-based assays are provided below. These assays are essential for quantifying the effects of this compound and its analogs on neuronal function.

Neuronal Cell Viability Assay (MTT Assay)

This assay assesses the neuroprotective effects of the compound against excitotoxicity.

Protocol:

  • Cell Culture: Plate primary cortical neurons in 96-well plates.

  • Treatment: After 7-10 days in culture, pre-treat neurons with varying concentrations of this compound or a vehicle control for a specified period.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or NMDA for a short duration.

  • Incubation: Remove the excitotoxic agent and incubate the cells in a fresh medium containing the test compound for 24 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Glutamate Release Assay

This assay quantifies the effect of the compound on the release of glutamate from presynaptic terminals.

Protocol:

  • Cell Culture: Culture primary cortical neurons on coverslips.

  • Loading: Load the neurons with a radioactive or fluorescent glutamate tracer (e.g., ³H-D-aspartate).

  • Pre-incubation: Pre-incubate the loaded neurons with varying concentrations of this compound or a vehicle control.

  • Depolarization: Stimulate glutamate release by depolarizing the neurons with a high concentration of potassium chloride (KCl).

  • Sample Collection: Collect the extracellular medium at specific time points.

  • Quantification: Measure the amount of released tracer in the medium using a scintillation counter or fluorescence reader.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration, a key indicator of NMDA receptor activation.

Protocol:

  • Cell Culture: Grow primary cortical neurons on glass-bottom dishes.

  • Dye Loading: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Perfuse the cells with a solution containing this compound or a vehicle control.

  • NMDA Stimulation: Apply NMDA to the cells to induce calcium influx through NMDA receptors.

  • Image Acquisition: Record changes in fluorescence intensity over time using a fluorescence microscope equipped with a calcium imaging system.

  • Data Analysis: Analyze the fluorescence traces to quantify the amplitude and kinetics of the calcium response.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of proteins in the signaling cascade downstream of the NMDA receptor.

Protocol:

  • Cell Treatment: Treat cultured neurons with this compound followed by stimulation with NMDA.

  • Cell Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., ERK, CREB).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Molecular Pathways

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Experimental Workflow: Confirming Neuroprotection A Primary Neuronal Culture B Treatment with This compound A->B C Induce Excitotoxicity (e.g., Glutamate/NMDA) B->C D Assess Cell Viability (MTT Assay) C->D E Quantify Neuroprotection D->E

Caption: Workflow for assessing the neuroprotective effects of this compound.

G cluster_1 Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Glutamate Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., ERK, CREB activation) Ca_Influx->Downstream_Signaling Cell_Death Excitotoxic Cell Death Downstream_Signaling->Cell_Death Compound This compound Compound->Glutamate_Release Inhibits Compound->NMDA_Receptor Depresses Activity

Caption: Proposed mechanism of this compound in modulating glutamatergic signaling.

This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound. The provided comparative data and experimental protocols offer a clear path for confirming its mechanism of action and advancing its development as a potential neuroprotective agent. Further cell-based studies are warranted to provide more definitive quantitative data on its direct effects on NMDA receptors and glutamate release.

References

A Comparative Analysis of 3,5-Dibromo-D-tyrosine and Other Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of 3,5-Dibromo-D-tyrosine against other prominent neuroprotective agents—Edaravone, Memantine (B1676192), and Nimodipine. The information presented is based on preclinical data from experimental models of ischemic stroke, with a focus on quantitative outcomes, experimental methodologies, and the underlying molecular mechanisms of action.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the neuroprotective effects of this compound and the selected alternative agents in rodent models of middle cerebral artery occlusion (MCAo), a common experimental model of ischemic stroke.

Neuroprotective Agent Experimental Model Dosage and Administration Key Efficacy Parameters Quantitative Results Reference
This compound Rat MCAo30 or 90 mg/kg, i.p. (3 bolus injections post-MCAo)Infarct Volume Reduction, Neurological Deficit ImprovementSignificantly reduced infarct volume and improved neurological function.[1]--INVALID-LINK--
Edaravone Mouse MCAo3 mg/kg, i.v. (post-MCAo)Infarct Volume Reduction, Neurological Score ImprovementSignificant reduction in infarct size and improved neurological scores.--INVALID-LINK--
Memantine Rat MCAo20 mg/kg, i.p. (pre-MCAo)Infarct Volume Reduction, Neurological Deficit ScoreSignificantly reduced total infarct volume (by ~50%) and improved neurological scores.--INVALID-LINK--
Nimodipine Rat MCAo10 mg/kg, i.p. (post-MCAo)Infarct Volume Reduction, Neurological Deficit ScoreSignificant reduction in cortical and total infarct volume and improved neurological deficit scores.--INVALID-LINK--

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated through distinct molecular pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

This compound: A Modulator of Glutamatergic Neurotransmission

This compound exerts its neuroprotective effects primarily by modulating excitotoxic pathways mediated by glutamate. Its proposed mechanism involves the depression of N-methyl-D-aspartate (NMDA) receptor activity, a key player in the ischemic cascade that leads to neuronal cell death. By dampening the overstimulation of NMDA receptors during an ischemic event, it helps to reduce the influx of calcium ions and subsequent downstream apoptotic pathways. One study suggests that 3,5-dibromo-L-phenylalanine, a related compound, acts as a partial agonist at the glutamate-binding site of the NMDA receptor[2]. Another source indicates that 3,5-Dibromo-L-phenylalanine is a weak partial agonist at the glycine (B1666218) site of the NMDA receptor[3].

G cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Activation cluster_2 Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity DBDT This compound DBDT->NMDA_R Depresses Activity

Mechanism of this compound
Edaravone: A Potent Free Radical Scavenger

Edaravone is a powerful antioxidant that mitigates oxidative stress, a major contributor to neuronal damage in ischemic stroke. Its primary mechanism involves scavenging free radicals, thereby preventing lipid peroxidation and protecting cell membranes from damage. Furthermore, Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

G cluster_0 Oxidative Stress cluster_1 Nrf2 Signaling Pathway cluster_2 Intervention Ischemia Ischemia ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Damage Oxidative Damage & Neuronal Death ROS->Oxidative_Damage Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes ↑ Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Nrf2 Activates

Mechanism of Edaravone
Memantine: An NMDA Receptor Antagonist with Multiple Actions

Memantine is a non-competitive NMDA receptor antagonist that blocks the receptor channel when it is excessively open, a condition that occurs during ischemia. This action prevents prolonged influx of Ca2+ and subsequent excitotoxicity[7]. In addition to its direct action on the NMDA receptor, some studies suggest that Memantine's neuroprotective effects may also be mediated through the activation of the PI3K/Akt signaling pathway, which is a key pathway for promoting cell survival and inhibiting apoptosis[8][9]. Furthermore, there is evidence for the involvement of a nicotinic pathway in its neuroprotective mechanism[8].

G cluster_0 Ischemic Cascade cluster_1 NMDA Receptor & Survival Pathway cluster_2 Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity PI3K PI3K Akt Akt PI3K->Akt Cell_Survival ↑ Cell Survival Akt->Cell_Survival Memantine Memantine Memantine->NMDA_R Blocks Memantine->PI3K Activates

Mechanism of Memantine
Nimodipine: An L-type Calcium Channel Blocker

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker that preferentially acts on cerebral blood vessels. Its primary mechanism of action in the context of subarachnoid hemorrhage has been attributed to the prevention of cerebral vasospasm. However, in ischemic stroke, its neuroprotective effects are thought to stem from the blockade of L-type voltage-gated calcium channels on neurons, thereby reducing calcium overload during ischemia[10]. More recent evidence suggests that Nimodipine may also exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF), which in turn activates pro-survival signaling pathways like the Akt pathway[11][12][13][14].

G cluster_0 Ischemic Cascade cluster_1 Calcium Influx & Survival Pathway cluster_2 Intervention Ischemia Ischemia Depolarization Neuronal Depolarization Ischemia->Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Opens Ca_Influx ↑ Ca2+ Influx L_type_Ca_Channel->Ca_Influx Neuronal_Injury Neuronal Injury Ca_Influx->Neuronal_Injury TrkB TrkB Receptor Akt Akt TrkB->Akt Cell_Survival ↑ Cell Survival Akt->Cell_Survival Nimodipine Nimodipine Nimodipine->L_type_Ca_Channel Blocks Nimodipine->TrkB Activates

Mechanism of Nimodipine

Experimental Protocols

The following section details the key experimental methodologies cited in this guide, providing a framework for the replication and extension of these findings.

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

The MCAo model is a widely used and clinically relevant model of focal ischemic stroke.

G start Anesthetize Rat expose_cca Expose Common Carotid Artery (CCA) start->expose_cca ligate_cca Ligate Distal CCA expose_cca->ligate_cca insert_filament Insert Filament into Internal Carotid Artery (ICA) to Occlude MCA ligate_cca->insert_filament occlusion_period Maintain Occlusion (e.g., 90 minutes) insert_filament->occlusion_period withdraw_filament Withdraw Filament to Allow Reperfusion occlusion_period->withdraw_filament suture_wound Suture Wound withdraw_filament->suture_wound recovery Post-operative Recovery and Monitoring suture_wound->recovery end Assess Outcomes recovery->end

MCAo Experimental Workflow

Procedure:

  • Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Surgical Preparation: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Vessel Ligation: The ECA is ligated and transected. A loose ligature is placed around the CCA.

  • Filament Insertion: A specialized monofilament is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA), thereby occluding blood flow.

  • Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.

  • Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.

Quantification of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume in post-mortem brain tissue[15][16].

Procedure:

  • Brain Extraction and Slicing: Following the experimental period, the animal is euthanized, and the brain is rapidly removed and chilled. The brain is then sliced into coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Incubation: The brain slices are incubated in a TTC solution (typically 1-2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).

  • Mechanism of Staining: In viable tissue, mitochondrial dehydrogenases reduce TTC to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).

  • Image Analysis: The stained slices are imaged, and the unstained (infarcted) area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Assessment of Neurological Deficits

Various scoring systems are used to evaluate the functional neurological outcome after experimental stroke.

  • Bederson Score: A simple and widely used scale that assesses forelimb flexion, resistance to lateral push, and circling behavior[17].

  • Garcia Scale: A more comprehensive scale that evaluates spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation[17].

  • Modified Neurological Severity Score (mNSS): A composite score that includes motor, sensory, balance, and reflex tests[17].

These scoring systems provide a quantitative measure of the neurological impairment and recovery, which are critical endpoints for assessing the efficacy of neuroprotective agents.

References

Navigating Amino Acid Metabolism: A Comparative Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in metabolic research is the use of specialized isotopic tracers to unravel complex biochemical pathways. This guide provides a comparative analysis of isotopically labeled 3,5-Dibromo-D-tyrosine for metabolic studies, juxtaposed with established tracers for L-tyrosine metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and comparative performance of these tools in elucidating metabolic dynamics.

While direct experimental data on the metabolic fate of isotopically labeled this compound is not yet available in published literature, this guide constructs a prospective analysis based on the known metabolism of D-amino acids. This allows for a theoretical comparison with well-characterized, isotopically labeled L-tyrosine tracers, offering a framework for evaluating its potential as a novel metabolic probe.

Performance Comparison of Metabolic Tracers

The choice of an isotopic tracer is critical for accurately mapping metabolic fluxes and understanding substrate fate. The following table provides a comparative overview of the potential use of isotopically labeled this compound against commonly used isotopically labeled L-tyrosine and L-phenylalanine tracers.

FeatureIsotopically Labeled this compound (Hypothetical)Isotopically Labeled L-Tyrosine (e.g., ¹³C₉, ¹⁵N-L-Tyrosine)Isotopically Labeled L-Phenylalanine (e.g., ²H₅-L-Phenylalanine)
Primary Metabolic Pathway Traced D-amino acid catabolism via D-amino acid oxidase (DAAO).L-tyrosine catabolism, protein synthesis, synthesis of catecholamines, thyroid hormones, and melanin.Phenylalanine hydroxylation to tyrosine, protein synthesis.
Potential for Protein Incorporation Unlikely, as protein synthesis machinery is stereospecific for L-amino acids.High, directly incorporated into newly synthesized proteins.High, directly incorporated into newly synthesized proteins.
Key Enzymatic Step for Initial Metabolism D-amino acid oxidase (DAAO).Tyrosine aminotransferase.Phenylalanine hydroxylase.
Primary End Products of Catabolism 3,5-dibromo-4-hydroxyphenylpyruvate, H₂O₂, NH₃. Further degradation products are unknown.Fumarate (B1241708), acetoacetate (B1235776), CO₂.(Via tyrosine) Fumarate, acetoacetate, CO₂.
Suitability for Studying D-amino acid metabolism and DAAO activity in various tissues. Potential as a diagnostic tool for diseases with altered D-amino acid levels.Whole-body protein turnover, tyrosine catabolic flux, neurotransmitter and hormone synthesis.Phenylalanine to tyrosine conversion rate, whole-body protein turnover.
Analytical Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).LC-MS, GC-MS.LC-MS, GC-MS.

Delving into Metabolic Pathways

The metabolic fates of D- and L-amino acids are governed by distinct enzymatic pathways. Understanding these pathways is crucial for interpreting data from isotopic tracing studies.

The Hypothesized Metabolic Fate of this compound

As a D-amino acid, this compound is not expected to be a substrate for protein synthesis. Instead, its primary metabolic route in mammals would likely be oxidative deamination by D-amino acid oxidase (DAAO), an FAD-containing enzyme.[1] DAAO is known to act on neutral and hydrophobic D-amino acids.[1] The catalytic action of DAAO would convert this compound into its corresponding α-keto acid, 3,5-dibromo-4-hydroxyphenylpyruvate, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[1] The subsequent fate of 3,5-dibromo-4-hydroxyphenylpyruvate is currently unknown.

cluster_0 Cellular Uptake and Metabolism This compound This compound DAAO D-amino acid oxidase (DAAO) This compound->DAAO Substrate 3,5-dibromo-4-hydroxyphenylpyruvate 3,5-dibromo-4-hydroxyphenylpyruvate H2O2 H2O2 NH3 NH3 DAAO->3,5-dibromo-4-hydroxyphenylpyruvate Product DAAO->H2O2 DAAO->NH3

Hypothesized metabolic pathway of this compound.
The Established Metabolic Pathways of L-Tyrosine

In contrast, L-tyrosine is a proteinogenic amino acid with diverse metabolic fates.[2] Following its uptake into cells, L-tyrosine can be incorporated into proteins. Alternatively, it can be catabolized through a series of enzymatic reactions initiated by tyrosine aminotransferase, which converts it to p-hydroxyphenylpyruvate.[2] This intermediate is further metabolized to homogentisate, which is then cleaved to yield fumarate and acetoacetate.[2] Fumarate can enter the citric acid cycle, while acetoacetate is a ketone body.[2] Furthermore, L-tyrosine is a precursor for the synthesis of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and the pigment melanin.[2]

L-Tyrosine L-Tyrosine Protein_Synthesis Protein Synthesis L-Tyrosine->Protein_Synthesis Catabolism Catabolism L-Tyrosine->Catabolism Biosynthesis Biosynthesis of Specialized Molecules L-Tyrosine->Biosynthesis Fumarate_Acetoacetate Fumarate & Acetoacetate Catabolism->Fumarate_Acetoacetate Catecholamines Catecholamines Biosynthesis->Catecholamines Thyroid_Hormones Thyroid Hormones Biosynthesis->Thyroid_Hormones Melanin Melanin Biosynthesis->Melanin

Major metabolic fates of L-Tyrosine.

Experimental Protocols for Metabolic Studies

The successful application of isotopic tracers hinges on robust experimental design and precise analytical techniques. Below are generalized protocols for in vitro and in vivo metabolic studies, which can be adapted for specific tracers and research questions.

In Vitro Stable Isotope Tracing in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of an isotopically labeled amino acid in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells in a base medium that is deficient in the amino acid of interest.

  • Supplement the medium with a known concentration of the isotopically labeled amino acid tracer.

  • For comparative studies, a parallel culture with the corresponding unlabeled amino acid should be maintained.

  • Allow the cells to grow for a predetermined period to achieve isotopic steady-state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis:

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify the labeled and unlabeled forms of the tracer and its downstream metabolites.

4. Data Analysis:

  • Calculate the fractional isotopic enrichment of the metabolites.

  • Use metabolic flux analysis (MFA) software to model the flow of the isotope through the metabolic network.

Cell_Culture Cell Culture in Deficient Medium Labeling Add Isotopic Tracer Cell_Culture->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis & Flux Modeling Analysis->Data_Analysis

Workflow for in vitro stable isotope tracing.
In Vivo Stable Isotope Tracer Infusion

This protocol provides a general framework for conducting whole-body metabolic studies in animal models or human subjects.

1. Tracer Administration:

  • A primed-continuous infusion of the isotopically labeled tracer is administered intravenously to achieve a steady-state concentration in the plasma.

2. Sample Collection:

  • Blood samples are collected at baseline and at regular intervals during the infusion.

  • For studies involving specific organs, tissue biopsies may be collected at the end of the infusion period.

3. Sample Processing:

  • Plasma is separated from whole blood by centrifugation.

  • Proteins are precipitated from plasma and tissue homogenates.

  • The supernatant containing free amino acids and other metabolites is collected.

4. Analytical Measurement:

  • The isotopic enrichment of the tracer and its metabolic products in the plasma and tissue samples is determined using LC-MS or GC-MS.

5. Kinetic Modeling:

  • Mathematical models are used to calculate key metabolic parameters, such as the rate of appearance (Ra) of the amino acid (an indicator of protein breakdown) and its rate of disappearance (Rd) for protein synthesis and catabolism.

Conclusion

Isotopically labeled L-tyrosine and L-phenylalanine are well-established and invaluable tools for quantifying various aspects of amino acid metabolism, including protein turnover and the synthesis of key bioactive molecules.[3][4] The potential use of isotopically labeled this compound represents a novel approach to specifically investigate the in vivo activity of D-amino acid oxidase and the broader role of D-amino acid metabolism in health and disease. While further research is needed to validate its use and characterize its metabolic fate, this guide provides a foundational comparison to aid researchers in selecting the most appropriate tracer for their scientific inquiries. The continued development of novel isotopic tracers will undoubtedly open new avenues for understanding the intricate and dynamic nature of metabolism.

References

head-to-head comparison of different synthesis methods for 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of modified amino acids such as 3,5-Dibromo-D-tyrosine is a critical step in the creation of novel therapeutics and biochemical probes. This guide provides a detailed head-to-head comparison of different synthetic approaches to obtain this valuable compound, supported by experimental data and protocols to aid in methodological selection and implementation.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through various strategies, each presenting distinct advantages and disadvantages in terms of yield, purity, reaction time, and scalability. Below is a summary of key performance indicators for prominent methods.

MethodStarting MaterialKey ReagentsReported Yield (%)Purity (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Method 1: Direct Bromination of D-Tyrosine D-TyrosineN-Bromosuccinimide (NBS), AcetonitrileGood (specific data not available)High~18Direct, one-pot reaction.Potential for over-bromination or side reactions; requires careful control of stoichiometry.
Method 2: Synthesis via N-Acetyl-D-tyrosine N-Acetyl-D-tyrosineN-Bromosuccinimide (NBS), Acetonitrile, followed by acid hydrolysisGood (specific data not available)High>18 (multi-step)Protects the amino group, potentially leading to cleaner reactions.Requires additional protection and deprotection steps, increasing overall synthesis time.
Method 3: Direct Bromination of L-Tyrosine (for comparison) L-TyrosineDimethyl sulfoxide (B87167) (DMSO), Hydrobromic acid (HBr) in Acetic acid (AcOH)GoodHighNot specifiedSimple, safe, and efficient for the L-isomer.[1][2]Enantioselectivity for the D-isomer is not addressed.

Experimental Protocols

Method 1: Direct Electrophilic Bromination of N-Acetyl-D-tyrosine

This method, adapted from the synthesis of the L-isomer, involves the direct bromination of commercially available N-Acetyl-D-tyrosine.

Experimental Workflow:

cluster_0 Step 1: Bromination cluster_1 Step 2: Work-up and Purification N-Acetyl-D-tyrosine N-Acetyl-D-tyrosine NBS_Solvent N-Bromosuccinimide (2.0 equiv.) in Acetonitrile N-Acetyl-D-tyrosine->NBS_Solvent Add Stirring Stir at RT for 18 h NBS_Solvent->Stirring N-Acetyl-3,5-dibromo-D-tyrosine N-Acetyl-3,5-dibromo-D-tyrosine Stirring->N-Acetyl-3,5-dibromo-D-tyrosine Dilution Dilute with Ethyl Acetate N-Acetyl-3,5-dibromo-D-tyrosine->Dilution Washing Wash with aq. Na2S2O3, water, and brine Dilution->Washing Evaporation Evaporate solvent under vacuum Washing->Evaporation Chromatography Silica (B1680970) gel chromatography Evaporation->Chromatography Final_Product_1 N-Acetyl-3,5-dibromo-D-tyrosine Chromatography->Final_Product_1

Diagram of the synthesis of N-Acetyl-3,5-dibromo-D-tyrosine.

Procedure:

  • To a stirring solution of N-acetyl-D-tyrosine (1 mmol) in 20 ml of acetonitrile, add N-bromosuccinimide (2.0 equivalents) in one portion.

  • Allow the reaction to stir at room temperature for 18 hours.

  • For work-up, dilute the organic solution with 80 ml of ethyl acetate.

  • Wash the solution three times with 20 ml aliquots of a 5% aqueous solution of Na2S2O3, followed by three washes with 20 ml aliquots of water, and finally with brine.

  • Evaporate the solvents under vacuum.

  • Purify the resulting solid by silica gel chromatography.

Method 2: Hydrolysis of N-Acetyl-3,5-dibromo-D-tyrosine

Experimental Workflow:

cluster_0 Step 3: Deacetylation cluster_1 Step 4: Isolation N-Acetyl-Product N-Acetyl-3,5-dibromo-D-tyrosine Acid_Hydrolysis Aqueous Acid (e.g., HCl) N-Acetyl-Product->Acid_Hydrolysis Add Reflux Reflux Acid_Hydrolysis->Reflux Final_Product_2 This compound Reflux->Final_Product_2 Neutralization Neutralize Final_Product_2->Neutralization Crystallization Crystallize Neutralization->Crystallization Isolation Filter and Dry Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product

Diagram of the deacetylation of N-Acetyl-3,5-dibromo-D-tyrosine.

Procedure:

  • Suspend the purified N-acetyl-3,5-dibromo-D-tyrosine in an aqueous acid solution (e.g., 6M HCl).

  • Reflux the mixture until the deacetylation is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize it to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Method 3: Direct Bromination of L-Tyrosine (for comparison)

This efficient method is reported for the synthesis of the L-isomer.

Experimental Workflow:

L-Tyrosine L-Tyrosine Reagents 2.2 equiv. DMSO in HBr/AcOH L-Tyrosine->Reagents React with Reaction Reaction Reagents->Reaction 3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine Reaction->3,5-Dibromo-L-tyrosine

Diagram of the direct bromination of L-Tyrosine.

Procedure: L-Tyrosine is reacted with 2.2 equivalents of dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid and acetic acid to yield 3,5-dibromo-L-tyrosine in good yield.[1][2] This method is noted for its simplicity and safety.[1][2]

Conclusion

The choice of synthesis method for this compound will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. The direct bromination of N-acetyl-D-tyrosine followed by hydrolysis presents a viable and controllable route to the desired enantiomer. While direct bromination of D-tyrosine may be feasible, the use of a protecting group is likely to provide a cleaner reaction and higher purity of the final product. The method reported for the L-isomer using DMSO and HBr/AcOH is highly efficient and could potentially be adapted for the D-isomer, warranting further investigation for those seeking a more direct, one-pot synthesis. Researchers are encouraged to optimize these conditions based on their specific laboratory settings and analytical capabilities.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-D-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,5-Dibromo-D-tyrosine is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is classified as an irritant and can be harmful if inhaled, ingested, or comes into contact with skin.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[2][3]
Respiratory Protection NIOSH-approved respiratorNecessary when handling the powder form to avoid respiratory tract irritation.[2][3]
Body Protection Laboratory coatPrevents contamination of personal clothing.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • After skin contact: Wash the affected area thoroughly with soap and water.[4]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4][5] This ensures that the compound is handled and treated in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging and Labeling:

    • Ensure the waste container is tightly sealed to prevent any leaks or spills.

    • Label the container clearly with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant) as required by your institution and local regulations.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • The storage area should be away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough decontamination, the container can be disposed of as regular laboratory waste or recycled, depending on institutional policies.[5]

Disposal Methods to Avoid:

  • Do not dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of most disposal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Disposal cluster_3 Final Steps A Wear Appropriate PPE B Segregate Waste A->B C Use Labeled, Sealed Container B->C D Store in Designated Area C->D E Contact EHS/Waste Contractor D->E F Transfer to Licensed Facility E->F G Decontaminate Empty Containers F->G H Dispose of/Recycle Containers G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,5-Dibromo-D-tyrosine. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity (Inhalation): Harmful if inhaled.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2][3]

A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin contact, eye exposure, and inhalation of this compound powder.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[4] Check for leaks and integrity before use.[4]To prevent skin contact and irritation.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5]To protect against dust particles and splashes.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] Use in a well-ventilated area or under a fume hood.[6]To prevent inhalation of the harmful powder.
Body Protection A lab coat should be worn to protect from spills and splashes.[7]To prevent contamination of personal clothing.
Footwear Closed-toe shoes must be worn in the laboratory.[5]To protect feet from spills and falling objects.

Engineering Controls

Engineering controls are the primary method for minimizing exposure to hazardous powders.

Control MeasureDescription
Ventilation All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6]
Weighing Enclosure For precise measurements, use a balance with an enclosure or a dedicated powder weighing hood to prevent dispersal of the powder.[7]
Designated Area Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.[7]

Handling and Experimental Protocols

Follow these step-by-step procedures to ensure safe handling during experimental work.

4.1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Prepare the designated work area in the chemical fume hood by covering the surface with absorbent bench paper.[7]

  • Retrieve the this compound container from its storage location.

  • Carefully open the container, avoiding any puff of powder.

  • Use a spatula to transfer the desired amount of powder into a tared weigh boat or directly into the reaction vessel.[7] Avoid pouring the powder directly from the bottle to minimize dust generation.[7]

  • Once the desired amount is weighed, securely close the primary container.

  • Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe before removing them from the fume hood.

4.2. Dissolution:

  • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • If the powder is in a weigh boat, carefully transfer it to the solvent-containing vessel.

  • Rinse the weigh boat with a small amount of the solvent and add the rinsing to the vessel to ensure a complete transfer.

4.3. Post-Handling:

  • After completing the task, wipe down the work surface in the fume hood with an appropriate cleaning solution.

  • Carefully roll up and dispose of the contaminated bench paper as hazardous waste.

  • Remove gloves and wash hands thoroughly with soap and water.[4][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste StreamDisposal Procedure
Solid Waste Unused or expired this compound, and any grossly contaminated materials (e.g., weigh boats, absorbent paper, wipes) should be collected in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain.[3][4]
Contaminated PPE Disposable gloves and other contaminated PPE should be placed in the solid hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions.

IncidentFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, cover the spill with an absorbent material. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[3] Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and alert your supervisor and EHS department immediately.

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_area 2. Prepare Work Area in Fume Hood prep_ppe->prep_area weigh 3. Weigh Powder prep_area->weigh dissolve 4. Dissolve in Solvent weigh->dissolve spill Spill weigh->spill exposure Exposure weigh->exposure clean_area 5. Clean Work Area dissolve->clean_area dissolve->spill dissolve->exposure dispose_solid 6. Dispose of Solid Waste clean_area->dispose_solid dispose_liquid 7. Dispose of Liquid Waste clean_area->dispose_liquid remove_ppe 8. Doff PPE & Wash Hands dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-D-tyrosine
Reactant of Route 2
3,5-Dibromo-D-tyrosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.